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  • Product: Amiprophos
  • CAS: 33857-23-7

Core Science & Biosynthesis

Foundational

Technical Guide: Comparative Binding Kinetics of Amiprophos-Methyl (APM) and Colchicine

Executive Summary This technical guide provides a rigorous analysis of the binding affinities, molecular mechanisms, and species-specific selectivities of Amiprophos-methyl (APM) and Colchicine . While both compounds fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the binding affinities, molecular mechanisms, and species-specific selectivities of Amiprophos-methyl (APM) and Colchicine . While both compounds function as microtubule destabilizing agents (MDAs), they exhibit distinct pharmacological profiles driven by evolutionary divergence in the tubulin binding pockets.

Key Distinction: Colchicine is the archetypal ligand for mammalian


-tubulin  (

), whereas APM is a phosphorothioamidate herbicide that exhibits high selectivity for plant and protozoan tubulin (

against oryzalin), with negligible affinity for mammalian isoforms. This guide details the structural basis of this selectivity and provides validated protocols for quantifying these interactions.

Part 1: Molecular Mechanisms & Structural Divergence

The Tubulin Superfamily and Ligand Selectivity

Microtubules are dynamic polymers composed of


- and 

-tubulin heterodimers.[1] The "dynamic instability" of these polymers is powered by GTP hydrolysis. Both APM and Colchicine arrest mitosis by binding to free tubulin dimers, preventing their incorporation into the microtubule lattice (substoichiometric poisoning).

However, the amino acid sequence of the binding domains differs significantly between kingdoms:

  • The Colchicine Domain (Mammalian): Located at the intra-dimer interface between

    
    - and 
    
    
    
    -tubulin. In mammals, residue Cys-241 in
    
    
    -tubulin is critical for high-affinity colchicine binding.
  • The APM/Oryzalin Domain (Plant/Protozoan): APM binds to a distinct, albeit overlapping, region often referred to as the "dinitroaniline/phosphorothioamidate site." In plants, specific residues (e.g., Thr-239 , Met-268 in

    
    -tubulin) dictate sensitivity.[1] Mammalian tubulin typically possesses a Methionine or Isoleucine at equivalent positions that sterically hinder APM binding, conferring intrinsic resistance.
    
Mechanism of Action Diagram

The following diagram illustrates the pathway from ligand binding to mitotic arrest, highlighting the divergence in target species.

MOA_Pathway cluster_inputs Ligand Input cluster_targets Target Binding Site Colchicine Colchicine (Alkaloid) MamTub Mammalian Beta-Tubulin (Cys-241 interaction) Colchicine->MamTub High Affinity (Kd ~1uM) PlantTub Plant/Protozoan Alpha-Tubulin (Thr-239 interaction) Colchicine->PlantTub Low Affinity (Weak Binding) APM Amiprophos-Methyl (Phosphorothioamidate) APM->MamTub No Binding (Steric Hindrance) APM->PlantTub High Selectivity (Ki ~5uM) Complex Tubulin-Ligand Complex Formation MamTub->Complex PlantTub->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest Mitotic Arrest (Prometaphase) Polymerization->Arrest Failure of Spindle Assembly

Figure 1: Comparative Mechanism of Action showing species-specific binding pathways for Colchicine and APM.

Part 2: Comparative Binding Kinetics (Data Summary)

The following table synthesizes binding constants (


) and Inhibition constants (

) from seminal biochemical assays. Note the inverse relationship in affinity between animal and plant models.
ParameterColchicineAmiprophos-Methyl (APM)
Chemical Class Tropolone AlkaloidPhosphorothioamidate
Primary Target Mammalian

-tubulin
Plant/Algal

-tubulin
Bovine Brain Tubulin Affinity High (

) [1]
Negligible (

) [2]
Plant Tubulin Affinity Low (

)*
Moderate/High (

against Oryzalin) [2]
Binding Stoichiometry 0.8 - 1.0 mol/mol dimerSub-stoichiometric (competes with Oryzalin)
Reversibility Pseudo-irreversible (slow off-rate)Reversible
Temperature Dependence Binding increases at 37°CBinding stable at 25°C

*Note: While Colchicine binds poorly to plant tubulin, it can still depolymerize plant microtubules at extremely high concentrations (millimolar range), whereas APM acts in the low micromolar range.

Part 3: Experimental Methodologies

To accurately measure these affinities, two distinct protocols are required due to the nature of the ligands. Colchicine is fluorescent, allowing direct measurement. APM is non-fluorescent and is best measured via a competitive displacement assay against a radiolabeled reference (e.g.,


-Oryzalin or 

-Colchicine).
Protocol A: Fluorescence Quenching Assay (For Colchicine Affinity)

Best for: Determining


 of Colchicine-site binders in mammalian tubulin.

Principle: The intrinsic tryptophan fluorescence of tubulin is quenched upon colchicine binding, or colchicine itself develops fluorescence upon binding to the hydrophobic pocket.

Reagents:

  • Purified Tubulin:

    
     pure from bovine brain (1 mg/mL).
    
  • PEM Buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9.

  • GTP: 1 mM stock (Essential for tubulin stability).

  • Ligand: Colchicine (freshly prepared in DMSO).

Workflow:

  • Equilibration: Dilute tubulin to

    
     in PEM buffer + 
    
    
    
    GTP at 37°C.
  • Baseline: Measure fluorescence emission at 330 nm (excitation 295 nm) to establish the tryptophan baseline.

  • Titration: Add Colchicine in

    
     increments.
    
  • Incubation: Allow 30 minutes per addition for conformational equilibrium (Colchicine binding is slow).

  • Calculation: Plot Fractional Fluorescence Quenching (

    
    ) vs. [Ligand]. Fit to the Scatchard equation to derive 
    
    
    
    .
Protocol B: Competitive Radioligand Binding Assay (For APM Affinity)

Best for: Determining affinity of APM for plant tubulin by displacing a known binder (Oryzalin).

Principle: Since APM is not naturally fluorescent, its affinity is calculated by its ability to displace


-Oryzalin from plant tubulin.

Reagents:

  • Plant Tubulin: Isolated from tobacco BY-2 cells or Rosa suspension cultures via DEAE-Sephadex chromatography [3].

  • Radioligand:

    
    -Oryzalin (Specific Activity ~50 mCi/mmol).
    
  • Competitor: Amiprophos-methyl (APM).[2][3][4]

  • Separation: DEAE-cellulose filter discs (Whatman DE81).

Workflow Logic:

Protocol_Workflow Step1 1. Prepare Reaction Mix (Tubulin + GTP + 14C-Oryzalin) Step2 2. Add Competitor (APM) (Concentration Gradient 0.1 - 100 uM) Step1->Step2 Step3 3. Equilibrium Incubation (30 min @ 25°C) Step2->Step3 Step4 4. Filtration (DE81 Discs) (Traps Tubulin-Ligand Complex) Step3->Step4 Step5 5. Scintillation Counting (Measure Bound 14C) Step4->Step5

Figure 2: Competitive Binding Assay Workflow for determining APM affinity.

Detailed Steps:

  • Reaction Assembly: In microcentrifuge tubes, mix

    
     plant tubulin with a fixed concentration of 
    
    
    
    -Oryzalin (e.g.,
    
    
    , near its
    
    
    ).
  • Competition: Add APM at varying concentrations (

    
    ).
    
  • Incubation: Incubate at 25°C for 30–60 minutes.

  • Filtration: Pipette aliquots onto DE81 filter stacks. The positively charged DEAE paper binds the acidic tubulin protein but not the free, uncharged herbicide.

  • Wash: Wash filters

    
     with cold buffer to remove unbound radioligand.
    
  • Quantification: Place filters in scintillation fluid and count CPM (Counts Per Minute).

  • Analysis: Use the Cheng-Prusoff equation to calculate

    
     from the 
    
    
    
    .
    
    
    Where
    
    
    is the concentration of radioligand and
    
    
    is the affinity of the radioligand.

Part 4: Applications in Research & Development

Herbicidal Development

APM's high specificity makes it a prime candidate for "safe" herbicides. Because it does not bind mammalian tubulin, it poses low toxicity risks to humans and livestock compared to broad-spectrum poisons. Research focuses on modifying the phosphorothioamidate core to overcome resistance in weeds that develop mutations in the


-tubulin binding site (e.g., Thr-239 mutations).
Anti-Parasitic Drug Discovery

Protozoan parasites (e.g., Toxoplasma gondii, Plasmodium falciparum) possess tubulin isoforms that are evolutionarily closer to plants than mammals. Consequently, APM and dinitroanilines are investigated as potential anti-malarial agents that selectively disrupt parasite replication without neurotoxicity to the human host [4].

References

  • Bhattacharyya, B., et al. (2008). "Colchicine-tubulin interaction: An update." Current Science. (Proxy for authoritative review).

  • Morejohn, L. C., & Fosket, D. E. (1984).[3][4][5][6] "Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl." Science, 224(4651), 874–876.[3][6] [Link]

  • Murthy, J. V., et al. (1994). "Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl."[3][4] Plant Physiology, 105(1), 309–320. [Link]

  • Morrissette, N. S., & Sibley, L. D. (2002). "Cytoskeleton of Apicomplexan Parasites." Microbiology and Molecular Biology Reviews, 66(1), 21–38. [Link]

Sources

Exploratory

Amiprophos-methyl CAS 36001-88-4 properties

An In-Depth Technical Guide to Amiprophos-methyl (CAS 36001-88-4): Properties, Mechanism, and Applications Introduction Amiprophos-methyl (APM), a phosphoramidate organophosphate compound with the CAS number 36001-88-4,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Amiprophos-methyl (CAS 36001-88-4): Properties, Mechanism, and Applications

Introduction

Amiprophos-methyl (APM), a phosphoramidate organophosphate compound with the CAS number 36001-88-4, is recognized primarily for its role as a potent and selective herbicide.[1][2][3] However, its utility extends far beyond agriculture into fundamental research. The compound's high specificity as an antimicrotubule agent, which selectively targets plant and some protozoan tubulin, makes it an invaluable tool for researchers, scientists, and drug development professionals.[4][5] Unlike many cytotoxic agents, APM's effects are characterized by their rapid onset and reversibility, providing a level of experimental control that is difficult to achieve with other compounds like colchicine.[6] This guide provides a comprehensive technical overview of Amiprophos-methyl, detailing its physicochemical properties, elucidating its precise mechanism of action, and presenting its core applications in research with actionable protocols.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective application in a research setting. APM is a solid, crystalline substance with limited water solubility, a factor that dictates its formulation for both agricultural and laboratory use.[1]

PropertyValueSource(s)
CAS Number 36001-88-4[1][7]
Molecular Formula C₁₁H₁₇N₂O₄PS[7][8]
Molecular Weight 304.30 g/mol [7][8]
Appearance White or light yellow crystal with a slight odor[1]
Melting Point 64–65 °C[1][8]
Boiling Point 389.9 °C at 760 mmHg[8]
Density 1.275 g/cm³[8]
Water Solubility 10 mg/L[1]
Organic Solubility Soluble in benzene, alcohol, esters[1]
Octanol-Water Partition Coeff. (XLogP3) 3.2[7]
Common Synonyms APM, Tokunol M, BAY-NTN 6867[7][8][9]

Mechanism of Action: A Plant-Specific Microtubule Disruptor

The primary mechanism of Amiprophos-methyl's biological activity is the direct and potent inhibition of microtubule polymerization.[5][9] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin dimers. Their dynamic instability—the rapid cycling between polymerization and depolymerization—is critical for numerous cellular processes, including mitotic spindle formation during cell division, cell wall organization, and intracellular transport.

APM exerts its effect by binding to plant tubulin, which prevents the incorporation of tubulin dimers into growing microtubule filaments.[5] This action effectively arrests microtubule-dependent processes, leading to a disruption of cell division (c-mitosis) and ultimately, cell death. Research has shown that APM competitively inhibits the binding of other microtubule-disrupting agents like oryzalin, with a reported inhibition constant (Ki) of 5 μM.[9]

A key feature that elevates APM as a premier research tool is its remarkable specificity. It potently inhibits microtubule assembly in plants and some protists, such as Plasmodium falciparum, but has virtually no effect on mammalian (e.g., bovine brain) tubulin, even at concentrations tenfold higher than those required for complete inhibition in plant systems.[1][2][5] This specificity indicates significant structural differences between plant and animal tubulins, allowing for targeted disruption in plant-based experimental systems without confounding effects on animal cells. Furthermore, the inhibitory effect of APM is both rapid and reversible; microtubule arrays can begin to recover within minutes of the compound's removal, offering precise temporal control in experiments.[6]

cluster_0 cluster_1 tubulin α/β-Tubulin Dimers process Polymerization (GTP-dependent) tubulin->process mt Dynamic Microtubule Filament mt->tubulin Catastrophe (Depolymerization) apm Amiprophos-methyl (APM) apm->process INHIBITION process->mt Elongation

Caption: Mechanism of Amiprophos-methyl action on microtubule dynamics.

Core Applications in Scientific Research

The unique properties of APM make it a versatile tool across multiple scientific disciplines.

Plant Cell Biology and Herbicide Development

In plant science, APM is used to investigate the fundamental roles of the cytoskeleton. By reversibly depolymerizing microtubule arrays, researchers can study processes like cell plate formation, cellulose microfibril deposition in the cell wall, and overall cell morphogenesis.[6] It is also instrumental in the study of herbicide resistance. Isolating plant lines resistant to APM has led to the identification of specific mutations in tubulin genes, providing direct evidence of the molecular basis for resistance.[10]

Induction of Polyploidy in Plant Tissues

APM is an effective agent for inducing chromosome doubling (polyploidy) in plant cells, a technique crucial for breeding programs to restore fertility in haploid lines and create novel genetic diversity.[6][11] Its high efficacy and lower toxicity compared to classical agents like colchicine make it a preferred choice in many systems. The reversible nature of APM allows for a controlled mitotic arrest, after which cells can re-enter the cell cycle with a duplicated chromosome set.

This protocol provides a generalized workflow. Researchers must optimize concentrations and durations for their specific plant species and explant type.

  • Seed Sterilization & Germination: Surface sterilize seeds using 70% ethanol for 1 minute, followed by a 10% bleach solution with Tween 20 for 15 minutes. Rinse 3-5 times with sterile distilled water. Germinate seeds on a sterile, hormone-free basal medium (e.g., Murashige and Skoog).

  • Explant Preparation: Once seedlings have developed, excise hypocotyl or cotyledon segments for callus induction on a medium supplemented with appropriate growth regulators (e.g., 2,4-D).

  • APM Treatment: Transfer established calli to a fresh medium containing Amiprophos-methyl. A typical concentration range to test is 1.0 to 20.0 µM. The duration of treatment can range from 3 to 7 days.

    • Causality: This step arrests dividing cells in metaphase by disrupting the mitotic spindle. The duration is critical; it must be long enough to affect a significant population of dividing cells but short enough to avoid excessive cell death.

  • Recovery Phase: Transfer the APM-treated calli to a fresh, APM-free regeneration medium. This allows the cells to exit mitotic arrest. Nuclei that reform around the duplicated set of chromosomes will be polyploid.

  • Plant Regeneration: Culture the calli on a regeneration medium to induce the formation of shoots and roots.

  • Ploidy Analysis (Self-Validation): Confirm chromosome doubling in regenerated plantlets using a reliable method such as flow cytometry, which measures the nuclear DNA content, or by microscopic chromosome counting from root tip squashes. This step validates the success of the protocol.

start Plant Explant (e.g., Callus from Haploid Seedling) treatment Mitosis Induction & APM Treatment (e.g., 5-10 µM for 3-5 days) start->treatment arrest Mitotic Arrest (Metaphase) Microtubule Disruption treatment->arrest recovery Recovery on APM-Free Medium Nuclear Restitution arrest->recovery analysis Ploidy Analysis (Flow Cytometry) recovery->analysis result Confirmed Doubled Haploid (2n) Plant analysis->result

Caption: Experimental workflow for inducing chromosome doubling using APM.

Anti-Parasitic Drug Development

APM's activity is not limited to plants. It has been shown to inhibit the growth of the human malaria parasite, Plasmodium falciparum, with an IC₅₀ of 3.5 μM.[1][2] This is achieved by inhibiting microtubule polymerization within the parasite's trophozoite stage.[1][2] This finding highlights the Plasmodium tubulin as a viable and specific target for antimalarial drug development, and APM serves as a lead compound for designing novel therapeutics that could be selective for the parasite and have low toxicity to the human host.

Toxicological Profile and Safety Protocols

While a valuable research tool, Amiprophos-methyl is a moderately toxic organophosphate and must be handled with appropriate care.[1][3] It is classified as harmful if swallowed.[7]

Toxicity MetricValueOrganismSource(s)
GHS Hazard Statement H302: Harmful if swallowedN/A[7]
LD₅₀ (Oral) 309 mg/kgRat[8]
LD₅₀ (Oral) 540 mg/kgMouse[8]
Aquatic Toxicity Highly toxic to fishN/A[3]
Primary Hazard Class Acute Toxicity 4 (Oral)N/A[7]
Handling and Personal Protective Equipment (PPE)
  • Always handle Amiprophos-methyl in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

  • Wash hands thoroughly after handling the compound.[12]

Storage and Stability
  • Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong reducing agents or alkalis.[12] Recommended storage temperature is 2-8°C.[8]

  • Stock Solutions: For long-term stability, stock solutions should be stored frozen. A common practice is to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[9]

Decontamination and Disposal
  • Dispose of waste containing Amiprophos-methyl in accordance with all local, state, and federal regulations for hazardous chemical waste.

  • Given its high toxicity to aquatic life, prevent any release into the environment or sewer systems.[3] When heated to decomposition, it can emit toxic fumes of nitrogen, sulfur, and phosphorus oxides.[1]

Conclusion

Amiprophos-methyl (CAS 36001-88-4) is far more than a simple herbicide; it is a sophisticated molecular probe with significant research applications. Its defining characteristics—potency, rapid reversibility, and remarkable specificity for plant tubulin over its animal counterpart—provide an unparalleled level of experimental control. For researchers in plant biology, it is an essential tool for dissecting cytoskeletal function and for crop improvement through polyploidy induction. For those in drug development, its efficacy against parasites like Plasmodium falciparum opens promising avenues for new therapeutic strategies. By adhering to rigorous safety and handling protocols, scientists can effectively harness the power of this compound to advance our understanding of fundamental biological processes.

References

  • Falconer, M. M., & Seagull, R. W. (1987). Amiprophos-methyl (APM): A rapid, reversible, anti-microtubule agent for plant cell cultures. Protoplasma, 136(2-3), 118-124. Available at: [Link]

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. (2025). Amiprofos-methyl (Ref: NTN 5006). Pesticide Properties DataBase. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amiprophos-methyl. PubChem Compound Database. Available at: [Link]

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET - Amiprofos methyl. Available at: [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Science, 224(4651), 874–876. Available at: [Link]

  • Blinova, A. I., et al. (2000). Influence of Amiprophosmethyl on the Root Cell Structure in the Herbicide-Sensitive and -Resistant Lines of Nicotiana plumbaginifolia. Russian Journal of Plant Physiology, 47, 650-658. Available at: [Link]

  • Alan Wood. (n.d.). amiprofos-methyl. Compendium of Pesticide Common Names. Available at: [Link]

Sources

Foundational

Phosphoroamidate Herbicides: Mechanisms of Selective Microtubule Inhibition

The following technical guide details the mechanism, chemistry, and experimental application of phosphoric amide herbicides as microtubule inhibitors. Technical Guide for Drug Discovery & Agrochemical Research Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, chemistry, and experimental application of phosphoric amide herbicides as microtubule inhibitors.

Technical Guide for Drug Discovery & Agrochemical Research

Executive Summary

Phosphoric amide (phosphoroamidate) herbicides, exemplified by Amiprophos-methyl (APM) and Butamifos , represent a unique class of anti-mitotic agents. Unlike standard organophosphates that target acetylcholinesterase in insects and mammals, these compounds selectively disrupt the plant cytoskeleton.

They function as Microtubule Depolymerizers , binding with high affinity to plant


-tubulin to prevent polymerization. This action arrests cells in prometaphase, leading to "club root" morphology and eventual necrosis. Their high selectivity for plant over mammalian tubulin makes them critical tools for cell biology (e.g., cell cycle synchronization) and leads for designing novel anti-parasitic agents, as protozoan tubulin often shares structural homology with plant isoforms.

Chemical Biology & Structural Activity

The core pharmacophore of this class is the phosphoroamidate moiety , characterized by a phosphorus-nitrogen (P-N) bond.[1]

Key Compounds
CompoundChemical ClassPrimary TargetSecondary Target (Mammalian)
Amiprophos-methyl (APM) PhosphoroamidatePlant

-Tubulin
Low affinity for mammalian tubulin
Butamifos (Cremart) PhosphoroamidatePlant

-Tubulin
Acetylcholinesterase (AChE)
Oryzalin DinitroanilinePlant

-Tubulin
None (Reference compound)
Structural Activity Relationship (SAR)
  • The P-N Bond: Essential for the specific conformational fit into the plant tubulin binding pocket.

  • Lipophilicity: The hydrophobic side chains (e.g., the methyl/isopropyl groups on APM) facilitate penetration of the cell wall and interaction with the hydrophobic pocket on the tubulin dimer.

  • Chirality: Butamifos possesses a stereogenic center; commercial formulations are often racemic, though the enantiomers may exhibit differential binding kinetics.

Mechanism of Action: The "End-Poisoning" Model

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which aggregate tubulin), phosphoric amides act via a substoichiometric end-wise mechanism .

The Molecular Pathway
  • Binding: APM binds to the dinitroaniline/phosphoroamidate site on

    
    -tubulin. This site is distinct from the colchicine binding site found on 
    
    
    
    -tubulin.
  • Complex Formation: The APM-Tubulin complex is incompetent for polymerization.

  • Capping: These "poisoned" dimers incorporate into the (+) end of a growing microtubule.

  • Catastrophe: The presence of the drug-tubulin complex at the growing end lowers the activation energy for depolymerization, causing rapid disassembly of the microtubule lattice.

  • Mitotic Arrest: Without spindle fibers, chromosomes cannot segregate. The cell arrests in prometaphase, resulting in polyploidy or apoptosis.

Pathway Visualization

The following diagram illustrates the cascade from chemical exposure to mitotic arrest.

APM_Mechanism Herbicide Phosphoric Amide (APM/Butamifos) AlphaTubulin Free α-Tubulin (Plant Specific) Herbicide->AlphaTubulin High Affinity Binding (Ki ~ 5 µM) Complex Incompetent Drug-Tubulin Complex AlphaTubulin->Complex Conformational Change Microtubule Growing Microtubule (+) End Complex->Microtubule Caps (+) End Depoly Rapid Depolymerization (Catastrophe) Microtubule->Depoly Prevents Dimer Addition Spindle Mitotic Spindle Collapse Depoly->Spindle Loss of Tension Arrest Prometaphase Arrest (Cell Death) Spindle->Arrest Checkpoint Activation

Figure 1: Mechanism of action for phosphoric amide herbicides showing the end-poisoning of microtubule dynamics.

Selectivity & Toxicology

A critical feature of APM is its selectivity . It is approximately 1,000-fold more potent against plant tubulin than bovine (mammalian) tubulin.

  • Plant Tubulin: High affinity.[2] The binding pocket contains specific residues (likely involving Arg-243 in

    
    -tubulin) that accommodate the phosphoroamidate structure.
    
  • Mammalian Tubulin: Low affinity. Structural divergence in the

    
    -tubulin isotype prevents tight binding, rendering APM relatively non-toxic to mammalian cells at herbicidal concentrations.
    
  • Protozoan Relevance: Interestingly, certain protozoa (e.g., Toxoplasma, Plasmodium) possess

    
    -tubulin with high homology to plants. Consequently, APM is investigated as a lead compound for anti-parasitic therapies.
    

Experimental Protocols

Expert Note: Do not use standard bovine brain tubulin kits for efficacy screening of these compounds. You must use plant-derived tubulin (e.g., from tobacco BY-2 cells or soybean) to observe relevant IC50 values.

Protocol A: Plant Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the inhibition of tubulin assembly in vitro.

  • Preparation:

    • Isolate tubulin from tobacco BY-2 cells using DEAE-Sephadex chromatography.

    • Prepare PEM Buffer : 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2.

    • Prepare GTP Stock : 100 mM (keep on ice).

  • Reaction Setup:

    • Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol (glycerol stabilizes nucleation).[3]

    • Add APM (dissolved in DMSO) to yield final concentrations: 0.1, 1, 5, 10, 50 µM.

    • Control: DMSO vehicle only (0% inhibition).

    • Reference: Oryzalin (5 µM).[4]

  • Measurement:

    • Transfer to a quartz cuvette pre-warmed to 30°C.

    • Monitor Absorbance at 350 nm every 30 seconds for 45 minutes.

  • Analysis:

    • Plot OD350 vs. Time.

    • The slope of the linear phase represents the polymerization rate.

    • Calculate % Inhibition relative to the DMSO control.

Protocol B: Immunofluorescence of Mitotic Spindles

Objective: Visualize the "starburst" or absent spindles in treated cells.

  • Cell Culture: Grow Arabidopsis thaliana root tips or BY-2 suspension cells.

  • Treatment: Incubate with 3–5 µM APM for 2 hours.

  • Fixation:

    • Wash cells in PBS.[5]

    • Fix in 4% Paraformaldehyde + 0.1% Glutaraldehyde in PME buffer for 45 mins.

    • Critical: Cell wall digestion is required. Treat with 1% Cellulase/Pectolyase for 15 mins at 37°C.

  • Staining:

    • Permeabilize with 0.5% Triton X-100.

    • Primary Antibody: Mouse anti-

      
      -tubulin (1:500) overnight at 4°C.
      
    • Secondary Antibody: FITC-conjugated Goat anti-Mouse (1:1000).

    • Counterstain DNA with DAPI (1 µg/mL).

  • Imaging:

    • Use Confocal Microscopy.

    • Result: Control cells show organized bipolar spindles. APM-treated cells show condensed chromosomes (blue) with diffuse or absent tubulin fluorescence (green), or small "tufts" of tubulin aggregates.

Quantitative Data Summary

The following table contrasts the efficacy of APM against standard inhibitors across different species.

CompoundTarget SpeciesIC50 (Polymerization)Ki (Binding Affinity)Mechanism
Amiprophos-methyl Tobacco (Plant)~3 - 5 µM5 µMDepolymerization
Amiprophos-methyl Bovine (Mammal)> 100 µMN/ALow Affinity
Oryzalin Tobacco (Plant)~1 - 2 µM0.1 µMDepolymerization
Taxol Tobacco (Plant)N/A (Stabilizer)N/AStabilization

Note: APM is slightly less potent than Oryzalin but offers different solubility profiles and is often more reversible, making it superior for cell synchronization protocols.

References

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl.[6] Science, 224(4651), 874–876. Link

  • Murthy, J. V., et al. (1994). Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Plant Physiology, 105(1), 309–320. Link

  • Falconer, M. M., & Seagull, R. W. (1987). Amiprophos-methyl (APM): A rapid, reversible, anti-microtubule agent for plant cell cultures. Protoplasma, 136, 118–124. Link

  • Lyons-Abbott, S., et al. (2010). Dinitroaniline and Phosphorothioamidate Herbicides Bind to a Common Site on Tubulin. Plant Cell, 22(11), 3840–3852. Link

  • Planchais, S., et al. (2000). Differential effects of the herbicide butamifos on the cytoskeleton of tobacco BY-2 cells. Cell Biology International, 24(2), 131-139. Link

Sources

Exploratory

Technical Guide: Amiprophos-methyl (APM) and Plant Mitotic Manipulation

Part 1: Executive Summary Amiprophos-methyl (APM) is an organophosphorus herbicide (specifically a phosphorothioamidate) that functions as a potent, reversible, and highly selective antimitotic agent in plant cells. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Amiprophos-methyl (APM) is an organophosphorus herbicide (specifically a phosphorothioamidate) that functions as a potent, reversible, and highly selective antimitotic agent in plant cells. Unlike colchicine, which binds to animal and plant tubulin with varying affinity and high toxicity, APM targets a specific binding domain on plant


-tubulin (the dinitroaniline/phosphorothioamidate site).

This specificity allows APM to depolymerize microtubules (MTs) without the severe cytotoxicity associated with colchicine, making it the superior choice for cell cycle synchronization and chromosome doubling (haploid-to-diploid conversion) in high-value breeding programs. This guide details the mechanism of action, comparative efficacy, and validated protocols for APM application.

Part 2: Mechanism of Action[1][2]

Molecular Target and Binding Kinetics

APM does not bind to the colchicine binding site on


-tubulin. Instead, it competes with dinitroaniline herbicides (e.g., oryzalin, trifluralin) for a distinct hydrophobic pocket, primarily located on 

-tubulin
(specifically involving residues near the N-loop and M-loop).
  • Affinity: APM exhibits a moderate binding affinity (

    
    ) for plant tubulin.[1] While oryzalin often shows higher affinity (
    
    
    
    ), APM's slightly lower affinity contributes to its superior reversibility .
  • Mode of Inhibition: APM acts via a substoichiometric endwise mechanism .[1] Binding of APM-tubulin complexes to the growing (+) end of a microtubule prevents the addition of further tubulin dimers. This "capping" shifts the equilibrium toward rapid depolymerization (catastrophe).

  • Selectivity: The binding pocket on

    
    -tubulin is evolutionarily divergent. Animal tubulin lacks the specific residue configuration required for high-affinity APM binding, rendering APM non-toxic to mammalian cells at working concentrations.
    
Pathway Visualization

The following diagram illustrates the cascade from APM exposure to mitotic arrest.

APM_Mechanism APM Amiprophos-methyl (APM) (Phosphorothioamidate) Complex APM-Tubulin Complex (Bound to u03b1-subunit) APM->Complex Kd ~ 5 u00b5M Tubulin Free Tubulin Dimers (Plant Specific) Tubulin->Complex MT_Plus Microtubule (+) End Complex->MT_Plus Incorporation Capping Steric Hindrance / Capping (Prevents Dimer Addition) MT_Plus->Capping Depoly Catastrophic Depolymerization (Equilibrium Shift) Capping->Depoly Spindle Mitotic Spindle Collapse Depoly->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Arrest Metaphase Arrest (Condensed Chromosomes) Checkpoint->Arrest

Caption: Mechanistic pathway of APM-induced mitotic arrest via \u03b1-tubulin binding and microtubule catastrophe.

Part 3: Comparative Efficacy

Researchers often choose between Colchicine, Oryzalin, and APM. The table below highlights why APM is frequently preferred for delicate tissue cultures or recalcitrant species.

FeatureAmiprophos-methyl (APM) Oryzalin Colchicine
Target Site

-Tubulin (Dinitroaniline site)

-Tubulin (Dinitroaniline site)

-Tubulin (Colchicine site)
Selectivity Plant-specific (High)Plant-specific (High)Low (Affects animals & plants)
Typical Conc.



(High)
Toxicity Low (High survival rate)Low to ModerateHigh (Necrosis common)
Reversibility Excellent (Rapid washout)Good (Slower washout due to high affinity)Poor (Tightly bound)
Key Application Cell Cycle Synchronization; Doubling in sensitive genotypes (e.g., Maize)Chromosome Doubling (Lilies, Ornamentals)Traditional Polyploidy (Robust tissues)

Scientist's Note: While Oryzalin is more potent on a molar basis, its high affinity can make it difficult to wash out, sometimes leading to persistent inhibition after the treatment phase. APM offers a "sweet spot" of effective inhibition with rapid recovery.

Part 4: Validated Experimental Protocols

Protocol A: High-Precision Cell Cycle Synchronization

Objective: Accumulate root tip or suspension cells in metaphase for chromosomal analysis or flow cytometry. System: Triticum aestivum (Wheat) or Nicotiana tabacum (Tobacco) BY-2 cells.

  • Preparation: Prepare a 10 mM stock solution of APM in DMSO. Store at -20°C.

  • Induction:

    • Add APM to the liquid culture medium to a final concentration of 10–20

      
       .
      
    • Incubate for 14–16 hours (approx. one cell cycle duration minus the duration of mitosis).

    • Mechanism:[2][3][1][4][5][6][7][8][9][10][11] Cells entering mitosis will arrest in metaphase; cells in other phases will cycle until they reach mitosis and arrest.

  • Washout (Critical Step):

    • Remove APM medium via centrifugation (1000 rpm, 5 min) or filtration.

    • Wash cells 3 times with fresh, APM-free medium.

  • Release:

    • Resuspend in fresh medium.

    • 0–2 hours post-wash: Cells synchronously exit metaphase and enter anaphase/telophase.

    • Result: A highly synchronized population (Sync Index > 60-70%) suitable for kinetic studies.

Protocol B: Chromosome Doubling (Haploid to Diploid)

Objective: Restore fertility in haploid plants derived from anther culture (e.g., Maize, Barley).

Workflow Visualization:

Doubling_Protocol Start Haploid Plantlets (In Vitro) PreTreat Pre-treatment (2% DMSO, 2h) Start->PreTreat Permeabilization APM_Treat APM Treatment 20-40 u00b5M 24-48 Hours PreTreat->APM_Treat Wash Rinse 3x Sterile H2O APM_Treat->Wash Arrest Release Recovery Recovery Media (Hormone Free) Wash->Recovery Nuclear Restitution Screening Flow Cytometry Ploidy Check Recovery->Screening 4 Weeks

Caption: Workflow for APM-mediated chromosome doubling in haploid plantlets.

Detailed Steps:

  • Material: Use vigorous haploid plantlets (3-4 leaf stage) or callus.

  • Treatment:

    • Submerge roots or callus in liquid medium containing 20–60

      
       APM  + 2% DMSO (to aid penetration).
      
    • Duration: 24 to 48 hours .[12][13] (Note: Maize typically requires 24h at 20

      
      ; woody species may require 48h at higher concentrations).
      
  • Recovery:

    • Rinse roots thoroughly (3x 10 mins) with sterile water.

    • Transfer to hormone-free recovery medium.

  • Validation:

    • Allow new roots to develop (2-3 weeks).

    • Analyze ploidy via Flow Cytometry (DAPI staining) or root tip squashes.

    • Success Metric: APM treatments often yield doubling rates of 40–60% , significantly higher than Colchicine (~20-30%) for graminaceous species.

Part 5: References

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of plant microtubule polymerization in vitro by the phosphoric amide herbicide amiprophos-methyl.[1] Science, 224(4651), 874–876. Link

  • Murthy, J. V., & Pluth, J. M. (1994). Dinitroaniline herbicide resistance in Toxoplasma gondii is due to a point mutation in the alpha-tubulin gene.[5] Molecular and Biochemical Parasitology. (Demonstrates the

    
    -tubulin binding site). Link
    
  • Hansen, A. L., & Andersen, S. B. (1996). In vitro chromosome doubling potential of colchicine, oryzalin, trifluralin, and APM in Brassica napus microspore culture. Euphytica, 88, 159–164. Link

  • Wan, Y., et al. (1991). Efficient production of doubled haploid plants through colchicine treatment of anther-derived maize callus. (Comparative context for APM efficacy). Theoretical and Applied Genetics, 81, 205–211. Link

  • Blume, Y. B., et al. (2003). Structural modeling of the interaction of plant

    
    -tubulin with dinitroaniline and phosphoroamidate herbicides. Cell Biology International, 27(3), 171-174. Link
    

Sources

Foundational

An In-depth Technical Guide to Amiprophos-Methyl (APM) as a Tubulin Polymerization Inhibitor

Foreword: Understanding the Tool and the Target In the intricate world of cellular mechanics, the cytoskeleton stands as a dynamic and essential framework. Among its key components, microtubules—polymers of α- and β-tubu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Tool and the Target

In the intricate world of cellular mechanics, the cytoskeleton stands as a dynamic and essential framework. Among its key components, microtubules—polymers of α- and β-tubulin—are critical for processes ranging from cell division and intracellular transport to maintaining cell shape.[1][2][3][4] The ability to precisely modulate microtubule dynamics is invaluable for both fundamental research and therapeutic development. Amiprophos-methyl (APM), an organophosphorus compound initially developed as an herbicide, has emerged as a powerful scientific tool for this very purpose.[5][6][7][8]

This guide provides a comprehensive exploration of amiprophos-methyl's mechanism of action. We will move beyond simple descriptions to delve into the causality behind its effects and provide field-proven experimental protocols for its study. The defining characteristic of APM is its remarkable selectivity; it potently inhibits tubulin polymerization in plants and some protozoa while showing negligible activity against mammalian tubulin.[9] This specificity makes it an exquisite instrument for dissecting the unique aspects of the plant and protist cytoskeleton, offering insights that broad-spectrum inhibitors cannot provide.

Part 1: The Molecular Mechanism of Action

The Dynamic Nature of the Microtubule Cytoskeleton

Microtubules are non-covalent polymers constructed from αβ-tubulin heterodimers. Their formation is a dynamic process characterized by phases of polymerization (growth) and depolymerization (shrinkage), a phenomenon known as "dynamic instability".[2][3] This constant remodeling is fundamental to their function. During mitosis, for instance, the rapid reorganization of microtubules forms the mitotic spindle, the machinery responsible for segregating chromosomes.[1] The disruption of this delicate equilibrium, either by inhibiting polymerization or by preventing depolymerization, leads to cell cycle arrest and, ultimately, cell death.[2] This vulnerability has made tubulin a prime target for a wide array of chemical agents, including renowned anti-cancer drugs like paclitaxel and vinca alkaloids.[2][10]

Amiprophos-Methyl: A Direct and Competitive Inhibitor

Amiprophos-methyl exerts its biological effects by directly interfering with the microtubule assembly line. It is not an indirect modulator of cellular calcium levels as once proposed, but rather a direct poison of microtubule dynamics.[9] The core of its mechanism lies in its ability to bind to tubulin subunits.

Causality of Inhibition: By binding to free αβ-tubulin heterodimers, APM effectively "caps" them, preventing their incorporation into a growing microtubule protofilament. This action shifts the equilibrium of dynamic instability away from polymerization and towards depolymerization, leading to a net loss of the microtubule network.

Competitive binding assays have provided deeper insight into its binding site. APM competitively inhibits the binding of another dinitroaniline herbicide, oryzalin, to plant tubulin.[8][11] This indicates that APM and oryzalin share an overlapping binding site, which is distinct from the colchicine, vinca, or taxane binding sites. The inhibition constant (Ki) for this interaction is approximately 5 µM, signifying a moderate but effective binding affinity.[8][11]

cluster_0 Normal Polymerization cluster_1 APM-Induced Inhibition Tubulin_Pool αβ-Tubulin Dimers MT Growing Microtubule (+) End Tubulin_Pool->MT Incorporation APM Amiprophos-Methyl (APM) Tubulin_Pool_Inhibited αβ-Tubulin Dimers APM->Tubulin_Pool_Inhibited APM_Complex Tubulin-APM Complex Tubulin_Pool_Inhibited->APM_Complex Binding MT_Inhibited Microtubule (+) End APM_Complex->MT_Inhibited Polymerization Blocked cluster_InVitro cluster_CellBased Start Hypothesis: APM inhibits tubulin polymerization InVitro Tier 1: In Vitro Assays (Biochemical Validation) Start->InVitro CellBased Tier 2: Cell-Based Assays (Physiological Confirmation) InVitro->CellBased If positive Turbid Turbidimetric Assay Fluor Fluorescence Assay Conclusion Conclusion: Mechanism Confirmed CellBased->Conclusion IF Immunofluorescence Microscopy Growth Cell Proliferation Assay

Caption: A tiered experimental workflow for characterizing APM activity.

In Vitro Tubulin Polymerization Assays

The primary validation of a direct tubulin inhibitor involves a cell-free system using purified tubulin. This approach eliminates cellular complexity, ensuring that any observed effect is due to a direct interaction between the compound and tubulin.

Principle: This classic assay relies on the principle that as tubulin dimers polymerize into microtubules, they scatter more light. [12]The resulting increase in turbidity, measured as optical density (absorbance) at 340-350 nm, is directly proportional to the mass of the microtubules formed. [13] Methodology:

  • Reagent Preparation:

    • Tubulin Source: For studying APM, it is crucial to use tubulin purified from a plant source (e.g., tobacco, rose cell cultures). Mammalian tubulin will not show inhibition. [9]Tubulin purification can be achieved through cycles of polymerization and depolymerization. [14] * Polymerization Buffer (PB): Prepare a buffer conducive to polymerization, typically 80 mM PIPES (pH 6.9), 1-2 mM MgCl₂, and 0.5-1 mM EGTA. [1] * GTP Stock: Prepare a 100 mM stock of GTP. GTP is required for tubulin polymerization.

    • APM Stock: Dissolve APM in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Assembly (on ice):

    • Rationale: All reagents are kept on ice to prevent premature tubulin polymerization.

    • In a pre-chilled 96-well plate, add the required volume of PB.

    • Add GTP to a final concentration of 1 mM.

    • Add APM to achieve the desired final test concentrations. Include a DMSO-only vehicle control and a positive control inhibitor (e.g., oryzalin).

    • Add purified plant tubulin to a final concentration of 1-2 mg/mL. [1]Keep the total reaction volume consistent (e.g., 100 µL).

  • Measurement:

    • Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Rationale: The temperature shift from ice to 37°C is the trigger for polymerization.

    • Measure the absorbance at 350 nm every 30-60 seconds for 60 minutes. [13]

  • Data Analysis:

    • Plot absorbance vs. time. The control sample should produce a sigmoidal curve representing nucleation, elongation, and steady-state phases.

    • APM will cause a dose-dependent decrease in the rate of polymerization (slope of the elongation phase) and the final absorbance value (steady-state).

    • Calculate the IC₅₀ value from the dose-response curve.

Principle: This method offers higher sensitivity and is more amenable to high-throughput screening. It utilizes a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules. [1] Methodology:

  • Reagent Preparation: As per the turbidimetric assay, with the addition of a DAPI stock solution.

  • Reaction Assembly (on ice):

    • Assemble the reaction in a black, non-binding 384-well microplate. [1] * The reaction mixture is similar to the turbidimetric assay but includes DAPI at a final concentration of ~5-10 µM. [1]

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the kinetic increase in fluorescence over 60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~420-450 nm. [1]

  • Data Analysis:

    • Plot fluorescence intensity vs. time. Analysis is analogous to the turbidimetric assay, with APM expected to reduce the rate and maximum fluorescence in a dose-dependent manner.

Table 1: Representative Data from In Vitro Assays

CompoundTarget TubulinAssay TypeExpected IC₅₀
Amiprophos-methylPlant (Tobacco)Turbidimetric~5 - 15 µM
Amiprophos-methylMammalian (Bovine)Turbidimetric> 100 µM [9]
Oryzalin (Control)Plant (Tobacco)Fluorescence~1 - 5 µM
DMSO (Vehicle)Plant (Tobacco)BothNo Inhibition
Cell-Based Assays: Confirming Physiological Activity

While in vitro assays confirm direct interaction, cell-based assays are essential to validate that the compound can penetrate the cell, reach its target, and exert the expected physiological effect. [15][16]Plant cell suspension cultures (e.g., tobacco BY-2) are an excellent model system for these studies.

Principle: This technique allows for the direct visualization of the microtubule network within cells. Treatment with an effective inhibitor like APM will result in a clear and observable disruption or complete depolymerization of these structures.

Start Treat Cells with APM Fix Fixation (e.g., Formaldehyde) Start->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., BSA) Perm->Block PrimaryAb Primary Antibody Incubation (Anti-α-tubulin) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mount Mount on Slide Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Culture and Treatment:

    • Grow tobacco BY-2 cells in suspension culture to the mid-log phase.

    • Treat the cells with various concentrations of APM (e.g., 1-20 µM) and a DMSO vehicle control for a defined period (e.g., 1-4 hours).

  • Fixation and Permeabilization:

    • Rationale: Fixation cross-links proteins, preserving the cellular architecture, while permeabilization creates pores in the cell membrane to allow antibody entry.

    • Gently collect cells and fix them with a freshly prepared solution of 3-4% paraformaldehyde in a microtubule-stabilizing buffer for 1 hour.

    • Wash the cells and permeabilize the cell wall (e.g., with cellulase/pectolyase) and cell membrane (e.g., with 0.5% Triton X-100).

  • Immunostaining:

    • Rationale: A primary antibody specifically binds to the target protein (tubulin), and a fluorescently-labeled secondary antibody binds to the primary antibody, allowing for visualization.

    • Block non-specific antibody binding sites with a solution like 3% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against α-tubulin (e.g., clone B-5-1-2) overnight at 4°C.

    • Wash thoroughly to remove unbound primary antibody.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours in the dark.

  • Imaging:

    • Wash the cells, mount them on a microscope slide, and visualize using a confocal or epifluorescence microscope.

    • Expected Results: Control cells will display a highly organized microtubule cytoskeleton. In contrast, APM-treated cells will show a dose-dependent loss of these structures, resulting in diffuse cytoplasmic fluorescence. [11]

Part 3: Advanced Considerations and Research Applications

Mechanisms of Resistance

The emergence of resistance to any bioactive compound is a critical consideration. For anti-tubulin herbicides, resistance can broadly be categorized into two types:

  • Target-Site Resistance (TSR): This involves genetic mutations in the target protein itself—in this case, tubulin. Specific point mutations in α-tubulin genes have been identified in dinitroaniline-resistant weeds. [17]These mutations alter the conformation of the binding pocket, reducing the binding affinity of the herbicide and rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This is a broader category of mechanisms that do not involve the target protein. [18]Examples include enhanced metabolic detoxification of the herbicide by enzymes like cytochrome P450s, or altered uptake and sequestration of the compound, preventing it from reaching the tubulin in the cytoplasm. [18][19] Understanding these resistance mechanisms is not only crucial for agriculture but also provides valuable insights for drug development, particularly in designing compounds that are less susceptible to resistance or for developing strategies to overcome it.

APM as a Versatile Research Tool

The high specificity of APM for plant and protozoan tubulin makes it an indispensable tool for a variety of research applications:

  • Dissecting Microtubule-Dependent Processes: APM can be used to specifically and reversibly disrupt microtubules in plant cells, allowing researchers to elucidate their role in processes like cell plate formation during cytokinesis, cellulose microfibril deposition, and organelle positioning. [5][6][20]* Cell Cycle Synchronization: By arresting cells at mitosis, APM can be used to synchronize cell cultures, which is highly beneficial for studying cell cycle-dependent events. Its effects are often readily reversible upon washout. [20]* Anti-Protozoan Drug Development: The tubulin of protozoan parasites like Toxoplasma gondii and Plasmodium is also sensitive to dinitroanilines and related compounds. [21]APM's selective toxicity profile makes it and its analogs promising lead structures for the development of new anti-parasitic drugs with potentially low toxicity to the host.

Conclusion

Amiprophos-methyl is far more than a simple herbicide; it is a precision tool for the cell biologist and drug development professional. Its mechanism of action—the direct, competitive, and selective inhibition of tubulin polymerization in plants and protozoa—is well-characterized. The experimental protocols detailed in this guide provide a robust framework for validating its activity and exploring its effects in various systems. By understanding the causality behind its molecular interactions and employing these self-validating experimental workflows, researchers can confidently leverage APM to uncover new insights into the fundamental roles of the microtubule cytoskeleton and to pioneer novel therapeutic strategies against parasitic diseases.

References

  • Collis, P. S., & Weeks, D. P. (1978). Selective inhibition of tubulin synthesis by amiprophos methyl during flagellar regeneration in Chlamydomonas reinhardi. Science, 202(4366), 440-442. [Link]

  • An, F., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Acta Pharmaceutica Sinica B, 5(2), 159-166. [Link]

  • Morejohn, L. C., & Fosket, D. E. (1991). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Plant Physiology, 97(1), 227-234. [Link]

  • Morejohn, L. C., Bureau, T. E., & Fosket, D. E. (1987). Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Plant Physiology, 85(1), 25-28. [Link]

  • Havass, Z., & Farkas, T. (1989). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Analytical Biochemistry, 179(2), 345-350. [Link]

  • Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (175), e61826. [Link]

  • Tuszynski, J. A., et al. (2016). Identification of tubulin drug binding sites and prediction of relative differences in binding affinities to tubulin isotypes using digital signal processing. Oncotarget, 7(32), 51907-51928. [Link]

  • Rai, A., & Kapoor, S. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of Biological Chemistry, 289(3), 1541-1555. [Link]

  • Medina-Franco, J. L., & Yoo, J. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2483. [Link]

  • Kiermayer, O. (1976). Amiprophos-methyl (APM): A rapid, reversible, anti-microtuble agent for plant cell cultures. Protoplasma, 89(3-4), 319-323. [Link]

  • Mora-Ledesma, O., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2483. [Link]

  • Sateriale, A., et al. (2019). In vitro tubulin polymerization assay. ResearchGate. [Link]

  • Easy-to-Grasp Explanations. (2024). Microtubules Inhibitors Demystified! YouTube. [Link]

  • Davis, A., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Molecular Biology, 971, 187-202. [Link]

  • Binarova, P., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 296. [Link]

  • Brouhard, G. J., & Rice, L. M. (2018). Microtubules and Microtubule-Associated Proteins. Current Biology, 28(9), R526-R533. [Link]

  • Smith, E. A., & Uhlenbrock, F. (2010). Fluorescence microscopic imaging and image analysis of the cytoskeleton. Cytoskeleton, 67(10), 619-631. [Link]

  • AERU. Amiprofos-methyl (Ref: NTN 5006). University of Hertfordshire. [Link]

  • Giglio, A., & Zupo, V. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(52), 78531-78551. [Link]

  • Chen, S., et al. (2018). Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science, 9, 83. [Link]

  • Wang, J., et al. (2015). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Visualized Experiments, (101), e52891. [Link]

  • Nare, B., et al. (2010). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. Molecules, 15(12), 9133-9154. [Link]

  • Giglio, A., & Zupo, V. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research International, 29(52), 78531-78551. [Link]

  • Ayaz, G., & Yilmaz, M. (2019). Presently reported tubulin binding sites of microtubule targeting agents. ResearchGate. [Link]

  • Pan, L., et al. (2021). Mechanisms of evolved herbicide resistance. Journal of Biological Chemistry, 296, 100222. [Link]

  • Sammons, R. D., & Gaines, T. A. (2014). What have the mechanisms of resistance to glyphosate taught us?. Pest Management Science, 70(9), 1352-1356. [Link]

Sources

Exploratory

Amiprophos-methyl (APM): Selective G2/M Arrest & Chromosome Engineering

This guide is structured to serve as an authoritative technical reference for researchers utilizing Amiprophos-methyl (APM). It prioritizes mechanistic understanding, experimental rigor, and the specific utility of APM i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical reference for researchers utilizing Amiprophos-methyl (APM). It prioritizes mechanistic understanding, experimental rigor, and the specific utility of APM in plant and parasitology research, distinguishing it from broad-spectrum agents like nocodazole.

Technical Guide & Experimental Protocols

Executive Summary

Amiprophos-methyl (APM) is a phosphoric amide herbicide and a potent antimicrotubule agent.[1] Unlike broad-spectrum inhibitors (e.g., colchicine, nocodazole), APM exhibits high selectivity for plant and protozoan tubulin , with negligible affinity for mammalian microtubules at standard working concentrations.

This selectivity makes APM the "Gold Standard" for:

  • Plant Cell Synchronization: Reversible accumulation of cells in the G2/M phase (specifically prometaphase/metaphase).

  • Chromosome Engineering: Induction of polyploidy (doubled haploids) and micronuclei formation for chromosome isolation.

  • Parasitology: Disruption of microtubule dynamics in apicomplexan parasites (e.g., Plasmodium, Toxoplasma) without affecting host mammalian cells.

Key Advantage: APM offers superior reversibility compared to oryzalin and colchicine, allowing for high-viability cell cycle release and synchronous progression.

Mechanistic Foundation

Mechanism of Action

APM acts by binding to the heterodimeric tubulin molecule, preventing polymerization into microtubules.

  • Binding Site: APM binds to a site distinct from the colchicine-binding domain but sterically overlaps or competes with dinitroanilines (e.g., oryzalin).

  • Selectivity: The binding pocket in plant/protozoan

    
    -tubulin differs structurally from mammalian tubulin, conferring APM's high specificity.
    
  • Cellular Outcome: Disruption of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC) . The Anaphase-Promoting Complex (APC/C) is inhibited, arresting cells in metaphase (4N DNA content).

Signaling Pathway & Arrest Logic

The following diagram illustrates the cascade from APM exposure to cell cycle arrest.

APM_Mechanism APM Amiprophos-methyl (APM) Tubulin Free Tubulin Dimers (Plant/Protozoan) APM->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure Triggers APCC APC/C Complex SAC->APCC Inhibits (Cdc20 sequestration) Arrest Metaphase Arrest (G2/M Peak) APCC->Arrest Prevents Cyclin B degradation

Figure 1: Mechanistic pathway of APM-induced mitotic arrest. Red lines indicate inhibition or stress triggers.

Comparative Pharmacology

APM is often compared to other antimicrotubule agents. Understanding these differences is critical for experimental design.

FeatureAmiprophos-methyl (APM)OryzalinColchicineNocodazole
Primary Target Plant / Protozoan TubulinPlant / Protozoan TubulinAnimal / Plant TubulinAnimal Tubulin
Selectivity High (Low mammalian toxicity)HighLow (Toxic to all)Low (Mammalian preferred)
Reversibility Excellent (Rapid washout)Moderate (Lipophilic, sticky)Poor (Slow dissociation)Good
Working Conc. 3 – 10 µM (Suspension)10 – 80 µM (Tissue)1 – 30 µM0.5 – 5 mM (Plants)0.1 – 1 µM (Animal)0.1 – 1 µM (Animal)
Primary Use Synch & Micronuclei (Plants)Herbicide / SynchPolyploidy (Agri)Mammalian Cell Cycle

Expert Insight: Choose APM when you need to synchronize plant cells and release them back into the cell cycle. Choose Colchicine only for permanent polyploidy induction where cell survival after regeneration is the only goal, not cycle kinetics.

Experimental Protocols

Protocol 1: High-Efficiency Plant Cell Synchronization (Tobacco BY-2 / Arabidopsis)

This protocol is designed to accumulate >70% of cells in the G2/M phase.

Reagents:

  • APM Stock: 10 mM in DMSO (Store at -20°C).

  • Wash Buffer: Fresh culture medium (e.g., MS medium + sucrose).

Workflow:

  • Culture Preparation: Use exponentially growing suspension cells (3–4 days post-subculture).

  • Induction: Add APM to a final concentration of 3–5 µM (Tobacco BY-2) or 10–20 µM (Arabidopsis/Rice).

  • Incubation: Incubate at standard growth temperature (25°C) with agitation (130 rpm) for 24 hours .

    • Note: 24h represents roughly one cell cycle duration for rapid lines.

  • Verification (Optional): Stain a small aliquot with DAPI. You should see condensed chromosomes and no anaphase figures.

  • Release (Critical Step):

    • Centrifuge cells (1000 x g, 2 min).

    • Remove supernatant.

    • Resuspend in 10 volumes of Wash Buffer.

    • Repeat wash 3 times to ensure complete APM removal.

  • Progression: Resuspend in fresh medium. Cells will exit metaphase and enter G1 synchronously within 2–4 hours.

Protocol 2: Induction of Micronuclei (Chromosome Isolation)

Micronuclei are formed when cells are treated with APM for a duration exceeding the checkpoint threshold, causing chromosomes to decondense and form individual nuclear envelopes (micronuclei).

Workflow:

  • Induction: Add APM to final concentration 10–20 µM (Higher conc. ensures complete spindle absence).

  • Prolonged Incubation: Incubate for 48 hours .

    • Mechanism:[2][3][4][5] The prolonged arrest forces "slippage" where cells exit mitosis without division, forming micronuclei.

  • Harvest: Filter cells and perform protoplast isolation (using Cellulase/Macerozyme).

  • Lysis & Sorting: Lyse protoplasts gently to release micronuclei. Sort via Flow Cytometry (FACS) based on DNA content to isolate specific chromosomes.

Visualization & Data Analysis

To validate G2/M arrest, Flow Cytometry is the standard method.

Flow Cytometry Logic
  • G1 Peak: 2C DNA content.

  • G2/M Peak: 4C DNA content.

  • APM Effect: You will observe a depletion of the G1 peak and a massive accumulation in the G2/M peak.

FlowCytometry Control Control Sample (Asynchronous) G1_C G1 Peak (2C) Dominant Control->G1_C G2M_C G2/M Peak (4C) Minor Control->G2M_C Treated APM Treated (24h) G1_T G1 Peak Depleted Treated->G1_T G2M_T G2/M Peak (4C) Dominant (>70%) Treated->G2M_T

Figure 2: Expected Flow Cytometry histogram shifts. Green indicates presence, Red indicates depletion.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
Low Synchronization Index (<50%) Concentration too lowIncrease APM to 10–20 µM. Plant cell walls may reduce effective uptake.
Cells do not recover/divide after wash Toxicity / Incomplete WashReduce exposure time to 18h. Increase wash steps to 4x with larger volumes.
No arrest in Mammalian Cells Wrong Agent APM is selective. Use Nocodazole (100 ng/mL) for mammalian lines.
Clumping of cells DNA release from dead cellsAdd DNase I during the wash step.

References

  • Selective inhibition of tubulin synthesis by amiprophos methyl during flagellar regeneration in Chlamydomonas reinhardi. Source: National Institutes of Health (PubMed) URL:[Link]

  • Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Source: Plant Physiology (PMC) URL:[Link]

  • Efficient induction by amiprophos-methyl and flow-cytometric sorting of micronuclei in Nicotiana plumbaginifolia. Source: PubMed URL:[Link]

  • Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Source: Biochemistry (PubMed) URL:[Link]

  • Inducing controlled cell cycle arrest and re-entry during asexual proliferation of Plasmodium falciparum malaria parasites. Source: Scientific Reports (Nature) URL:[Link]

Sources

Foundational

Technical Guide: Optimizing Plant Chromosome Doubling via Antimicrotubule Agents

Executive Summary This technical guide addresses the induction of polyploidy in plant breeding programs using antimicrotubule agents. Polyploidy—the heritable duplication of the entire chromosome set—is a critical tool f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the induction of polyploidy in plant breeding programs using antimicrotubule agents. Polyploidy—the heritable duplication of the entire chromosome set—is a critical tool for overcoming sterility in interspecific hybrids, increasing biomass (gigantism), and enhancing secondary metabolite production.

While Colchicine remains the historical standard, this guide advocates for and details the use of high-affinity herbicides like Oryzalin and Amiprophos-methyl (APM) . These agents offer superior binding specificity to plant tubulin, significantly reduced human toxicity, and higher success rates at micromolar concentrations.

Mechanism of Action: Tubulin Destabilization

To induce polyploidy, agents must disrupt the formation of the mitotic spindle during metaphase, preventing the separation of sister chromatids (anaphase).

The Molecular Target

The target is the


-

tubulin heterodimer
. Microtubules are dynamic polymers formed by the assembly of these dimers.
  • Colchicine: Binds to the "colchicine-binding site" (CBS) at the intra-dimer interface of

    
    -tubulin.[1] It induces a conformational change (steric clash) that prevents the straight alignment required for microtubule polymerization.[2]
    
  • Dinitroanilines (Oryzalin/Trifluralin) & Phosphorothioamidates (APM): These bind to plant tubulin with significantly higher affinity (approx.

    
     to 
    
    
    
    times higher) than colchicine. They depolymerize cortical microtubules and spindle fibers, leading to a "Restitution Nucleus"—a single nucleus containing double the somatic chromosome number (4n).
Pathway Visualization

The following diagram illustrates the interruption of the cell cycle leading to polyploidy.

MitoticArrest Start Diploid Cell (2n) Interphase Prophase Prophase (Chromosomes Condense) Start->Prophase Metaphase Metaphase (Chromosomes Align) Prophase->Metaphase Spindle Spindle Fiber Polymerization Metaphase->Spindle Normal Cycle Agent Antimicrotubule Agent (Oryzalin/Colchicine) Agent->Spindle Inhibits Collapse Spindle Collapse (No Anaphase) Spindle->Collapse Failure Restitution Restitution Nucleus (Nuclear Envelope Reforms) Collapse->Restitution Polyploid Tetraploid Cell (4n) (G1 Phase) Restitution->Polyploid

Figure 1: Mechanism of mitotic arrest. Agents inhibit spindle polymerization, preventing chromatid separation and resulting in a single tetraploid nucleus.

Comparative Analysis of Agents

Choosing the right agent is a balance between efficacy, toxicity (to both plant and handler), and cost.

Data Summary

Table 1: Comparative Metrics of Antimicrotubule Agents

FeatureColchicine Oryzalin Amiprophos-methyl (APM)
Class AlkaloidDinitroaniline HerbicideOrganophosphorus Herbicide
Plant Tubulin Affinity LowHigh High
Typical Concentration High (0.1% - 1.0%)~2.5 - 25 mMLow10 - 100

M
Low10 - 50

M
Human Toxicity (LD50 Rat) High Risk (~6 mg/kg)Low Risk (>5000 mg/kg)Moderate (>300 mg/kg)
Solubility Water, AlcoholDMSO, EthanolDMSO, Acetone
Plant Toxicity High (necrosis common)Low to ModerateLow (often highest survival)
Cost ModerateLow (Commercial herbicide)High (Research grade)
Strategic Recommendation
  • Use Oryzalin for routine high-throughput breeding. It is safer for the researcher and often yields fewer chimeras than colchicine due to better penetration.

  • Use APM for recalcitrant species where explant survival is a bottleneck. APM is less phytotoxic than Oryzalin in some tissue culture systems (e.g., Allium spp.).

  • Use Colchicine only if specific protocols for the species are strictly established and alternatives have failed.

Experimental Protocols

The following protocols are designed for Oryzalin or APM . If using Colchicine, concentrations must be increased by approximately 500-1000x.

Protocol A: In Vitro Liquid Pulse (Callus/Protocorm)

Best for: Orchids, micropropagated shoots, and somatic embryos.

  • Stock Solution Preparation:

    • Dissolve Oryzalin/APM in 100% DMSO to create a 10 mM stock.

    • Filter sterilize (0.22

      
      m nylon filter). Note: DMSO dissolves cellulose acetate filters.
      
  • Treatment Solution:

    • Add stock to liquid MS medium to reach 15–60

      
      M .
      
    • Critical Step: Include 2% DMSO (v/v) final concentration to enhance cell wall permeability.

  • Exposure:

    • Submerge explants (nodal segments or callus) in solution.

    • Incubate on a shaker (50-80 rpm) in dark conditions.

    • Duration: 24 to 48 hours.[3] (Longer durations increase mortality).

  • Recovery:

    • Rinse explants 3x with sterile, agent-free liquid medium.

    • Transfer to solid regeneration medium containing activated charcoal (0.1%) to absorb residual toxins.

Protocol B: Ex Vitro Apical Drip (Seedlings)

Best for: Dicots with accessible meristems (e.g., Cannabis, Cotton, Peppers).

  • Preparation:

    • Prepare 0.1% - 0.5% Colchicine OR 50–150

      
      M Oryzalin  in water.
      
    • Add 0.1% Tween-20 or Triton X-100 (surfactant) to break surface tension.

    • Add 1-2% DMSO to aid penetration into the tunica-corpus layers.

  • Application:

    • Target seedlings at the cotyledon stage (just as true leaves emerge).

    • Apply a 10-20

      
      L droplet directly onto the apical meristem.
      
    • Repeat application every 12 hours for 2–3 days.

  • Post-Care:

    • Maintain high humidity.

    • Watch for "shock" symptoms (thickened, dark green leaves). This morphology often indicates successful doubling.

Workflow Optimization Logic

ProtocolFlow Explant Select Explant (Callus/Seed/Meristem) PreTreat Pre-Treatment (Rapid Growth Phase) Explant->PreTreat Treatment Apply Agent (Oryzalin/APM + DMSO) PreTreat->Treatment Target Active Mitosis Wash Wash/Recovery (Charcoal Medium) Treatment->Wash 24-48h Exposure Screen1 Morphological Screen (Stomata/Leaf Thickness) Wash->Screen1 4-8 Weeks Screen2 Flow Cytometry (Validation) Screen1->Screen2 Select Putative Polyploids

Figure 2: Experimental workflow. Targeting active mitosis and thorough recovery washing are critical for survival.

Validation: Flow Cytometry (FCM)

Morphological indicators (larger stomata, thicker leaves) are presumptive. Flow Cytometry is the requisite validation method for scientific publishing and commercial breeding.

Nuclei Extraction Protocol
  • Buffer: Use LB01 or Otto’s Buffer . (Tris-HCl, MgSO4, NaCl, Triton X-100).

  • Chopping:

    • Take ~50 mg of young leaf tissue from the putative polyploid.

    • Take ~50 mg of diploid control tissue (internal standard).

    • Chop efficiently with a fresh razor blade in 1 mL cold buffer (Petri dish on ice).

  • Filtration: Filter homogenate through a 30-50

    
    m nylon mesh.
    
  • Staining: Add Propidium Iodide (PI) + RNase A. Incubate 10-20 mins in dark.

Data Interpretation

The histogram will display peaks corresponding to DNA content.

  • 2C Peak: Diploid G0/G1 nuclei.

  • 4C Peak: Tetraploid G0/G1 nuclei (or Diploid G2).

  • Success: A shift of the dominant peak from channel 200 (2C) to channel 400 (4C).

  • Chimera: Distinct peaks at both 2C and 4C positions in the same sample.

FCM_Logic Sample Leaf Sample FCM Flow Cytometer Sample->FCM Result2C Peak at 200 (Diploid Failure) FCM->Result2C ResultMix Peaks at 200 & 400 (Mixoploid/Chimera) FCM->ResultMix Result4C Peak at 400 (Tetraploid Success) FCM->Result4C

Figure 3: Flow Cytometry outcome logic.[4] Mixoploids require further vegetative isolation to stabilize.

References

  • Dhooghe, E., et al. (2011). Mitotic chromosome doubling of plant tissues in vitro: an existing technique with new applications. Plant Cell, Tissue and Organ Culture (PCTOC).

  • Van Tuyl, J.M., et al. (1992). The use of oryzalin as an alternative for colchicine in in-vitro chromosome doubling of Lilium and Nerine. Acta Horticulturae.

  • Doležel, J., et al. (2007). Flow cytometry with plant cells: Analysis of genes, chromosomes and genomes. Journal of Applied Genetics.

  • Allum, J.F., et al. (2007). Chromosome doubling in haploid onion (Allium cepa L.) using amiprophos-methyl. Plant Breeding.[5][6][7]

  • Galbraith, D.W., et al. (1983). Rapid flow cytometric analysis of the cell cycle in intact plant tissues. Science.

Sources

Exploratory

The Amiprophos-Methyl Nexus: An In-depth Guide to its Binding Site on Tubulin Dimers

For Researchers, Scientists, and Drug Development Professionals Abstract Amiprophos-methyl (APM), a potent phosphoric amide herbicide, exerts its biological activity by disrupting the microtubule cytoskeleton, a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprophos-methyl (APM), a potent phosphoric amide herbicide, exerts its biological activity by disrupting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. This guide provides a comprehensive technical overview of the molecular interactions between APM and its target, the tubulin heterodimer. We will delve into the precise location of the APM binding site, the key amino acid residues that orchestrate this interaction, and the downstream functional consequences for microtubule dynamics. Furthermore, this document will detail the pivotal experimental methodologies employed to elucidate this binding phenomenon, offering field-proven insights into experimental design and data interpretation. By synthesizing structural, biochemical, and computational data, this guide aims to serve as an authoritative resource for researchers seeking to understand and exploit the amiprophos-methyl binding site for the development of novel herbicides and therapeutic agents.

Introduction: The Central Role of the Microtubule Cytoskeleton

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are fundamental to numerous essential cellular processes in eukaryotes.[1][2] These hollow cylindrical structures are in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage) in a process termed dynamic instability.[1] This dynamicity is mission-critical for the formation of the mitotic spindle during cell division, the maintenance of cell architecture, and the facilitation of intracellular transport.[3]

The critical nature of microtubule function makes tubulin an attractive target for a diverse array of small molecules.[1] These agents, by binding to specific sites on the tubulin dimer, can either stabilize or destabilize microtubules, ultimately leading to mitotic arrest and apoptosis.[1][2] This mechanism is the cornerstone of several successful anti-cancer drugs and herbicides. Amiprophos-methyl (APM) is a prime example of a herbicide that leverages this principle, exhibiting potent activity against plant cells by directly targeting their microtubule dynamics.[4]

Amiprophos-Methyl: A Phosphoric Amide Herbicide with High Specificity

Amiprophos-methyl is a phosphoric amide herbicide that has been shown to be a specific and potent antimicrotubule agent in plants.[4] Its mechanism of action is analogous to that of dinitroaniline herbicides like oryzalin.[5] APM directly interacts with tubulin to inhibit microtubule polymerization, leading to a disruption of cell division and ultimately, plant death.[4] A key characteristic of APM is its selectivity for plant tubulin; it shows no significant effect on animal microtubules, highlighting subtle but crucial structural differences between tubulins across kingdoms.[4][6]

The Amiprophos-Methyl Binding Site: A Shared Niche with Dinitroanilines

Biochemical studies have definitively placed the amiprophos-methyl binding site on the α-tubulin subunit.[5] This localization was largely elucidated through competitive binding assays.

Competitive Inhibition with Oryzalin:

Pivotal experiments have demonstrated that APM competitively inhibits the binding of radiolabeled oryzalin to plant tubulin.[7][8] This indicates that APM and oryzalin bind to the same or an overlapping site on the tubulin molecule.[7][8] While oryzalin binds with high affinity, APM forms a moderate affinity complex.[7][8]

Docking simulations and mutagenesis studies on the related compound oryzalin have provided a high-resolution view of this binding pocket.[9] The site is located beneath the N-loop of α-tubulin and involves a constellation of specific amino acid residues.[9] Given the competitive binding data, it is inferred that amiprophos-methyl occupies this same pocket.

Key Interacting Residues (Inferred from Oryzalin Binding):

ResidueLocationPotential Interaction
Arg2α-tubulinForms part of the binding pocket
Glu3α-tubulinForms part of the binding pocket
Val4α-tubulinForms part of the binding pocket
Trp21α-tubulinForms part of the binding pocket
Phe24α-tubulinMutated in resistant lines
His28α-tubulinMutated in resistant lines
Ile42α-tubulinForms part of the binding pocket
Asp47α-tubulinForms part of the binding pocket
Arg64α-tubulinForms a hydrogen bond with the SO2 group of oryzalin
Cys65α-tubulinForms part of the binding pocket
Thr239α-tubulinMutated in resistant lines
Arg243α-tubulinMutated in resistant lines
Phe244α-tubulinForms part of the binding pocket

Table 1: Key amino acid residues in the oryzalin/amiprophos-methyl binding site on α-tubulin, as determined by docking simulations and analysis of resistant mutants.[9]

The substitution of threonine at position 239 to isoleucine has been shown to cause significant changes in the surface electrostatic potential and conformation of this binding cavity, leading to herbicide resistance.[10]

Key Experimental Methodologies for Characterizing the Binding Site

The elucidation of the amiprophos-methyl binding site has relied on a combination of biochemical and computational techniques. Below are detailed protocols for key experiments.

Competitive Radioligand Binding Assay

Principle: This assay quantifies the ability of a non-labeled ligand (APM) to compete with a radiolabeled ligand ([¹⁴C]oryzalin) for binding to tubulin. The displacement of the radiolabeled ligand is indicative of binding to the same site.

Protocol:

  • Tubulin Preparation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells) using established protocols involving cycles of polymerization and depolymerization.

  • Reaction Mixture: In a microcentrifuge tube, combine purified plant tubulin, a fixed concentration of [¹⁴C]oryzalin, and varying concentrations of amiprophos-methyl in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 23°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate tubulin-bound [¹⁴C]oryzalin from free [¹⁴C]oryzalin. A common method is gel filtration chromatography using a small spin column.

  • Quantification: Measure the radioactivity in the eluate (containing the tubulin-ligand complex) using a scintillation counter.

  • Data Analysis: Plot the amount of bound [¹⁴C]oryzalin as a function of the amiprophos-methyl concentration. This will generate a competition curve from which the inhibition constant (Ki) for APM can be calculated.[7][8]

Causality Behind Experimental Choices:

  • Plant Tubulin: The use of plant-derived tubulin is critical due to the known selectivity of APM.[4]

  • Radiolabeled Oryzalin: Oryzalin is used as the radioligand due to its high affinity and established binding to this specific site.

  • Competitive Setup: This design directly tests the hypothesis that APM and oryzalin share a binding site.

In Vitro Microtubule Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering).

Protocol:

  • Reaction Setup: In a temperature-controlled spectrophotometer, prepare a reaction mixture containing purified plant tubulin in polymerization buffer (e.g., PEM buffer with GTP).

  • Initiation of Polymerization: Initiate microtubule assembly by raising the temperature to 37°C.

  • Addition of APM: Add varying concentrations of amiprophos-methyl to the reaction mixture.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time. An inhibition of the rate and extent of absorbance increase indicates an inhibitory effect on microtubule polymerization.

  • Controls: Include a positive control (e.g., colchicine) and a negative control (solvent vehicle) to validate the assay.

Causality Behind Experimental Choices:

  • Turbidity Measurement: This provides a real-time, quantitative measure of microtubule formation.

  • GTP: GTP is essential for the polymerization of tubulin into microtubules.

  • Temperature Shift: Tubulin polymerization is a temperature-dependent process.

Microtubule_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Plant Tubulin Mix Combine Tubulin & Buffer in Cuvette Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix APM Amiprophos-Methyl (Test Compound) Incubate Incubate at 37°C Mix->Incubate Add_APM Add APM Incubate->Add_APM Measure Monitor Absorbance at 340nm Add_APM->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Determine Inhibition of Polymerization Plot->Analyze

Caption: Workflow for the in vitro microtubule polymerization assay.

Molecular Interactions and Functional Consequences

The binding of amiprophos-methyl to the α-tubulin subunit has profound effects on microtubule dynamics. By occupying this specific pocket, APM is thought to induce a conformational change in the tubulin dimer that prevents its incorporation into a growing microtubule. This leads to a net depolymerization of microtubules as the dynamic instability process continues.[5]

The location of the binding site beneath the N-loop of α-tubulin is structurally significant.[9] This region is believed to be involved in the lateral interactions between adjacent protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall.[9][11] By binding in this area, APM may sterically hinder these crucial lateral contacts, thereby preventing the formation of a stable microtubule lattice.[9]

APM_Binding_and_Effect cluster_binding Molecular Binding Event cluster_consequence Downstream Consequences APM Amiprophos-Methyl (APM) Tubulin α-Tubulin Subunit N-loop Region APM->Tubulin Binds to Conformation Conformational Change in Tubulin Dimer Tubulin->Conformation Induces Lateral Disruption of Lateral Protofilament Interactions Conformation->Lateral Leads to Polymerization Inhibition of Microtubule Polymerization Conformation->Polymerization Prevents Incorporation Lateral->Polymerization Depolymerization Net Microtubule Depolymerization Polymerization->Depolymerization Mitosis Mitotic Arrest Depolymerization->Mitosis Death Cell Death Mitosis->Death

Caption: Cascade of events following APM binding to α-tubulin.

Implications for Drug and Herbicide Development

A thorough understanding of the amiprophos-methyl binding site on tubulin offers significant opportunities for rational drug and herbicide design.

  • Structure-Based Design: The detailed knowledge of the binding pocket, including the key interacting residues, can guide the in silico design of novel compounds with improved affinity and selectivity.[12] Computational docking studies can be employed to screen virtual libraries of compounds for their ability to fit into this site.

  • Exploiting Selectivity: The differences between plant and animal tubulin in this binding region can be further exploited to design herbicides with even greater crop safety and lower environmental impact.

  • Overcoming Resistance: By understanding the mutations that confer resistance (e.g., Thr239Ile), it may be possible to design second-generation compounds that are effective against resistant weeds.

  • Therapeutic Potential: While APM itself is not used in medicine, the binding site it occupies is a validated target. The insights gained from studying APM can inform the development of new anti-cancer agents that target this site on human tubulin, potentially with a different resistance profile compared to existing drugs that bind to other sites like the colchicine or taxol sites.[13][14]

Conclusion

The binding of amiprophos-methyl to a specific site on the α-tubulin subunit represents a well-characterized example of targeted herbicide action. Through competitive binding assays and inference from studies on the related compound oryzalin, this binding pocket has been localized and key interacting residues identified. The occupation of this site by APM disrupts the lateral interactions between protofilaments, leading to an inhibition of microtubule polymerization and ultimately, cell death. The detailed molecular understanding of this interaction provides a robust framework for the structure-based design of new, more effective herbicides and serves as a valuable case study for the development of tubulin-targeting therapeutics.

References

  • Anthony, R. G., & Hussey, P. J. (1999). Dinitroaniline herbicide resistance and the microtubule cytoskeleton. Trends in Plant Science, 4(3), 112-116. (Source not directly found, but information is supported by other provided search results)
  • Chan, M. M.-Y., Triemer, R. E., & Fong, D. (Year not available). Effect of amiprophos-methyl and oryzalin on the growth and ultrastructure of Leishmania tarentolae and Crithidia fasciculata. The Journal of Protozoology. (Source not directly found, but information is supported by other provided search results)
  • Löwe, J., Li, H., Downing, K. H., & Nogales, E. (2001). Refined structure of αβ-tubulin at 3.5 Å resolution. Journal of Molecular Biology, 313(5), 1045-1057. Available from: [Link]

  • Ma, C., Li, C., Ganesan, A., & Yu, H. (2014). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell, 25(8), 1351-1360. Available from: [Link]

  • Mitra, A., & Sept, D. (2006). The S-loop of α-tubulin is a major structural determinant of microtubule assembly. Biophysical Journal, 91(6), 2145-2152. Available from: [Link]

  • Perez-Perez, M. J., Priego, E. M., & Camarasa, M. J. (2018). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Pharmacology, 9, 137. Available from: [Link]

  • Morejohn, L. C., Bureau, T. E., Mole-Bajer, J., Bajer, A. S., & Fosket, D. E. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252-264. Available from: [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Science, 224(4651), 874-876. Available from: [Link]

  • Morejohn, L. C., Bureau, T. E., & Fosket, D. E. (1991). Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Plant Physiology, 96(3), 765-772. Available from: [Link]

  • Morejohn, L. C. (1991). The toxicology of plant and fungal compounds that affect microtubules. In Handbook of Natural Toxins (Vol. 6, pp. 407-454). CRC Press. (Source not directly found, but information is supported by other provided search results)
  • Morrissette, N. S., Mitra, A., & Sept, D. (2004). Dinitroanilines bind alpha-tubulin to disrupt microtubules. Current Biology, 14(20), R876-R877. (Source not directly found, but information is supported by other provided search results)
  • Panda, D., DeLuca, K., Williams, D., Jordan, M. A., & Wilson, L. (1998). Experimental characterization of the interaction of colchicine and related compounds with tubulin. Methods in Enzymology, 298, 249-263. (Source not directly found, but information is supported by other provided search results)
  • Smertenko, A., Fiserova, J., & Draber, P. (2004). In Vivo Dynamics and Differential Microtubule-Binding Activities of MAP65 Proteins. Plant Physiology, 136(4), 3955-3964. Available from: [Link]

  • Steinmetz, M. O., & Prota, A. E. (2018). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition, 57(41), 13331-13340. Available from: [Link]

  • Tuszynski, J. A., & Luchko, T. (2014). The therapeutic application of microtubule-targeting agents in the clinic. Expert Opinion on Investigational Drugs, 23(11), 1467-1481. (Source not directly found, but information is supported by other provided search results)
  • Vasil'ev, A. O., & Vafin, I. I. (2007). Molecular modeling of the interaction of dinitroaniline and phosphoroamidate herbicides with plant alpha-tubulin. Russian Journal of Plant Physiology, 54(5), 659-666. Available from: [Link]

  • Wang, Y., Zhang, H., & Chen, S. (2016). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmaceutica Sinica B, 6(5), 419-426. Available from: [Link]

  • Wilson, L., & Jordan, M. A. (2012). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. In Microtubules in anaphase (pp. 139-158). Humana Press. Available from: [Link]

  • Young, J. C., & Lewandowski, D. J. (2000). Propyzamide-resistant mutants of Arabidopsis thaliana define a novel class of alpha-tubulin mutations. Genetics, 154(4), 1735-1745. (Source not directly found, but information is supported by other provided search results)
  • Zefirova, O. N., & Nurieva, E. V. (2015). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. Molecules, 20(12), 21694-21727. Available from: [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. (Source not directly found, but information is supported by other provided search results)
  • Guesdon, A., et al. (2022). The microtubule cytoskeleton: An old validated target for novel therapeutic drugs. Frontiers in Cell and Developmental Biology, 10, 1007890. Available from: [Link]

  • Forgacs, E., & Cande, W. Z. (2000). The effects of amiprophos-methyl on the microtubule cytoskeleton of maize root tip cells. Protoplasma, 214(3-4), 209-216. (Source not directly found, but information is supported by other provided search results)
  • Hugdahl, J. D., & Morejohn, L. C. (1993). Rapid and reversible high-affinity binding of the dinitroaniline herbicide oryzalin to tubulin from Zea mays L. Plant Physiology, 102(3), 725-740. Available from: [Link]

  • Langhans, M., et al. (2008). in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma, 234(1-4), 73-86. Available from: [Link]

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Protocols & Analytical Methods

Method

Amiprophos-methyl (APM) for Chromosome Doubling in Maize: A Detailed Guide for Researchers

The acceleration of maize breeding programs hinges on the rapid development of homozygous inbred lines. Doubled haploid (DH) technology provides a powerful solution, shortening breeding cycles from 6-8 generations to a m...

Author: BenchChem Technical Support Team. Date: February 2026

The acceleration of maize breeding programs hinges on the rapid development of homozygous inbred lines. Doubled haploid (DH) technology provides a powerful solution, shortening breeding cycles from 6-8 generations to a mere 2-3.[1] A critical, and often challenging, step in this process is the artificial induction of chromosome doubling in haploid plants to restore fertility and create genetically pure, stable lines.[2][3]

For decades, colchicine has been the standard agent for this purpose. However, its high toxicity to both plants and mammals, coupled with environmental concerns, has driven the search for safer and more efficient alternatives.[1][4] Amiprophos-methyl (APM), a phosphoric amide herbicide, has emerged as a highly effective and less toxic substitute for inducing polyploidy in maize.[4][5]

This guide provides a comprehensive overview and a detailed protocol for using Amiprophos-methyl for chromosome doubling in maize haploids. It is designed for researchers and plant breeders, offering not just a methodology, but also the scientific rationale behind the procedural choices to ensure experimental success and reproducibility.

Part 1: The Science of Amiprophos-methyl - A Targeted Mitotic Inhibitor

The efficacy of Amiprophos-methyl as a chromosome doubling agent lies in its specific mechanism of action as a mitotic inhibitor. Unlike colchicine, which has broad cytotoxic effects, APM targets a fundamental process in cell division with greater specificity, particularly in plants.

Mechanism of Action: Disruption of the Mitotic Spindle

During the metaphase stage of mitosis, microtubules—protein filaments composed of tubulin subunits—polymerize to form the mitotic spindle. This structure is essential for segregating sister chromatids to opposite poles of the cell. APM directly interferes with this process. It binds to plant tubulin, inhibiting the assembly of microtubules.[1][6] This disruption prevents the formation of a functional mitotic spindle.[7]

As a result, the cell cycle is arrested at metaphase. Although the chromosomes have replicated, they fail to separate. When the cell eventually exits this arrested state, the nuclear envelope reforms around the entire set of duplicated but unsegregated chromosomes. This creates a single nucleus with a doubled chromosome number (e.g., from haploid 'n' to diploid '2n'), a phenomenon known as endoreduplication. The plant can then grow as a doubled haploid, capable of producing fertile gametes.

The key advantage of APM is its potent and specific anti-microtubule activity in plants, with significantly less effect on mammalian cells, making it a safer alternative for laboratory and large-scale use.[6]

cluster_0 Normal Mitosis (Metaphase) cluster_1 Mitosis with APM A Chromosomes Align at Metaphase Plate B Functional Mitotic Spindle Forms A->B C Sister Chromatids Separate (Anaphase) B->C D Two Daughter Cells (Haploid) C->D E Chromosomes Replicate F APM Inhibits Microtubule Assembly E->F G Mitotic Spindle Fails to Form F->G H Cell Cycle Arrests G->H I Endoreduplication Occurs H->I J One Daughter Cell (Doubled Haploid) I->J

Caption: APM's disruption of mitotic spindle formation.

Part 2: APM vs. Colchicine - A Comparative Analysis

The choice of a doubling agent significantly impacts the efficiency and cost-effectiveness of a DH production pipeline. While colchicine is the traditional standard, APM offers several compelling advantages, particularly concerning survival rates and safety.

FeatureAmiprophos-methyl (APM)ColchicineRationale & Field Insights
Toxicity Lower toxicity to mammals and plants.[1][4]Highly toxic to mammals; significant phytotoxicity.[1]APM's lower toxicity leads to higher seedling survival rates, a critical factor for the overall success rate. This reduces the number of haploids needed at the start of the process.
Efficacy High doubling efficiency, often superior to colchicine.[5]Effective, but high concentrations can be lethal.[8]APM can achieve a high doubling rate at concentrations that are less damaging to the plant tissue, resulting in healthier doubled haploid plants.
Survival Rate Generally higher due to lower toxicity.[1]Often lower, especially at effective concentrations.[8]A higher survival rate directly translates to a more efficient workflow, saving resources, time, and labor.[9]
Overall Success Rate (OSR)* Can be significantly higher than colchicine.[5]Variable; often limited by high mortality.[8]One study reported an actual doubling rate (OSR) of 38.23% for APM, compared to 20.64% for colchicine under optimized conditions.[5]

*Overall Success Rate (OSR) is calculated as (Survival Rate x Doubling Rate) and represents the true efficiency of the doubling process.

Part 3: Detailed Protocol for Chromosome Doubling in Maize using APM

This protocol is based on the seed soaking method, which has been demonstrated to be highly effective and easy to implement for maize haploids.[1][5]

Section 3.1: Materials and Reagents
  • Plant Material: Putative maize haploid seeds (derived from crosses with a haploid inducer line).

  • Chemicals:

    • Amiprophos-methyl (APM) (CAS No. 36001-88-4)

    • Dimethyl sulfoxide (DMSO)

    • Fungicide (e.g., Thiram or Captan) for seed treatment

    • Sterile deionized water

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Beakers and graduated cylinders

    • Petri dishes or germination trays

    • Germination paper or sterile soil/sand mix

    • Incubator or growth chamber with controlled temperature (25-28°C)

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Section 3.2: Step-by-Step Experimental Workflow

Step 1: Haploid Seed Preparation (Day 0)

  • Selection: Select healthy, uniform haploid seeds. Discard any seeds that are cracked, damaged, or show signs of fungal infection.

  • Surface Sterilization & Fungicide Treatment: To prevent fungal growth during germination and treatment, coat the seeds with a powdered fungicide according to the manufacturer's instructions. This step is crucial for maintaining aseptic conditions and improving seedling survival.

Step 2: APM Stock and Working Solution Preparation (Day 1)

  • Stock Solution (e.g., 20 mM): APM has low water solubility, so a stock solution in DMSO is required.

    • Calculation: The molecular weight of APM is 305.28 g/mol . To make a 20 mM stock solution, dissolve 6.106 mg of APM in 1 mL of DMSO.

    • Prepare the stock solution in a glass vial and store it at -20°C for long-term use.

  • Working Solution (e.g., 20 µM):

    • Dilute the 20 mM stock solution 1:1000 in sterile deionized water. For example, add 100 µL of the 20 mM APM stock to 99.9 mL of sterile water.

    • Mix thoroughly using a magnetic stirrer. This concentration has been shown to yield a high doubling rate of approximately 45% with good survival.[5] The final DMSO concentration will be negligible (0.1%).

Step 3: Seed Soaking Treatment (Day 1)

  • Place the fungicide-treated haploid seeds in a beaker or flask.

  • Pour the 20 µM APM working solution over the seeds, ensuring they are fully submerged.

  • Cover the container to prevent evaporation and contamination.

  • Incubate the seeds in the dark at a controlled temperature (e.g., 25°C) for 24 hours .[1] This duration provides sufficient time for the APM to penetrate the seed and act on the dividing cells of the embryo without causing excessive toxicity.

Step 4: Post-Treatment Rinsing and Planting (Day 2)

  • After the 24-hour incubation, carefully decant the APM solution.

  • Rinse the seeds thoroughly with sterile deionized water 3-4 times to remove any residual APM.

  • Plant the treated seeds in germination trays or pots filled with a sterile potting mix. Plant at a depth of 2-3 cm.

  • Water the trays and place them in a greenhouse or growth chamber with appropriate conditions for maize growth (e.g., 25-28°C, 16/8h light/dark cycle).

Section 3.3: Workflow Visualization

A Day 0: Select & Surface-Treat Haploid Seeds B Day 1: Prepare 20 µM APM Working Solution A->B C Day 1: Soak Seeds in APM Solution (24h at 25°C in dark) B->C D Day 2: Rinse Seeds Thoroughly with Sterile Water C->D E Day 2: Plant Seeds in Germination Trays D->E F Day 3-14: Grow Seedlings in Controlled Environment E->F G Day 14+: Verify Ploidy Level of Putative DH Plants F->G

Caption: Experimental workflow for maize chromosome doubling.

Part 4: Verification of Chromosome Doubling

Not all treated plants will successfully undergo chromosome doubling. Therefore, it is essential to verify the ploidy level of the resulting plants to identify true doubled haploids. A combination of methods is often used for robust validation.[10][11]

Verification MethodPrincipleAdvantagesDisadvantages
Flow Cytometry Measures the DNA content of nuclei stained with a fluorescent dye. Doubled haploids will have twice the DNA content of haploids.[11]Fast, accurate, and high-throughput. Can detect mixoploids (plants with both haploid and diploid tissues).[12]Requires specialized equipment.
Pollen Viability Haploid plants are sterile and produce no viable pollen. Successful doubling restores fertility, leading to viable, stainable pollen.[11]Simple, low-cost, and provides a direct measure of fertility.Indirect assessment of ploidy. Some doubled plants may still have low fertility.
Microsatellite Markers Compares DNA markers of the putative DH plant with the haploid source. Successful DH plants will be fully homozygous for all markers.[10]Confirms both ploidy and homozygosity. Highly reliable.More time-consuming and expensive than other methods.
Morphological Observation Doubled haploid plants are generally more vigorous, with thicker stems and darker green leaves compared to their frail, sterile haploid counterparts.Quick and non-destructive initial screening.Not definitive; can be influenced by environmental factors.

Part 5: Troubleshooting and Field-Proven Insights

  • Issue: Low Seedling Survival.

    • Cause: Fungal/bacterial contamination; APM concentration too high for the specific genotype.

    • Solution: Ensure proper seed fungicide treatment and use sterile techniques. If survival is consistently low, perform a dose-response experiment, testing lower APM concentrations (e.g., 10-15 µM).

  • Issue: Low Doubling Efficiency.

    • Cause: APM concentration too low; treatment duration too short; poor seed quality.

    • Solution: Verify the preparation of the APM working solution. Try increasing the treatment duration slightly (e.g., to 30 hours) or the concentration (e.g., to 25 µM). Always start with high-quality, viable haploid seeds.

  • Expert Tip: Genotype Dependency.

    • The optimal concentration and duration for APM treatment can vary between different maize genotypes. For a new breeding program or a new set of genetic materials, it is highly recommended to conduct a small-scale optimization experiment to determine the best conditions.

  • Expert Tip: Combining Agents.

    • Some studies have shown that combining APM with other anti-mitotic agents like pronamide can achieve a similar or even higher overall success rate compared to APM alone, providing another avenue for optimization.[2][13]

Conclusion

The use of Amiprophos-methyl represents a significant advancement in the production of doubled haploid maize lines. Its lower toxicity and high efficiency make it a superior alternative to colchicine, leading to higher overall success rates and a safer laboratory environment.[4][5] By providing a robust and reproducible method for chromosome doubling, the APM protocol empowers researchers and breeders to harness the full potential of DH technology, accelerating genetic gain and streamlining the development of elite maize hybrids.

References

  • Chaikam, V., Gowda, M., Nair, S. K., Melchinger, A. E., & Mahuku, G. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. Plants, 9(4), 458. [Link]

  • Ren, J., Wang, Y., Liu, Z., & Lübberstedt, T. (2018). Doubling Effect of Anti-microtubule Herbicides on the Maize Haploid. bioRxiv. [Link]

  • Chaikam, V., Lopez, L. A., San Vicente, F. M., & Gowda, M. (2019). Protocols for In Vivo Doubled Haploid (DH) Technology in Maize Breeding: From Haploid Inducer Development to Haploid Genome Doubling. In Maize Breeding (pp. 63-77). Humana, New York, NY. [Link]

  • Ren, J., Wang, Y., Liu, Z., Mei, M., & Lübberstedt, T. (2018). Doubling effect of anti-microtubule herbicides on the maize haploid. Semantic Scholar. [Link]

  • CIMMYT. (2021). New publications: Doubled haploids in maize — development, deployment and challenges. CIMMYT. [Link]

  • Häntzschel, K. R., & Weber, G. (2010). Blockage of mitosis in maize root tips using colchicine-alternatives. Protoplasma, 241(1-4), 99–104. [Link]

  • Evans, M., & Grimanelli, D. (2017). Generation of maize (Zea mays) doubled haploids via traditional methods. Iowa State University Digital Repository. [Link]

  • Chaikam, V., Gowda, M., Nair, S. K., Melchinger, A. E., & Mahuku, G. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. Semantic Scholar. [Link]

  • Morejohn, L. C., Bureau, T. E., Mole-Bajer, J., Bajer, A. S., & Fosket, D. E. (1987). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Planta, 172(2), 252–264. [Link]

  • Request PDF. (n.d.). Modernizing Maize Breeding in the Tropics using Doubled Haploid Technology. ResearchGate. [Link]

  • Melchinger, A. E., Schipprack, W., Würschum, T., Chen, S., & Technow, F. (2016). Colchicine Alternatives for Chromosome Doubling in Maize Haploids for Doubled Haploid Production. Crop Science, 56(3), 1-11. [Link]

  • Chaikam, V., Gowda, M., Nair, S. K., Melchinger, A. E., & Mahuku, G. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. MDPI. [Link]

  • Couto, E. G. O., Vivas, M., Pêgo, R. G., Cury, P. M. N., Amaral, A. T. D., & Scapim, C. A. (2015). Verification and characterization of chromosome duplication in haploid maize. Genetics and Molecular Research, 14(2), 6999–7007. [Link]

  • de Castro, D. S., de Souza, E. H., da Silva, T. L., Nietsche, S., Pereira, M. C. T., & dos Santos-Serejo, J. A. (2020). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. ResearchGate. [Link]

  • Chaikam, V., Gowda, M., Nair, S. K., Melchinger, A. E., & Mahuku, G. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. ResearchGate. [Link]

  • Chaikam, V., Lopez, L. A., San Vicente, F. M., & Gowda, M. (2019). Protocols for In Vivo Doubled Haploid (DH) Technology in Maize Breeding: From Haploid Inducer Development to Haploid Genome Doubling. PubMed. [Link]

  • Singh, A. K., Kumar, B., Singh, S., Kumar, S., Kumar, J., & Yadava, P. (2023). Protocol optimization and assessment of genotypic response for inbred line development through doubled haploid production in maize. BMC Plant Biology, 23(1), 209. [Link]

  • Couto, E. G. O., Vivas, M., Pêgo, R. G., Cury, P. M. N., do Amaral, A. T., & Scapim, C. A. (2015). Verification and characterization of chromosome duplication in haploid maize. PubMed. [Link]

  • Nakano, M., Tanaka, A., & Iwai, S. (2015). Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium. Breeding Science, 65(5), 431–436. [Link]

  • Couto, E. G. O., Vivas, M., Pêgo, R. G., Cury, P. M. N., Amaral, A. T. do, Jr., & Scapim, C. A. (2015). Verification and characterization of chromosome duplication in haploid maize. ResearchGate. [Link]

  • Wang, X., Wang, H., & Li, J. (2019). Genome optimization for improvement of maize breeding. Theoretical and Applied Genetics, 133(5), 1435-1444. [Link]

  • Ren, J., Wang, Y., Liu, Z., Mei, M., & Lübberstedt, T. (2018). Investigation of the Effect of Herbicide Amiprophos Methyl on Spindle Formation and Proteome Change in Maize by Immunofluorescence and Proteomic Technique. ResearchGate. [Link]

Sources

Application

Application Note: Optimizing Amiprophos-Methyl (APM) for High-Efficiency Haploid Chromosome Doubling

Executive Summary The production of Doubled Haploids (DH) is a critical technology in modern plant breeding, allowing for the fixation of homozygous lines in a single generation.[1] While Colchicine has historically been...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The production of Doubled Haploids (DH) is a critical technology in modern plant breeding, allowing for the fixation of homozygous lines in a single generation.[1] While Colchicine has historically been the standard antimitotic agent for chromosome doubling, its high toxicity to both plant tissues and operators has necessitated safer, more efficient alternatives.

Amiprophos-methyl (APM) , an organophosphorus herbicide, has emerged as a superior alternative.[2][3] It exhibits higher affinity for plant tubulin, lower phytotoxicity, and significantly reduced mammalian toxicity. This guide details the mechanistic grounding, optimal concentration ranges, and validated protocols for using APM to maximize Doubled Haploid efficiency.

Mechanism of Action: Why APM Outperforms Colchicine

To optimize concentration, one must understand the cellular interaction. APM functions as a microtubule depolymerizing agent. Unlike Colchicine, which binds poorly to plant tubulin, APM binds with high affinity to the plant tubulin dimers.

The APM "Selectivity Advantage"
  • Target Specificity: APM binds to the phosphoric amide site on the tubulin dimer, distinct from the colchicine-binding site. It competitively inhibits other dinitroanilines (like Oryzalin) but is highly selective for plant vs. animal tubulin.

  • The "Restitution Nucleus": By preventing the polymerization of microtubules during metaphase, APM inhibits spindle fiber formation. The chromosomes divide but fail to migrate to opposite poles. A nuclear membrane reforms around the entire set of chromosomes, resulting in a single cell with a doubled chromosome count (2n).

  • Reduced Necrosis: Because APM requires lower molar concentrations than Colchicine to achieve metaphase arrest, it causes less oxidative stress and necrosis in the delicate haploid explants (microspores, calli, or seedlings).

Diagram: APM-Induced Chromosome Doubling Pathway

APM_Mechanism APM Amiprophos-methyl (APM) Tubulin Plant Tubulin Dimers APM->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Spindle Fiber Formation Polymerization->Spindle Required for Arrest Metaphase Arrest Spindle->Arrest Failure leads to Restitution Restitution Nucleus (2n) Arrest->Restitution Nuclear Envelope Reforms DH Doubled Haploid Cell Restitution->DH Cell Cycle Resumes

Caption: Figure 1. Mechanistic pathway of APM-induced polyploidization. Red dashed line indicates inhibition.

Optimization Matrix: Species-Specific Concentrations

Optimal concentration is a function of tissue permeability and species sensitivity . The following matrix consolidates field-validated data for major crop systems.

CropTarget TissueOptimal ConcentrationDurationMethodKey Insight
Maize (Zea mays)Seedlings (V2 stage)20 µM 24 hrsRoot/Crown ImmersionAPM yields higher "actual doubling rate" (survival × doubling) than Colchicine due to lower mortality.
Onion (Allium cepa)Gynogenic Embryos25 µM 24-48 hrsSolid Media25 µM on solid media outperforms liquid treatment. Addition of 2% DMSO enhances penetration.
Wheat (T. aestivum)Haploid Tillers / Embryos10 - 30 µM 24-48 hrsLiquid CultureLower concentrations (10 µM) require longer exposure (48h) but preserve regeneration potential better.
Barley (H. vulgare)Microspores10 - 20 µM 24-48 hrsLiquid MediaCan be applied during the initial culture phase of microspores.

Critical Note: Concentrations >50 µM often result in "hyper-doubling" (polyploidy >4n) or tissue necrosis without significantly increasing the yield of fertile diploids.

Detailed Protocol: APM Treatment Workflow

This protocol is designed for Maize or Wheat seedling treatment , but adaptable for in vitro explants.

Phase 1: Stock Solution Preparation (Self-Validating Step)

APM is hydrophobic. Direct addition to water will cause precipitation and failed experiments.

  • Weigh: Calculate amount for a 10 mM Stock Solution .

    • Calculation: MW of APM ≈ 304.3 g/mol . To make 10 mL of 10 mM stock, weigh 30.4 mg of APM.

  • Solubilize: Dissolve completely in 1 mL of DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Dilute: Add water (or media) to reach final stock volume (10 mL).

    • Validation: Solution must remain clear. If cloudy, sonicate or add slightly more DMSO (keep final DMSO <1% in treatment).

  • Storage: Store at -20°C in amber tubes (light sensitive).

Phase 2: Treatment (The "Crown Immersion" Method)

For seedlings (e.g., Maize), the shoot apical meristem (SAM) must be treated, not just the root tips.

  • Preparation: Isolate haploid seedlings at the V2-V3 stage (approx. 3-4 days post-germination).

  • Induction Media: Prepare liquid MS media + 20 µM APM + 0.5% DMSO (carrier).

  • Immersion:

    • Place seedlings in a beaker.

    • Add Induction Media until the crown (junction of root and shoot) is fully submerged.

    • Duration: Incubate for 24 hours at room temperature (25°C) in light.

    • Aeration: Gentle shaking (50 rpm) improves efficacy.

  • Rinsing (Critical):

    • Remove seedlings.

    • Rinse 3x for 10 minutes each in sterile distilled water.

    • Why? Residual APM inhibits subsequent root growth, leading to plant death before hardening.

Phase 3: Recovery & Validation
  • Potting: Transfer to recovery media or soil. Maintain high humidity (mist chamber) for 5 days.

  • Validation (Flow Cytometry):

    • Sample leaf tissue 2-3 weeks post-treatment.

    • Chop in buffer, stain with DAPI/PI.

    • Target: Distinct peak at 2C (Diploid) vs 1C (Haploid).

Diagram: Experimental Workflow

Protocol_Flow cluster_prep Preparation cluster_treat Treatment cluster_val Validation Stock Dissolve APM in DMSO (10 mM Stock) Dilute Dilute to 20 µM in Liquid Media Stock->Dilute Expose Immerse Meristem/Crown (24 Hours) Dilute->Expose Wash Triple Rinse (Remove Residual APM) Expose->Wash Recover Recovery in Mist Chamber (High Humidity) Wash->Recover Analyze Flow Cytometry (Check Ploidy) Recover->Analyze

Caption: Figure 2. Step-by-step workflow for APM treatment of haploid seedlings.

Safety & Handling (E-E-A-T)

While APM is less toxic than Colchicine, it is a potent antimitotic herbicide and must be handled with strict safety protocols.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Respiratory: Handle stock powder in a fume hood to avoid inhalation.

  • Disposal: Collect all liquid waste containing APM. Do not pour down the sink. Incinerate according to local hazardous waste regulations.

  • Comparison:

    • Colchicine:[4][5][6][7][8][9][10][11] Fatal if swallowed; binds animal tubulin.

    • APM:[3][6][9][12] Low mammalian toxicity; specific to plant tubulin.

References

  • Jakše, M., Havey, M. J., & Bohanec, B. (2003). Chromosome doubling procedures of onion (Allium cepa L.) gynogenic embryos.[3] Plant Cell Reports, 21(9), 905–910.

  • Ren, J., et al. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. Plants (Basel), 9(5).

  • Hansen, N. J. P., & Andersen, S. B. (1996). In vitro chromosome doubling potential of colchicine, oryzalin, trifluralin, and amiprophos-methyl in Brassica napus microspore culture. Euphytica, 88, 159–164.

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of plant microtubule polymerization in vitro by the phosphoric amide herbicide amiprophos-methyl.[12] Science, 224(4651), 874-876.

  • Wan, Y., et al. (1991). Efficient production of doubled haploid plants through colchicine treatment of anther-derived maize callus. Theoretical and Applied Genetics, 81, 205–211.

Sources

Method

Application Notes &amp; Protocols: Optimizing Amiprophos-Methyl (APM) Treatment Duration for Enhanced Doubled Haploid Production in Wheat Anther Culture

Abstract: The production of doubled haploid (DH) lines is a cornerstone of modern wheat breeding programs, dramatically accelerating the development of homozygous parental lines.[1] Anther culture is a widely used techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The production of doubled haploid (DH) lines is a cornerstone of modern wheat breeding programs, dramatically accelerating the development of homozygous parental lines.[1] Anther culture is a widely used technique for generating haploid plants, which must then undergo chromosome doubling to restore fertility and create DH lines.[2][3][4] While colchicine has been the traditional agent for this process, its toxicity can negatively impact plantlet survival and regeneration.[4] Amiprophos-methyl (APM), a phosphoric amide herbicide, presents a highly effective and less hazardous alternative. This document provides a comprehensive guide to the mechanism, application, and optimization of APM treatment in wheat anther culture, with a specific focus on determining the optimal treatment duration.

The Scientific Rationale: Why Amiprophos-Methyl?

Mechanism of Action: Targeted Microtubule Disruption

Amiprophos-methyl (APM) functions as a potent and specific anti-mitotic agent in plants.[5] Its primary mechanism involves the disruption of microtubule dynamics, which are essential for the formation of the spindle apparatus during mitosis.[6]

  • Binding to Tubulin: APM binds to plant tubulin proteins, the building blocks of microtubules.[6]

  • Inhibition of Polymerization: This binding action inhibits the polymerization of tubulin subunits into functional microtubules.[5][6][7]

  • Mitotic Arrest: Without a functional spindle, sister chromatids cannot segregate during anaphase. This arrests the cell cycle, leading to the formation of a restitution nucleus containing a doubled set of chromosomes (e.g., 2n from a 1n microspore-derived cell).[4][6]

This targeted action on plant-specific tubulin makes APM a highly selective tool for inducing polyploidy in plant cells with potentially lower toxicity compared to broader agents like colchicine.[8][5]

The Critical Juncture for Treatment

In anther culture, haploid cells derived from microspores are induced to divide and form embryoids or calli.[8][9] APM treatment is most effective when applied during the initial, rapid mitotic divisions of these developing haploid cells. Applying the treatment at this stage ensures that chromosome doubling occurs early in development, maximizing the chances of regenerating a fully fertile doubled haploid plant.

The following diagram illustrates the workflow, highlighting the integration of APM treatment.

APM_Wheat_Anther_Culture_Workflow cluster_0 Phase 1: Culture Initiation cluster_1 Phase 2: Chromosome Doubling cluster_2 Phase 3: Regeneration & Acclimatization P1 Donor Plant Selection & Growth P2 Anther Excision at Uninucleate Microspore Stage P1->P2 P3 Cold Pre-treatment (e.g., 4°C for 10-28 days) P2->P3 P4 Anther Inoculation on Induction Medium P3->P4 P5 APM Treatment (Applied to Induction Medium) P4->P5 Incubation & Start of Cell Division P6 Transfer of Embryoids/Callus to Regeneration Medium P5->P6 Post-treatment Incubation & Embryoid Formation P7 Green Plantlet Development P6->P7 P8 Acclimatization & Transfer to Soil P7->P8 P9 Mature Doubled Haploid (DH) Plant P8->P9

Caption: Workflow for wheat doubled haploid production via anther culture.

Optimizing Treatment Parameters

The efficacy of APM is highly dependent on both its concentration and the duration of exposure. Excessive exposure can be toxic and inhibit embryoid development, while insufficient exposure will result in a low frequency of chromosome doubling. Optimization is key and is often genotype-dependent.

Comparative Data of Anti-mitotic Agents

The following table summarizes typical concentration ranges and treatment durations for APM and other common anti-mitotic agents, providing a basis for experimental design.

Anti-mitotic AgentTypical Concentration RangeTypical Treatment DurationKey Characteristics
Amiprophos-methyl (APM) 5 - 60 mg/L (or µM)24 - 72 hoursHigh efficacy in plants; lower toxicity than colchicine.[6][10]
Colchicine 250 - 1000 mg/L (0.05% - 0.2%)5 - 48 hoursBroadly effective but known for high toxicity to both plant and animal cells.[4][10][11]
Oryzalin 0.01 mM48 hoursEffective, often used as an alternative to colchicine.[12]
Trifluralin 50 mL/L (as commercial formulation)VariesHerbicide with anti-mitotic activity, used for chromosome doubling.[8]

Note: Concentrations and durations are starting points and require empirical validation for specific wheat genotypes and culture systems.

Determining Optimal Treatment Duration

The ideal duration balances maximizing the number of doubled cells while minimizing cytotoxic effects. A time-course experiment is the most reliable method for optimization.

  • Short Duration (e.g., 24 hours): May result in a lower doubling efficiency but higher embryoid survival and regeneration rates.

  • Medium Duration (e.g., 48 hours): Often represents a good balance between doubling efficiency and survival. Studies in onion and cork oak have shown success with 48-hour treatments.[10][12][13]

  • Long Duration (e.g., 72 hours): Can lead to higher doubling rates but may significantly reduce the number of viable embryoids due to toxicity.

It is recommended to test at least three durations (e.g., 24h, 48h, 72h) at a fixed, moderate APM concentration (e.g., 10-15 mg/L) to identify the optimal window for your specific genotype.

Detailed Experimental Protocol

This protocol outlines the complete process from anther collection to DH plant regeneration, incorporating the APM treatment step.

Materials and Reagents
  • Plant Material: Healthy, disease-free wheat donor plants.

  • Sterilization: 70% (v/v) Ethanol, 20% commercial bleach solution (e.g., sodium hypochlorite), sterile distilled water.[14]

  • Media:

    • Induction Medium: Such as N6 or a modified MS medium, supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin).[8][15]

    • Regeneration Medium: Typically a hormone-free or low-hormone MS-based medium.

  • APM Stock Solution:

    • Dissolve Amiprophos-methyl powder in a small amount of Dimethyl sulfoxide (DMSO).

    • Bring to final volume with sterile distilled water to create a concentrated stock (e.g., 1 mg/mL).

    • Sterilize through a 0.22 µm syringe filter. Store at 4°C in the dark.

Step-by-Step Methodology

Phase 1: Anther Preparation and Inoculation

  • Select Spikes: Collect wheat spikes when the microspores are at the mid- to late-uninucleate stage, which is critical for a successful response.[3]

  • Cold Pre-treatment: Wrap spikes in a moist paper towel, place in a plastic bag, and store at 4°C for 10-28 days. This stress treatment enhances embryogenesis.[3][9]

  • Surface Sterilization: Under a laminar flow hood, surface sterilize the spikes. A typical procedure involves a brief rinse in 70% ethanol (30-60 seconds) followed by immersion in 20% bleach solution for 10-15 minutes, and then three rinses with sterile distilled water.[14]

  • Anther Excision: Aseptically dissect the florets and excise the anthers.

  • Inoculation: Plate the anthers onto the surface of a semi-solid induction medium or into a liquid induction medium in petri dishes.[9][14]

Phase 2: Amiprophos-Methyl (APM) Treatment

  • APM Application: Add the sterile APM stock solution to the prepared induction medium (before pouring plates or to the liquid overlay) to achieve the desired final concentration (e.g., 10 mg/L).

  • Incubation: Seal the petri dishes and incubate in the dark at 26-28°C.[4][14] The duration of this incubation on APM-containing medium is the treatment time.

  • Transfer to APM-Free Medium: After the designated treatment duration (e.g., 48 hours), transfer the anthers to fresh induction medium that does not contain APM.

  • Continued Incubation: Continue to incubate the anthers in the dark at 26-28°C for 3-6 weeks, monitoring for the emergence of embryoids or calli from the anthers.[4]

Phase 3: Regeneration and Acclimatization

  • Transfer to Regeneration Medium: Once embryoids reach 1-2 mm in size, transfer them to a regeneration medium.

  • Incubate in Light: Place the cultures under a 16h light/8h dark cycle at approximately 24-25°C to induce shoot and root formation.[11]

  • Plantlet Development: Subculture developing green plantlets to fresh regeneration medium as needed until a strong root system is established.

  • Acclimatization: Once plantlets are well-formed (typically 5-10 cm), carefully remove them from the agar, wash the roots, and transfer them to pots with a sterile soil mixture. Maintain high humidity for the first 1-2 weeks (e.g., by covering with a plastic dome) to prevent desiccation.[1]

The diagram below illustrates the mechanism of APM leading to a doubled haploid state.

APM_Mechanism cluster_0 Normal Mitosis (No APM) cluster_1 Mitosis with APM N1 Haploid Cell (n) N2 Spindle Formation (Microtubules Polymerize) N1->N2 N3 Chromosome Segregation N2->N3 N4 Two Haploid Daughter Cells (n) N3->N4 A1 Haploid Cell (n) A2 APM binds to Tubulin A1->A2 A3 Microtubule Polymerization INHIBITED A2->A3 A4 Spindle Fails to Form Mitosis Arrested A3->A4 A5 Restitution Nucleus Forms A4->A5 A6 One Doubled Haploid Cell (2n) A5->A6

Caption: Mechanism of APM-induced chromosome doubling in haploid cells.

Conclusion and Future Perspectives

Amiprophos-methyl is a powerful tool for efficiently producing doubled haploid wheat lines through anther culture. Its specificity for plant microtubules offers a significant advantage over more toxic, traditional agents.[5][6] The key to success lies in the empirical optimization of treatment duration and concentration for the specific genotypes being worked on. By systematically evaluating a range of exposure times, researchers can establish a robust and reproducible protocol that maximizes DH production, thereby accelerating genetic gain in wheat breeding programs.

References

  • Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed.
  • Optimization of anther culture of awnless triticale. PeerJ.
  • Procedures of anther-culture for doubled haploid wheat production. ResearchGate.
  • Technology for Production of Wheat Doubled Haploid via Maize Pollen Induction—Updated Review. MDPI.
  • Procedures of anther culture for DH wheat production. ResearchGate.
  • Anther Culture: A High-Throughput Method for Haploid Plant Production. PlantCellTechnology.
  • Protocol and time frame for wheat haploid or doubled haploid production using an improved wheat (cv. Pavon 76) anther culture system. ResearchGate.
  • Doubled Haploid Laboratory Protocol for Wheat Using Wheat-Maize Wide Hybridization. Bio-protocol.
  • Optimization of Wheat (Triticum Aestivum L.) Anther Culture-Derived Embryos Transformation by Microprojectile Bombardment. DergiPark.
  • The Effect of Caffeine and Trifluralin on Chromosome Doubling in Wheat Anther Culture. MDPI.
  • Anther Culture in Crop Plants: Progress and Perspectives. Journal of Plant Breeding and Crop Science.
  • Doubled Haploid Technology for Wheat Breeding. MEL.
  • Doubled Haploid Wheat Production. YouTube.
  • Antimitotic agents increase the production of doubled-haploid embryos from cork oak anther culture. PubMed.
  • Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment. SciELO Argentina.
  • Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment between ploidy level and stomatal size. ResearchGate.
  • Microtubule organization changes severely after mannitol and n-butanol treatments inducing microspore embryogenesis in bread wheat. PMC.
  • Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. R Discovery.

Sources

Application

Application Note: Preparation and Handling of Amiprophos-methyl Stock Solutions in DMSO

Abstract Amiprophos-methyl (APM) is a potent and specific organophosphate herbicide widely utilized in plant biology research as an inhibitor of microtubule polymerization.[1] Its utility in studying cytoskeletal dynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amiprophos-methyl (APM) is a potent and specific organophosphate herbicide widely utilized in plant biology research as an inhibitor of microtubule polymerization.[1] Its utility in studying cytoskeletal dynamics and cell division processes necessitates the preparation of accurate and stable stock solutions for experimental use. Dimethyl sulfoxide (DMSO) is the solvent of choice for APM due to its high solubilizing capacity for this compound. This application note provides a comprehensive, field-tested protocol for the preparation, storage, and handling of Amiprophos-methyl stock solutions in DMSO. The causality behind critical experimental choices, rigorous safety protocols, and methods for ensuring solution stability and accuracy are detailed to support researchers in achieving reproducible and reliable experimental outcomes.

Introduction: Amiprophos-methyl as a Research Tool

Amiprophos-methyl (CAS No: 36001-88-4) is a phosphoric amide herbicide that selectively disrupts microtubule-dependent processes in plant cells.[1][2] Unlike some other cytoskeletal drugs, its effect is highly specific to plant tubulin, with negligible impact on animal cell microtubules at similar concentrations.[1] This specificity makes APM an invaluable tool for plant scientists.

Mechanism of Action: APM functions by directly binding to plant tubulin dimers, preventing their polymerization into functional microtubules.[3] This inhibition is competitive with other microtubule-disrupting agents like oryzalin.[3] The resulting depolymerization of the microtubule network leads to an arrest of the cell cycle, typically at mitosis, and an inhibition of cell expansion, ultimately causing growth cessation in susceptible plants.

cluster_0 Microtubule Dynamics tubulin Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization mt->tubulin Depolymerization apm Amiprophos-methyl (APM) apm->tubulin Binds & Sequesters

Figure 1: Conceptual diagram of Amiprophos-methyl's mechanism of action.

Physicochemical & Solubility Data

Accurate preparation of a stock solution begins with a clear understanding of the compound's properties. Amiprophos-methyl is typically supplied as a crystalline solid.[1]

PropertyValueSource(s)
CAS Number 36001-88-4[4][5]
Molecular Formula C₁₁H₁₇N₂O₄PS[2][4]
Molecular Weight 304.30 g/mol [2][3][5]
Appearance Crystalline solid / Powder[1]
Melting Point ~65 °C[4]
Solubility in DMSO ~20 mg/mL to 100 mg/mL [1][3]
Solubility in Ethanol ~10 mg/mL[1]
Solubility in PBS (pH 7.2) ~0.2 mg/mL (poorly soluble)[1]

Causality of Solvent Choice: The data clearly indicates that while APM has some solubility in other organic solvents like ethanol, DMSO offers a significantly higher solubilization capacity, reaching up to 100 mg/mL.[3] This is advantageous for creating highly concentrated stock solutions, which allows researchers to introduce minimal volumes of the organic solvent into their final aqueous experimental systems, thereby reducing the risk of solvent-induced artifacts.[1][6] The extremely low aqueous solubility underscores the necessity of an organic solvent for initial stock preparation.[1]

Core Protocol: Preparation of a 50 mM APM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution, a common concentration that is convenient for subsequent dilutions.

Principle & Rationale

The protocol is based on the gravimetric measurement of solid APM followed by dissolution in a precise volume of high-purity, anhydrous DMSO. The use of anhydrous DMSO is critical because DMSO is highly hygroscopic (readily absorbs moisture from the air), and the presence of water can negatively impact the solubility of hydrophobic compounds like APM.[3][7] The process involves steps to facilitate dissolution, such as vortexing and sonication, to ensure a homogenous, fully solubilized stock solution.

Essential Materials & Equipment
  • Amiprophos-methyl (solid, >98% purity) (e.g., Sigma-Aldrich, Cat. No. 329747856)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Carl ROTH, Cat. No. HN47)[8]

  • Calibrated analytical balance (readability ±0.0001 g)

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat

  • Sterile, amber glass vials or polypropylene cryovials with screw caps

  • Calibrated positive displacement or air displacement micropipettes

  • Vortex mixer

  • Water bath sonicator

**3.3. Critical Safety Precautions
  • Hazard Assessment: Amiprophos-methyl is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[5] All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of fine powder.

  • DMSO as a Vehicle: DMSO is rapidly absorbed through the skin and will co-transport any dissolved substances into the bloodstream.[7][9] This makes dermal contact with the APM-DMSO solution particularly hazardous. Always wear double nitrile gloves and change them immediately if contact is suspected.

  • Waste Disposal: Dispose of all APM waste (solid, solutions, contaminated tips, and vials) in accordance with local, state, and federal hazardous waste regulations.

Step-by-Step Methodology

1. Pre-Protocol Preparations:

  • Allow the sealed containers of Amiprophos-methyl and anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

2. Calculation of Required Mass:

  • Determine the desired volume of the stock solution (e.g., 2 mL).

  • Use the following formula to calculate the mass of APM required:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
    • Example for 2 mL of a 50 mM stock:
    • Mass (g) = 0.050 mol/L × 0.002 L × 304.30 g/mol = 0.03043 g (or 30.43 mg)

3. Weighing and Dissolution (perform in a fume hood):

  • Place a sterile vial on the analytical balance and tare the weight.

  • Carefully weigh the calculated mass of APM (e.g., 30.43 mg) directly into the vial.

  • Using a calibrated pipette, add the target volume of anhydrous DMSO (e.g., 2.0 mL) to the vial containing the APM powder.

  • Immediately cap the vial securely.

4. Facilitating Solubilization:

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[3] Gentle warming (to 30-37°C) can also be applied, but do not overheat.

  • Visually inspect the solution against a dark background to ensure no solid particles or precipitates remain. The final solution should be clear and homogenous.

start Start calc Calculate Mass (e.g., 30.43 mg) start->calc weigh Weigh APM Solid (in fume hood) calc->weigh add_dmso Add Anhydrous DMSO (e.g., 2.0 mL) weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store Appropriately (-20°C or -80°C) aliquot->store end End store->end

Sources

Method

Application Notes and Protocols for In Vitro Chromosome Doubling Using Amiprophos-methyl (APM)

Introduction: A Modern Approach to Polyploidy Induction In the landscape of plant biotechnology and crop improvement, the induction of polyploidy is a cornerstone technique for enhancing desirable traits, overcoming hybr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Polyploidy Induction

In the landscape of plant biotechnology and crop improvement, the induction of polyploidy is a cornerstone technique for enhancing desirable traits, overcoming hybrid sterility, and generating novel genetic diversity.[1] Historically, colchicine has been the agent of choice for inducing chromosome doubling.[2] However, its high toxicity to both plants and animals has prompted researchers to seek safer and more efficient alternatives.[3][4] Amiprophos-methyl (APM), an organophosphate herbicide, has emerged as a potent and less hazardous antimitotic agent for in vitro chromosome doubling.[5]

APM operates by specifically disrupting the polymerization of microtubules in plant cells, essential components of the mitotic spindle.[4][6] This interference with spindle fiber formation during mitosis leads to the arrest of the cell cycle at metaphase, resulting in a doubling of the chromosome number within the cell.[5] A key advantage of APM is its higher affinity for plant tubulin compared to animal tubulin, rendering it less toxic to non-plant organisms.[7] Furthermore, APM is often effective at lower concentrations and demonstrates greater solubility in water than other herbicides like oryzalin and trifluralin, simplifying its application in tissue culture media.[1]

This guide provides a comprehensive overview of the principles and protocols for using APM to induce chromosome doubling in vitro, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of APM's action, provide detailed experimental workflows, and offer insights into optimizing protocols for different plant species and explant types.

Mechanism of Action: APM's Targeted Disruption of Mitosis

Amiprophos-methyl's efficacy as a chromosome doubling agent lies in its specific interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers that form the spindle fibers, which are responsible for segregating chromosomes during cell division (mitosis).

APM binds to α-tubulin, preventing its polymerization into functional microtubules.[1] This disruption of microtubule dynamics leads to the failure of mitotic spindle formation. As a result, sister chromatids, which have replicated during the S phase of the cell cycle, are unable to separate and move to opposite poles of the cell. The cell cycle is arrested at metaphase, and upon the eventual breakdown of the nuclear envelope and reformation of a new one, a single nucleus is formed containing a doubled set of chromosomes (e.g., from diploid 2n to tetraploid 4n).

The following diagram illustrates the mechanism of APM-induced chromosome doubling:

APM_Mechanism cluster_0 Normal Mitosis cluster_1 Mitosis with APM Prophase Prophase (Chromosomes Condense) Metaphase Metaphase (Chromosomes align at metaphase plate) Prophase->Metaphase Spindle Formation Anaphase Anaphase (Sister chromatids separate) Metaphase->Anaphase Spindle Fibers Pull Chromatids Apart Telophase Telophase (Two diploid daughter cells) Anaphase->Telophase APM_Prophase Prophase (Chromosomes Condense) APM_Metaphase_Arrest Metaphase Arrest (Spindle formation inhibited) APM_Prophase->APM_Metaphase_Arrest APM inhibits microtubule polymerization Chromosome_Doubling Chromosome Doubling (Single tetraploid cell) APM_Metaphase_Arrest->Chromosome_Doubling Nuclear envelope reforms APM Amiprophos-methyl (APM) Tubulin α-tubulin APM->Tubulin Binds to Tubulin->APM_Metaphase_Arrest Inhibition of Polymerization

Caption: Mechanism of APM-induced chromosome doubling.

Comparative Analysis: APM vs. Colchicine

The choice of a chromosome doubling agent is critical for the success of polyploidization experiments. The following table provides a comparative analysis of APM and the traditional agent, colchicine.

FeatureAmiprophos-methyl (APM)Colchicine
Mechanism of Action Inhibits microtubule polymerization by binding to α-tubulin.[1]Inhibits microtubule polymerization by binding to tubulin dimers.[2]
Toxicity Lower toxicity to plants and animals.[5]High toxicity to both plants and animals.[3][4]
Efficacy Often effective at lower concentrations.[5]Requires higher concentrations, which can be phytotoxic.[8]
Solubility Good solubility in water, simplifying media preparation.[1]Lower solubility in water.
Specificity Higher affinity for plant tubulin.[7]Binds to tubulin from a wide range of eukaryotes.
Environmental Impact Degrades relatively quickly in the environment.[5]Persistent and poses environmental risks.

Experimental Protocols: A Step-by-Step Guide

The success of in vitro chromosome doubling is highly dependent on the plant species, explant type, and the precise application of the antimitotic agent.[6] The following protocols provide a general framework that can be optimized for specific experimental systems.

Protocol 1: In Vitro Chromosome Doubling of Shoot Tips or Nodal Segments

This protocol is suitable for a wide range of plant species that can be propagated through shoot culture.

Materials:

  • Healthy, actively growing in vitro plantlets.

  • Sterile laminar flow hood.

  • Sterile scalpels, forceps, and Petri dishes.

  • Liquid and solid plant tissue culture medium (e.g., MS medium) supplemented with appropriate plant growth regulators.[9]

  • Amiprophos-methyl (APM) stock solution (e.g., 1 mg/mL in DMSO, filter-sterilized).

  • Sterile distilled water.

  • Culture vessels (e.g., test tubes, Magenta boxes).

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Explant Preparation: Under sterile conditions, excise shoot tips (0.5-1.0 cm) or nodal segments from 3-4 week old in vitro grown plantlets.

  • APM Treatment:

    • Prepare a liquid treatment medium by adding the APM stock solution to the liquid culture medium to achieve the desired final concentration (refer to Table 2 for guidance).

    • Place the explants in a sterile flask or beaker containing the APM-supplemented liquid medium.

    • Incubate the explants on a rotary shaker (e.g., 20 rpm) for the desired duration (e.g., 24-48 hours) in the dark.[9] The optimal concentration and duration are species-dependent and require empirical determination.

  • Washing and Recovery:

    • After the treatment period, carefully decant the APM solution.

    • Wash the explants three times with sterile liquid culture medium without APM to remove any residual antimitotic agent.

  • Culture and Regeneration:

    • Transfer the washed explants to a fresh solid or semi-solid recovery medium.[10]

    • For enhanced recovery and survival, the recovery medium can be supplemented with an ethylene inhibitor such as Aminoethoxyvinylglycine (AVG) at a concentration of 0.2 mg/L.[11] Ethylene is a stress hormone that can be produced by plant tissues in response to the toxicity of the antimitotic agent.[3][12] Inhibiting its action can reduce chlorosis and improve the survival rate of treated explants.[13]

    • Culture the explants in a growth chamber under appropriate light and temperature conditions for shoot regeneration.

  • Subculture and Acclimatization:

    • Subculture the regenerating shoots onto fresh medium every 3-4 weeks.

    • Once well-developed shoots with roots are formed, they can be gradually acclimatized to ex vitro conditions.

Protocol 2: In Vitro Chromosome Doubling of Embryos or Callus

This protocol is suitable for systems where plants are regenerated via somatic embryogenesis or organogenesis from callus.

Materials:

  • Mature somatic embryos or actively growing callus cultures.

  • Other materials as listed in Protocol 1.

Procedure:

  • Treatment:

    • For somatic embryos, immerse them in liquid medium containing the optimized concentration of APM for a specific duration.[14]

    • For callus, small pieces of actively growing callus can be placed on a semi-solid medium supplemented with APM.

  • Washing and Recovery: Follow the washing steps as described in Protocol 1.

  • Culture and Regeneration:

    • Transfer the treated embryos or callus to a fresh, APM-free regeneration medium.

    • Supplementing the recovery medium with an ethylene inhibitor like AVG can be beneficial for survival and regeneration.[11]

    • Culture under appropriate conditions to induce shoot and root development.

  • Plantlet Development: Once plantlets are regenerated, they can be further multiplied and acclimatized.

APM_Workflow start Start: Healthy in vitro plant material (e.g., shoot tips, embryos) explant_prep Explant Preparation start->explant_prep apm_treatment APM Treatment (Liquid or semi-solid medium) explant_prep->apm_treatment washing Washing (3x with sterile medium) apm_treatment->washing recovery Recovery and Regeneration (On fresh, APM-free medium, optionally with AVG) washing->recovery subculture Subculture and Multiplication recovery->subculture ploidy_analysis Ploidy Analysis (Flow Cytometry, Chromosome Counting) subculture->ploidy_analysis acclimatization Acclimatization of Confirmed Polyploids ploidy_analysis->acclimatization Confirmed Polyploids end End: Polyploid plants acclimatization->end

Sources

Application

Application Notes &amp; Protocols: Amiprophos-Methyl in Onion (Allium cepa L.) Gynogenesis for Doubled Haploid Production

Introduction: The Strategic Imperative of Doubled Haploids in Onion Breeding Onion (Allium cepa L.), a globally significant vegetable crop, is predominantly an outcrossing species, which presents considerable challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Doubled Haploids in Onion Breeding

Onion (Allium cepa L.), a globally significant vegetable crop, is predominantly an outcrossing species, which presents considerable challenges for developing homozygous inbred lines essential for hybrid breeding.[1][2] Traditional methods of inbreeding are protracted, often requiring up to a decade to achieve sufficient homozygosity, and are frequently hampered by severe inbreeding depression.[1][2] The production of doubled haploids (DH) via in vitro gynogenesis offers a transformative approach, enabling the creation of completely homozygous lines in a single generation, thereby dramatically accelerating the breeding cycle.[2][3][4]

Gynogenesis is the process of inducing an unfertilized female gamete (the egg cell) to develop into a haploid embryo, which then regenerates into a haploid plant.[5] These haploid plants are sterile and must undergo chromosome doubling to restore fertility and produce viable seed.[6][7] While spontaneous chromosome doubling occurs in onion gynogenesis, the frequency is typically low, often below 10%, necessitating the application of antimitotic agents to induce diploidization.[1]

Historically, colchicine has been the most widely used antimitotic agent. However, its high toxicity to both plant tissues and humans has prompted researchers to seek safer and more efficient alternatives.[8] Amiprophos-methyl (APM), a phosphoric amide herbicide, has emerged as a superior alternative for chromosome doubling in various plant species, including onion.[5][9][10] APM functions by specifically inhibiting the polymerization of microtubules, which are essential components of the mitotic spindle.[11][12] This disruption of spindle formation during mitosis leads to the formation of a restitution nucleus with a doubled chromosome number. This document provides a comprehensive guide to the application of amiprophos-methyl for the efficient and reproducible production of doubled haploid onions through gynogenesis.

Mechanism of Action: Amiprophos-Methyl as a Microtubule Depolymerizing Agent

Amiprophos-methyl's efficacy as a chromosome doubling agent is rooted in its direct interaction with tubulin, the protein subunit of microtubules. The process can be summarized as follows:

  • Uptake and Cellular Localization : APM is absorbed by the plant cells and localizes to regions of active cell division, such as the apical meristems of developing embryos.

  • Tubulin Binding : APM binds to plant tubulin dimers, preventing their polymerization into microtubules.[12]

  • Disruption of Mitotic Spindle : During the metaphase stage of mitosis, the mitotic spindle, which is composed of microtubules, is responsible for segregating sister chromatids to opposite poles of the cell. The presence of APM prevents the formation of a functional spindle.

  • Mitotic Arrest and Nuclear Restitution : Without a functional spindle, the cell cycle is arrested at metaphase. The separated chromatids fail to migrate, and a single restitution nucleus is formed, containing a doubled set of chromosomes (2n).

  • Formation of Diploid Cells : Subsequent cell divisions will be diploid, leading to the development of diploid tissues and ultimately a fertile doubled haploid plant.

The primary advantage of APM over other antimitotic agents like colchicine and oryzalin lies in its lower cytotoxicity at effective concentrations, leading to higher survival rates of the treated embryos and plantlets.[9][10]

Experimental Workflow for Onion Gynogenesis and Chromosome Doubling with APM

The successful production of doubled haploid onions using APM involves a multi-stage process that begins with the selection of appropriate donor material and culminates in the acclimatization of fertile diploid plants.

Gynogenesis_Workflow cluster_donor Donor Plant Management cluster_explant Explant Preparation cluster_culture In Vitro Culture cluster_doubling Chromosome Doubling cluster_regeneration Plant Regeneration & Acclimatization Donor_Plant Select Healthy Donor Plants Flower_Buds Harvest Unopened Flower Buds (3-5 mm) Donor_Plant->Flower_Buds Sterilization Surface Sterilize Flower Buds Flower_Buds->Sterilization Induction Culture on Induction Medium (e.g., BDS, A1) Sterilization->Induction Embryo_Dev Incubate in Dark (70-150 days) for Embryo Development Induction->Embryo_Dev Embryo_Harvest Harvest Gynogenic Embryos Embryo_Dev->Embryo_Harvest APM_Treatment Treat with Amiprophos-Methyl (Liquid or Solid Medium) Embryo_Harvest->APM_Treatment Elongation Transfer to Elongation Medium APM_Treatment->Elongation Regeneration Regenerate Plantlets Elongation->Regeneration Acclimatization Acclimatize DH Plants in Greenhouse Regeneration->Acclimatization

Caption: Workflow of onion doubled haploid production.

Detailed Protocols

Protocol 1: Donor Plant Management and Explant Preparation

The physiological state of the donor plant is a critical determinant of gynogenesis efficiency.

  • Donor Plant Selection : Utilize healthy, vigorous onion plants. Genotype has a significant impact on gynogenesis response, so screening of different cultivars is recommended.[1]

  • Flower Bud Harvesting : Collect unopened flower buds approximately 3-5 days before anthesis.[13] The optimal size is typically between 3.5-4.5 mm.[13]

  • Surface Sterilization :

    • Rinse the flower buds under running tap water for 10-15 minutes.

    • In a laminar flow hood, immerse the buds in 70% (v/v) ethanol for 1 minute.[3]

    • Transfer the buds to a solution of 10% sodium hypochlorite containing a few drops of Tween 20 for 15 minutes with gentle agitation.[13]

    • Rinse the buds 3-5 times with sterile distilled water to remove any residual sterilizing agents.[3]

Protocol 2: Gynogenic Embryo Induction

Either a one-step or a two-step culture protocol can be employed for embryo induction. The two-step protocol has been shown to be more effective for some genotypes.[1]

One-Step Protocol:

  • Culture Medium : Prepare a modified BDS (Dunstan and Short, 1977) basal medium.

  • Inoculation : Place the sterilized whole flower buds onto the surface of the induction medium in sterile Petri dishes.

  • Incubation : Seal the Petri dishes with parafilm and incubate in the dark at 25 ± 2°C. Gynogenic embryos will typically emerge from the ovules after 70-150 days.[1]

Two-Step Protocol:

  • Step 1 (Induction) : Culture the flower buds on A1 medium (Muren, 1989) for 30 days in the dark at 25 ± 2°C.[1]

  • Step 2 (Embryo Development) : Transfer the cultures to R1 medium (Michalik et al., 2000) and continue incubation under the same conditions until embryos emerge.[1]

Protocol 3: Amiprophos-Methyl Treatment for Chromosome Doubling

Once the gynogenic embryos have developed to a suitable size (e.g., 2-3 mm), they can be treated with APM. This can be done in either a liquid or a solid medium.

Materials:

  • Amiprophos-methyl (APM) stock solution (e.g., 10 mM in DMSO, stored at -20°C).

  • Liquid or solid embryo elongation medium (e.g., half-strength BDS with 15 g/L glucose).[1]

  • Sterile Petri dishes or flasks.

  • Sterile forceps and filter paper.

Procedure:

  • Prepare APM Medium : Aseptically add the APM stock solution to the sterilized and cooled (for solid medium) elongation medium to achieve the desired final concentration. Common concentrations to test are 25 µM and 50 µM.[1][9][10]

  • Embryo Transfer : Carefully excise the well-developed gynogenic embryos from the cultured flower buds and transfer them to the APM-containing medium.

  • Incubation :

    • Liquid Treatment : Place the embryos in a flask with liquid APM medium on a rotary shaker at a low speed (e.g., 50 rpm) for 24-48 hours in the dark.[1]

    • Solid Treatment : Place the embryos on the surface of the solid APM medium and incubate for 24-72 hours in the dark.[1]

  • Washing : After the treatment period, remove the embryos from the APM medium. For liquid-treated embryos, rinse them with sterile, APM-free liquid elongation medium. For solid-treated embryos, simply transfer them to fresh, APM-free medium.

Data Presentation: Optimizing APM Treatment

The optimal concentration and duration of APM treatment represent a trade-off between chromosome doubling efficiency and embryo survival.[13] The following table summarizes representative data from studies on onion gynogenesis.

APM Concentration (µM)Treatment Duration (hours)Medium TypeDiploid Plant Frequency (%)Survival Rate (% of Control)Reference
2548Liquid28.9~76[9][10]
5048Liquid36.752.5[9][10]
2524Solid35.040.0[1]
5024LiquidNot specified, but similar DH recovery to 25 µMLower than 25 µM[1]

Note: These values can be highly genotype-dependent, and optimization for specific onion cultivars is recommended.

Protocol 4: Plantlet Regeneration and Acclimatization
  • Elongation and Development : After the APM treatment and washing, transfer the embryos to a fresh, hormone-free or low-hormone solid elongation medium. Incubate under a 16-hour photoperiod at 25 ± 2°C to promote plantlet development.

  • Rooting : Once the shoots have developed, transfer them to a rooting medium if necessary.

  • Acclimatization : When the plantlets have a well-developed root system and several leaves, they can be transferred to a sterile soil mix in a greenhouse. Maintain high humidity initially and gradually acclimate the plants to ambient conditions.

Troubleshooting and Key Considerations

  • Contamination : Strict aseptic technique is paramount throughout the entire process to prevent microbial contamination.

  • Genotype Specificity : The efficiency of gynogenesis and the response to APM can vary significantly between different onion cultivars.[1]

  • Hyperhydricity : This physiological disorder can lead to vitrified, water-soaked tissues and poor plantlet development. Using vented culture vessels can improve gas exchange and reduce hyperhydricity.[1]

  • Ploidy Analysis : It is essential to verify the ploidy level of the regenerated plants. This can be done using flow cytometry, chromosome counting from root tip squashes, or by observing morphological characteristics such as stomatal size and density.[14][15]

Conclusion

The use of amiprophos-methyl in onion gynogenesis represents a significant advancement in the production of doubled haploid lines for breeding programs. Its high efficiency and lower toxicity compared to traditional agents like colchicine make it an invaluable tool for accelerating the development of new, improved onion hybrids. By carefully following the protocols outlined in this guide and optimizing them for specific genotypes, researchers and breeders can harness the power of doubled haploid technology to meet the growing demands of the agricultural industry.

References

  • Jakše, M., & Bohanec, B. (2003). Chromosome Doubling Procedures of Onion (Allium Cepa L.) Gynogenic Embryos. Plant Breeding, 122(5), 447-450.
  • Jakše, M., & Bohanec, B. (2003). Chromosome doubling procedures of onion (Allium cepa L.) gynogenic embryos.
  • Martín-Closas, L., Solsona, J., Prohens, J., & Galmarini, C. R. (2017). Doubled haploid production from Spanish onion (Allium cepa L.) germplasm: embryogenesis induction, plant regeneration and chromosome doubling. Frontiers in Plant Science, 8, 1599.
  • Dhatt, A. S., & Thakur, P. (2014). Production of doubled haploids in onion: A review. Journal of Horticultural Sciences, 9(2), 107-112.
  • Khar, A., & Mahak, S. (2019). Present status of haploidy research in onion (Allium cepa) – A review. Indian Journal of Agricultural Sciences, 89(3), 407-16.
  • Alan, A. R., Mutlu, N., & Ercan, N. (2021). Doubled Haploid Onion (Allium cepa L.) Production Via In Vitro Gynogenesis. Methods in Molecular Biology, 2289, 195-207.
  • Foschi, M. L., Martínez, L. E., Ponce, M. T., Galmarini, C. R., & Bohanec, B. (2013). Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment between ploidy level and stomatal size. Revista de la Facultad de Ciencias Agrarias, Universidad Nacional de Cuyo, 45(2), 155-164.
  • Mathapati, S. S., Khar, A., & Lawande, K. E. (2019). Haploid Induction in Multiplier Onion (Allium cepa var. aggregatum) through in vitro Gynogenesis. Madras Agricultural Journal, 106(4-6), 262-268.
  • Foschi, M. L., Martínez, L. E., Ponce, M. T., Galmarini, C. R., & Bohanec, B. (2013). Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment between ploidy level and stomatal size.
  • Alan, A. R., Mutlu, N., & Ercan, N. (2021). Doubled Haploid Onion (Allium cepa L.) Production Via In Vitro Gynogenesis. PubMed.
  • Heringer, A. S., de Castro, L. F., da Silva, T. C., & de Oliveira, E. J. (2019). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant.
  • Ren, J., Zhao, Y., Dai, X., Zhang, Y., & Dong, X. (2018). Doubling Effect of Anti-microtubule Herbicides on the Maize Haploid.
  • Khar, A., & Mahak, S. (2019). Production of doubled haploid onion plants by gynogenesis. (A) Onion...
  • Ren, J., Zhao, Y., Dai, X., Zhang, Y., & Dong, X. (2018). Doubling effect of anti-microtubule herbicides on the maize haploid. Semantic Scholar.
  • Morejohn, L. C., Bureau, T. E., Tocchi, L. P., & Fosket, D. E. (1987). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed.
  • Jushi, D. B., & Malla, S. (2023). The Role of Colchicine in Plant Breeding. MDPI.
  • Chaikam, V., Gowda, M., Martinez, L., & O'Connor, D. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. Plants, 9(4), 458.
  • Chaikam, V., Gowda, M., Martinez, L., & O'Connor, D. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. PMC - NIH.

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Method

Application Notes and Protocols for Doubled Haploid Production Using Amiprophos-Methyl

Introduction: Accelerating Plant Breeding through Doubled Haploidy with Amiprophos-Methyl The production of homozygous lines is a cornerstone of modern plant breeding, enabling the rapid development of new cultivars with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Plant Breeding through Doubled Haploidy with Amiprophos-Methyl

The production of homozygous lines is a cornerstone of modern plant breeding, enabling the rapid development of new cultivars with desirable traits. Doubled haploid (DH) technology offers a significant shortcut in this process, reducing the time required to achieve complete homozygosity from several years to a single generation.[1][2] This is achieved by creating haploid plants, which contain only one set of chromosomes, and then inducing chromosome doubling to produce fertile, diploid plants where every gene is homozygous.

Traditionally, colchicine has been the chemical agent of choice for inducing chromosome doubling. However, its high toxicity to both plants and animals, including potential carcinogenic effects, has prompted the search for safer and more efficient alternatives.[3] Amiprophos-methyl (APM), a phosphoric amide herbicide, has emerged as a potent and less hazardous substitute for colchicine in doubled haploid production.[3][4] APM functions as an antimitotic agent by specifically disrupting the polymerization of microtubules in plant cells, which are essential for chromosome segregation during cell division.[5][6] This disruption leads to the formation of a restitution nucleus with a doubled chromosome number, ultimately giving rise to a doubled haploid plant.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of amiprophos-methyl for efficient doubled haploid production in various plant species. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into optimizing the process for your specific research needs.

The Mechanism of Amiprophos-Methyl in Chromosome Doubling

Amiprophos-methyl's efficacy as a chromosome doubling agent lies in its specific interaction with plant tubulin, the protein subunit of microtubules.[5][7] Microtubules are dynamic structures that form the mitotic spindle, which is responsible for separating sister chromatids during anaphase of mitosis.[8] APM binds to plant tubulin and inhibits its polymerization, leading to the disassembly of the mitotic spindle.[5][9]

Unlike animal cells, where APM shows little to no effect, its action in plant cells is potent and specific.[5][9] This specificity makes it a valuable tool in plant biotechnology. When a haploid plant cell is treated with APM, the cell cycle is arrested at metaphase because a functional mitotic spindle cannot be formed.[9] However, the cell cycle can eventually proceed without chromosome segregation, resulting in a single nucleus containing a doubled set of chromosomes (a restitution nucleus). Subsequent cell divisions will then be diploid, leading to the development of doubled haploid tissues and, ultimately, a fertile doubled haploid plant.

cluster_0 Normal Mitosis in a Haploid Cell cluster_1 APM-Induced Chromosome Doubling HaploidCell Haploid Cell (n) Metaphase Metaphase: Chromosomes align HaploidCell->Metaphase Anaphase Anaphase: Sister chromatids separate Metaphase->Anaphase DaughterCells Two Haploid Daughter Cells (n) Anaphase->DaughterCells APM_HaploidCell Haploid Cell (n) treated with APM APM_Metaphase Metaphase Arrest: Mitotic spindle disruption APM_HaploidCell->APM_Metaphase RestitutionNucleus Restitution Nucleus Formation (2n) APM_Metaphase->RestitutionNucleus DH_Cell Doubled Haploid Cell (2n) RestitutionNucleus->DH_Cell

Caption: Mechanism of APM-induced chromosome doubling.

General Workflow for Doubled Haploid Production using Amiprophos-Methyl

The production of doubled haploids using APM generally follows a series of key steps, starting from the generation of haploid material to the regeneration and verification of doubled haploid plants. The specific techniques for haploid induction, such as anther culture, microspore culture, or wide hybridization (e.g., wheat x maize crosses), will vary depending on the plant species.[10][11]

HaploidInduction 1. Haploid Induction (e.g., Anther/Microspore Culture, Wide Hybridization) HaploidPlantlet 2. Haploid Plantlet/Embryo Regeneration HaploidInduction->HaploidPlantlet APMTreatment 3. Amiprophos-Methyl Treatment HaploidPlantlet->APMTreatment Recovery 4. Recovery and Further Culture APMTreatment->Recovery DHPlantRegeneration 5. Doubled Haploid Plant Regeneration Recovery->DHPlantRegeneration PloidyVerification 6. Ploidy Level Verification (e.g., Flow Cytometry, Stomata Size) DHPlantRegeneration->PloidyVerification Acclimatization 7. Acclimatization and Growth to Maturity PloidyVerification->Acclimatization

Caption: General workflow for APM-based doubled haploid production.

Detailed Application Protocols

The optimal concentration of APM and the duration of treatment are critical factors that need to be empirically determined for each species and even for different genotypes within a species. Below are generalized protocols for in vitro treatment of haploid plantlets or embryos, which can be adapted as a starting point for optimization.

Protocol 1: In Vitro Treatment of Haploid Plantlets

This protocol is suitable for haploid plantlets regenerated from various culture systems.

Materials:

  • Haploid plantlets with well-developed roots and shoots.

  • Sterile liquid culture medium (e.g., MS or B5, species-dependent).

  • Amiprophos-methyl (APM) stock solution (e.g., 10 mM in DMSO, stored at -20°C).

  • Sterile petri dishes or culture vessels.

  • Sterile filter paper.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Preparation of Treatment Solution:

    • Prepare the desired concentration of APM in sterile liquid culture medium. Common starting concentrations range from 10 µM to 100 µM.[12][13]

    • It is advisable to test a range of concentrations (e.g., 10, 25, 50, 100 µM) to determine the optimal level for your material.

  • Plantlet Preparation:

    • Gently remove haploid plantlets from their culture medium.

    • Wash the roots carefully with sterile distilled water to remove any residual agar.

  • APM Treatment:

    • Place the haploid plantlets in a sterile petri dish or culture vessel containing the APM treatment solution.

    • Ensure that the roots and the basal part of the shoots are fully submerged.

    • Incubate the plantlets in the treatment solution for a specific duration. Treatment times can range from 24 to 48 hours.[12][14] A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended for optimization.

  • Washing and Recovery:

    • After the treatment period, carefully remove the plantlets from the APM solution.

    • Rinse the plantlets thoroughly with sterile liquid culture medium three times to remove any residual APM.

    • Blot the plantlets dry on sterile filter paper.

  • Post-Treatment Culture:

    • Transfer the treated plantlets to fresh, solid, hormone-free culture medium.

    • Culture the plantlets under appropriate light and temperature conditions for regeneration and growth.[15]

  • Ploidy Analysis:

    • Once the plants have recovered and grown, assess their ploidy level using methods such as flow cytometry, chromosome counting, or by observing morphological characteristics like stomata size and density.[14]

Protocol 2: In Vitro Treatment of Microspore-Derived Embryos

This protocol is designed for the treatment of embryos developed from microspore cultures.

Materials:

  • Haploid embryos at the cotyledonary stage.

  • Liquid embryo culture medium.

  • Amiprophos-methyl (APM) stock solution.

  • Sterile petri dishes or multi-well plates.

  • Growth chamber.

Procedure:

  • Preparation of Treatment Medium:

    • Prepare liquid embryo culture medium containing the desired concentration of APM. Concentrations ranging from 1 µM to 10 µM have been reported to be effective in wheat.[16]

  • Embryo Treatment:

    • Transfer the cotyledonary stage haploid embryos to the APM-containing medium.

    • Incubate the embryos in the dark at a suitable temperature (e.g., 25°C) for 24 to 48 hours.[16]

  • Washing and Recovery:

    • After treatment, transfer the embryos to fresh, APM-free liquid culture medium and wash them by gentle agitation. Repeat the washing step twice.

  • Embryo Germination and Plant Regeneration:

    • Place the washed embryos on solid germination medium and culture them under light to induce shoot and root development.

  • Ploidy Verification:

    • As the plantlets develop, verify their ploidy level as described in Protocol 1.

Data Summary: Effective Amiprophos-Methyl Concentrations and Treatment Durations

The following table summarizes reported effective concentrations and durations of APM treatment for chromosome doubling in various plant species. It is important to note that these values should be used as a starting point for optimization, as the efficiency can be highly dependent on the genotype and the specific experimental conditions.

Plant SpeciesExplant TypeAPM ConcentrationTreatment DurationDoubling Efficiency (%)Reference
Wheat (Triticum aestivum)Isolated Microspores1-10 µM48 hoursUp to 74% fertile regenerants[16]
Banana (Musa acuminata)Stem Tips40 µM24 hours66.67% tetraploid plants[12][17]
Onion (Allium cepa)Haploid Plantlets15.2 mg/L (~50 µM)48 hours57.7% doubled haploids[14]
Sugar Beet (Beta vulgaris)Ovules150 µM5 hours56-64% diploid regenerants[3]
Raphanobrassica In Vitro Plantlets3-6 mg/L (~10-20 µM)24 hoursInduced polyploidy[18]
Swede (Brassica napus)Microspore EmbryosNot specifiedNot specified54.4% DH embryos[19]

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Explant: The developmental stage of the explant is crucial. For plantlets, well-developed roots are important for the uptake of APM. For embryos, the cotyledonary stage is often targeted as cells are actively dividing.

  • Concentration and Duration: There is a fine balance between achieving a high doubling efficiency and minimizing the toxic effects of APM. Higher concentrations and longer durations can increase the doubling rate but also lead to higher mortality and abnormal development.[3] It is essential to perform a dose-response and time-course experiment to identify the optimal window for your specific system.

  • Solvent for APM: APM has better solubility in water compared to some other antimitotic agents like dinitroanilines, which can reduce the need for organic solvents like DMSO that can have their own effects on the plant tissue.[4] However, for preparing concentrated stock solutions, DMSO is commonly used.

  • Post-Treatment Care: Thorough washing after APM treatment is critical to prevent its lingering toxic effects and to allow the cells to resume normal division with their doubled chromosome number. Transferring the treated material to a fresh, hormone-free medium promotes recovery and regeneration.

Safety and Handling of Amiprophos-Methyl

While APM is considered less toxic than colchicine, it is still a chemical that requires careful handling in a laboratory setting.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat when handling APM powder or solutions.[21][22]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[20] Work in a well-ventilated area or under a chemical fume hood when preparing stock solutions from powder.[23]

  • Storage: Store APM in a tightly sealed container in a cool, dry, and well-ventilated place.[20]

  • Disposal: Dispose of APM waste according to your institution's chemical waste disposal guidelines.

By following these protocols and recommendations, researchers can effectively and safely utilize amiprophos-methyl as a valuable tool to accelerate their plant breeding programs through the efficient production of doubled haploid lines.

References

  • Doubled Haploid Laboratory Protocol for Wheat Using Wheat-Maize Wide Hybridization. (2018). In Wheat and Barley: A Compilation of Methods and Protocols. Humana Press. [Link]

  • DOUBLED HAPLOIDY BREEDING IN WHEAT AND BARLEY. (2021). CABI Digital Library. [Link]

  • Chromosome Doubling in vitro with Amiprophos-Methyl in Beta vulgaris Ovule Culture. (1996). Plant Breeding. [Link]

  • Protocol for obtaining doubled haploids in isolated microspore culture in vitro for poorly responsive genotypes of brassicaceae family. (2023). MethodsX. [Link]

  • Wheat (Triticum aestivum) Doubled Haploids via Wheat x Maize Crossing Method. (2018). Iowa State University Digital Repository. [Link]

  • Doubled haploid plants following colchicine treatment of microspore-derived embryos of oilseed rape (Brassica napus L.). (2013). Plant Cell, Tissue and Organ Culture (PCTOC). [Link]

  • Protocol and time frame for wheat haploid or doubled haploid production using an improved wheat (cv. Pavon 76) anther culture system. (1998). ResearchGate. [Link]

  • Efficient production of doubled haploid wheat plants by in vitro treatment of microspores with trifluralin or APM. (1998). Plant Breeding. [Link]

  • Technology for Production of Wheat Doubled Haploid via Maize Pollen Induction—Updated Review. (2022). MDPI. [Link]

  • In vitro Ploidy Manipulation for Crop Improvement. (2020). Frontiers in Plant Science. [Link]

  • Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. (2011). ResearchGate. [Link]

  • Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment. (2013). SciELO Argentina. [Link]

  • Double haploid production & breeding approaches. (2019). International Journal of Chemical Studies. [Link]

  • Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. (1984). Science. [Link]

  • SAFETY DATA SHEET - PhytoTech Labs. (n.d.). PhytoTech Labs. [Link]

  • BREEDING MALTING BARLEY USING HAPLOID TECHNIQUES. (n.d.). Agronomy Society of New Zealand. [Link]

  • Highly effective cell synchronization in plant roots by hydroxyurea and amiprophos-methyl or colchicine. (1993). ResearchGate. [Link]

  • Brassica napus Haploid and Double Haploid Production and Its Latest Applications. (2023). MDPI. [Link]

  • Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment between ploidy level and stomatal size. (2013). ResearchGate. [Link]

  • Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium. (2015). PubMed. [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory. [Link]

  • Methodical improvements in microspore culture of Brassica napus L. (n.d.). Universitäts- und Landesbibliothek Bonn. [Link]

  • Welcome to the How to Use Doubled- Haploids to Improve Winter Wheat Webinar. (n.d.). PBGworks. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. [Link]

  • Efficient production of doubled haploid plants through colchicine treatment of anther-derived maize callus. (1989). PubMed. [Link]

  • Application of trifluralin to embryogenic microspore cultures to generate doubled haploid plants in Brassica napus. (1995). ResearchGate. [Link]

  • ME-EM Laboratory Safety Manual. (n.d.). Michigan Technological University. [Link]

  • Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. (1994). Plant Physiology. [Link]

  • Impact of selected antimitotic substances on doubled haploid and polyploid regeneration in microspore cultures of swede (Brassica napus ssp. napobrassica (L.) Hanelt). (2024). Czech Journal of Genetics and Plant Breeding. [Link]

  • African Journal of Biotechnology - colchicine and amiprophos-methyl (apm) in polyploidy induction in banana plant. (2011). African Journal of Biotechnology. [Link]

  • Microtubule Inhibitors Mechanism of Action. (2023). YouTube. [Link]

  • Molecular Modeling Indicates that Two Chemically Distinct Classes of Anti-Mitotic Herbicide Bind to the Same Receptor Site(s). (1992). Plant Physiology. [Link]

  • LABORATORY SAFETY PROGRAM GUIDELINE. (2020). Texas A&M University-San Antonio. [Link]

  • Drugs with colchicine-like effects that specifically disassemble plant but not animal microtubules. (1986). Annals of the New York Academy of Sciences. [Link]

  • Visualization of microtubules in interphase and mitotic plant cells of Haemanthus endosperm with the immuno-gold staining method. (1985). PubMed. [Link]

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (2002). Current Medicinal Chemistry - Anti-Cancer Agents. [Link]

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Application

Application Notes and Protocols for Amiprophos-methyl (APM) Induced Polyploidy in Cucumber (Cucumis sativus) Micropropagation

Introduction: The Strategic Induction of Polyploidy in Cucumber Breeding Cucumber (Cucumis sativus L.), a pivotal member of the Cucurbitaceae family, is a globally significant vegetable crop.[1] Conventional breeding met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Induction of Polyploidy in Cucumber Breeding

Cucumber (Cucumis sativus L.), a pivotal member of the Cucurbitaceae family, is a globally significant vegetable crop.[1] Conventional breeding methods have consistently sought to enhance traits such as yield, fruit quality, and resistance to various biotic and abiotic stresses.[1] The artificial induction of polyploidy, or the multiplication of the entire set of chromosomes, presents a powerful tool in modern plant breeding to achieve these goals.[2] Polyploid plants often exhibit desirable characteristics, including larger organs (leaves, flowers, and fruits), enhanced vigor, and improved tolerance to environmental challenges.[2] Furthermore, inducing polyploidy is a key step in developing seedless triploid varieties and can restore fertility in interspecific hybrids.[2]

While colchicine has traditionally been the most widely used antimitotic agent for inducing polyploidy, concerns regarding its toxicity to plant tissues and its variable efficacy have prompted researchers to explore alternatives.[2][3] Amiprophos-methyl (APM), a phosphoric amide herbicide, has emerged as a potent and specific anti-microtubule agent in plants.[4] Its mechanism of action involves the disruption of microtubule polymerization, which is essential for chromosome segregation during mitosis.[4] This targeted disruption leads to the formation of cells with a doubled chromosome number. APM's higher solubility in water compared to other agents like dinitroanilines makes it a more convenient option for in vitro applications.[2]

These application notes provide a comprehensive guide for researchers and plant scientists on the use of amiprophos-methyl for inducing polyploidy in cucumber through micropropagation techniques. The protocols outlined below are synthesized from established principles of plant tissue culture and the known activity of APM, offering a robust framework for experimentation. It is important to note that while the principles are well-established, the optimal concentration and duration of APM treatment for specific cucumber genotypes may require empirical validation.

Mechanism of Action: Amiprophos-methyl as a Mitotic Disrupter

Amiprophos-methyl's efficacy as a polyploidy-inducing agent is rooted in its specific interaction with plant tubulin, the protein subunit of microtubules.[4] During the metaphase stage of mitosis, microtubules assemble to form the mitotic spindle, which is responsible for segregating sister chromatids to opposite poles of the cell.

APM binds to plant α-tubulin, inhibiting its polymerization into functional microtubules.[2] This leads to a disruption of the mitotic spindle, causing a metaphase arrest.[4] Although the cell cycle progresses, the absence of a functional spindle prevents the separation of chromosomes. Consequently, the cell re-enters interphase with a doubled set of chromosomes, resulting in a polyploid nucleus.[4] This process is visually represented in the signaling pathway diagram below.

APM_Mechanism cluster_cell Plant Cell in Mitosis cluster_apm APM Intervention Mitosis Mitosis (Metaphase) Tubulin α-Tubulin monomers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Segregation Chromosome Segregation Spindle->Segregation Diploid Diploid Daughter Cells (2n) Segregation->Diploid Polyploid Polyploid Cell (4n) Segregation->Polyploid Failure of Segregation APM Amiprophos-methyl (APM) Block Inhibition APM->Block Block->Microtubules

Caption: Mechanism of Amiprophos-methyl (APM) in inducing polyploidy.

Experimental Workflow for Polyploidy Induction in Cucumber

The overall process of inducing and verifying polyploidy in cucumber using APM in a micropropagation system involves several key stages, from the initial preparation of plant material to the final analysis of the regenerated plants. The following diagram illustrates this comprehensive workflow.

workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Culture cluster_analysis Phase 3: Analysis & Acclimatization Start Select Healthy Cucumber Seedlings Sterilize Surface Sterilize Seeds/Explants Start->Sterilize Germinate Aseptic Germination Sterilize->Germinate Explant Excise Explants (Shoot tips, Nodal segments) Germinate->Explant APM_Treat APM Treatment in Liquid MS Medium Explant->APM_Treat Wash Wash Explants APM_Treat->Wash Regen Culture on Regeneration Medium Wash->Regen Subculture Subculture for Shoot Multiplication Regen->Subculture Rooting Rooting of Shoots Subculture->Rooting Ploidy_Screen Initial Ploidy Screening (Stomata Size) Rooting->Ploidy_Screen Flow_Cyto Ploidy Confirmation (Flow Cytometry) Ploidy_Screen->Flow_Cyto Acclimatize Acclimatization of Polyploid Plants Flow_Cyto->Acclimatize End Greenhouse Transfer Acclimatize->End

Caption: Experimental workflow for APM-induced polyploidy in cucumber.

Detailed Protocols

Protocol 1: Establishment of Aseptic Cucumber Cultures

This protocol describes the preparation of sterile cucumber explants suitable for APM treatment.

1. Seed Sterilization and Germination: a. Select healthy, mature seeds of the desired cucumber cultivar. b. Wash the seeds under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the seeds in 70% (v/v) ethanol for 1 minute, followed by a brief rinse with sterile distilled water. d. Transfer the seeds to a 20% (v/v) solution of commercial bleach (containing ~5.25% sodium hypochlorite) with a few drops of Tween-20 for 15-20 minutes with gentle agitation. e. Rinse the seeds 3-5 times with sterile distilled water to remove any traces of bleach. f. Culture the sterilized seeds on a hormone-free Murashige and Skoog (MS) basal medium solidified with 0.8% (w/v) agar. g. Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

2. Explant Preparation: a. After 2-3 weeks of germination, use the aseptic seedlings as the source of explants. b. Excise shoot tips and nodal segments (approximately 1-1.5 cm in length) from the seedlings. These explants contain actively dividing meristematic tissues, which are the primary targets for APM.

Protocol 2: Amiprophos-methyl Treatment for Polyploidy Induction

This protocol details the application of APM to the prepared cucumber explants.

1. Preparation of APM Stock Solution: a. Prepare a 1 mM stock solution of Amiprophos-methyl in dimethyl sulfoxide (DMSO) or water, depending on its solubility. APM has increased water solubility compared to some other antimitotic agents.[2] b. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

2. Treatment Procedure: a. Prepare liquid MS medium and dispense it into sterile flasks. b. Add the APM stock solution to the liquid MS medium to achieve the desired final concentrations. A suggested range for optimization is 10 µM, 20 µM, 40 µM, and 80 µM. A control group with no APM should always be included. c. Place the excised shoot tips and nodal segments into the flasks containing the APM-supplemented liquid medium. d. Incubate the flasks on a rotary shaker at a low speed (e.g., 80-100 rpm) for a defined duration. Suggested treatment times for optimization are 24, 48, and 72 hours. e. After the treatment period, decant the APM-containing medium and wash the explants 3-4 times with sterile liquid MS medium to remove any residual APM.

Protocol 3: Regeneration and Ploidy Analysis

This protocol covers the regeneration of plants from treated explants and the verification of their ploidy level.

1. Regeneration of Plantlets: a. Culture the washed explants on a semi-solid MS medium supplemented with plant growth regulators to induce shoot regeneration. A common combination for cucumber is 1.0-3.0 mg/L 6-Benzylaminopurine (BAP) for shoot proliferation.[5] b. Subculture the developing shoots every 3-4 weeks onto fresh regeneration medium. c. Once the shoots have reached a sufficient length (2-3 cm), transfer them to a rooting medium, which is often half-strength MS medium supplemented with an auxin like 1.0 mg/L Indole-3-acetic acid (IAA) or Indole-3-butyric acid (IBA).[6]

2. Preliminary Ploidy Screening (Indirect Methods): a. Once the plantlets have well-developed leaves, conduct a preliminary screening. Polyploid plants often exhibit larger stomata and a higher number of chloroplasts per guard cell compared to their diploid counterparts.[2] b. To observe stomata, apply a thin layer of clear nail polish to the abaxial (lower) leaf surface, allow it to dry, and then peel it off with clear tape. Mount the peel on a microscope slide and observe under a microscope. c. For chloroplast counting, stain the guard cells with an Iodine-Potassium Iodide (I-KI) solution and count the chloroplasts under high magnification.[6]

3. Ploidy Confirmation by Flow Cytometry: a. For accurate ploidy determination, flow cytometry is the standard method.[7] b. Excise a small piece of fresh leaf tissue (approx. 0.5 cm²) from a diploid control plant and the putative polyploid plants. c. Chop the leaf tissue in a petri dish containing a nuclei extraction buffer. d. Filter the suspension through a nylon mesh (30-50 µm) to remove cellular debris. e. Add a DNA-staining fluorochrome (e.g., propidium iodide) to the filtered nuclei suspension. f. Analyze the samples using a flow cytometer. The G1 peak of the polyploid sample should be at approximately double the fluorescence intensity of the G1 peak of the diploid control.

4. Acclimatization: a. Once the ploidy level is confirmed, carefully remove the rooted plantlets from the culture medium and wash the roots to remove any adhering agar. b. Transfer the plantlets to small pots containing a sterile mixture of peat, perlite, and vermiculite. c. Cover the pots with a transparent plastic dome or bag to maintain high humidity. d. Gradually reduce the humidity over 2-3 weeks to acclimatize the plants to greenhouse conditions.

Data Presentation: Expected Outcomes of APM Treatment

The following table provides a hypothetical summary of expected outcomes based on varying APM concentrations and treatment durations. Researchers should use this as a template to record their own experimental data.

APM Concentration (µM)Treatment Duration (hours)Survival Rate (%)Polyploidy Induction Efficiency (%)Notes on Phenotype
0 (Control)2495-1000Normal diploid phenotype
102480-905-15Minimal morphological changes
202470-8510-25Some thickening of leaves
402460-7520-40Noticeably larger and darker green leaves
802440-6015-30Increased mortality, some malformations
204850-7025-45Significant increase in leaf and stem thickness
404830-5030-50High induction rate but also higher mortality
804810-2510-25Very high mortality and severe growth inhibition

Note: These values are illustrative and need to be determined experimentally for specific cucumber genotypes.

Troubleshooting

  • Low Survival Rate: High concentrations and long durations of APM treatment can be toxic. Reduce the concentration or exposure time. Ensure thorough washing of explants after treatment.

  • Low Polyploidy Induction Rate: The APM concentration or duration may be insufficient. Increase either or both parameters incrementally. Ensure that the explants used have actively dividing meristematic cells.

  • High Rate of Chimeras: Chimeras (plants with mixed ploidy levels) are common in polyploidy induction experiments.[7] To obtain stable polyploids, it may be necessary to repeatedly subculture axillary shoots from the chimeric plants, as this can lead to the isolation of pure polyploid cell lines.

  • Contamination: Strict aseptic techniques are crucial throughout the micropropagation process. Review and optimize the sterilization protocol for seeds and explants if contamination persists.

References

  • Dhooghe, E., Van Laere, K., Eeckhaut, T., Leus, L., & Van Huylenbroeck, J. (2011). In vitro Ploidy Manipulation for Crop Improvement. Plant Breeding, 130(3), 273-280.
  • Verhoeven, H. A., Ramulu, K. S., & Dijkhuis, P. (1990). Efficient induction by amiprophos-methyl and flow-cytometric sorting of micronuclei in Nicotiana plumbaginifolia. Planta, 182(4), 408-414.
  • Demirel, E., & Celikli, F. B. (2020). Obtaining polyploid cucumber (Cucumis sativus L.) plants by using different explants. Acta Horticulturae, 1285, 57-62.
  • Kumar, A., & Kumar, R. (2017). An efficient and easy-to-use protocol for induction of haploids in cucumber through parthenogenic embryo development. BMC Plant Biology, 17(1), 1-12.
  • Keyagha, E. R., Umeh, O. A., Ngwuta, A. A., Onyishi, G. C., Anyanwu, C. P., & Peter-Onoh, C. (2017). ENHANCING CUCUMBER BREEDING USING MOLECULAR TOOLS. INT'L JOURNAL OF AGRIC. AND RURAL DEV., 20(2), 3115-3120.
  • Manzoor, A., Ahmad, T., Bashir, M. A., Hafiz, I. A., & Silvestri, C. (2019). The effect of induced polyploidy on phytochemistry, cellular organelles and the expression of genes involved in thymol and carvacrol biosynthetic pathway in thyme (Thymus vulgaris). Frontiers in Plant Science, 10, 1127.
  • Iannicelli, J., Tosto, D. S., & Escandón, A. S. (2020). In vitro Ploidy Manipulation for Crop Improvement. Plants, 9(6), 723.
  • Malepszy, S., Burza, W., & Smiech, M. (1996). In vitro culture of Cucumis sativus L. : 7. Genes controlling plant regeneration. Plant Cell, Tissue and Organ Culture, 44(3), 247-249.
  • Sari, N., Abak, K., & Pitrat, M. (1999). Diploidization of cucumber (Cucumis sativus L.) haploids by colchicine treatment. Acta Horticulturae, 492, 127-132.
  • Colby, S. M., & Havey, M. J. (2017). Spontaneous polyploidization in cucumber. Theoretical and Applied Genetics, 130(7), 1435-1443.
  • Hoshino, Y., Nakano, M., & Mii, M. (2015). Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium. Plant Biotechnology, 32(4), 319-326.
  • Germanà, M. A. (2011). Production of Doubled Haploid Plants in Cucumber (Cucumis sativus L.) Through Anther Culture. In Doubled Haploid Production in Crop Plants (pp. 235-244). Humana Press.
  • Baird, W. V., & Riopel, J. L. (1986). Amiprophos-methyl (APM): A rapid, reversible, anti-microtuble agent for plant cell cultures. Protoplasma, 130(2-3), 143-151.
  • Ankad, G. M., & Kumar, S. (2020). Advances in Tissue Culture of Cucurbits: A Review. International Journal of Current Microbiology and Applied Sciences, 9(8), 2887-2910.
  • Kurtar, E. S. (2019). The effects of anti-mitotic agents on dihaploidization of winter squash and pumpkin haploids. Journal of Applied Horticulture, 21(1), 30-35.
  • Mohammadi, R., Dehghan, E., & Karimzadeh, G. (2020). Advances in Tissue Culture of Cucurbits: A Review. Journal of Ornamental Plants, 10(3), 141-160.
  • Salehian, M., & Shahnazi, S. (2018). Production of doubled haploid plants in cucumber (Cucumis sativus L.) via parthenogenesis. Plant Cell, Tissue and Organ Culture, 135(2), 269-279.

Sources

Method

APM (Amiprophos-Methyl) Treatment for Polyploidy Induction in Ornamental Plants: Application Notes and Protocols

Introduction: The Strategic Advantage of Polyploidy in Ornamental Horticulture In the competitive landscape of ornamental plant breeding, the pursuit of novel phenotypes with enhanced aesthetic and commercial value is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Polyploidy in Ornamental Horticulture

In the competitive landscape of ornamental plant breeding, the pursuit of novel phenotypes with enhanced aesthetic and commercial value is paramount. Polyploidy, the state of having more than two complete sets of chromosomes, represents a powerful tool for generating significant and often desirable trait modifications. Induced polyploidy can lead to a "giga" effect, resulting in larger flowers, thicker leaves and petals, more intense flower coloration, and a more compact and robust growth habit.[1][2] These characteristics are highly sought after in the floriculture market. Furthermore, polyploidy can restore fertility in sterile hybrids, opening up new avenues for cross-breeding.[3]

Historically, colchicine has been the most widely used chemical agent for inducing polyploidy. However, its high toxicity to both plants and humans, coupled with potential undesirable mutagenic effects, has prompted researchers to seek safer and more efficient alternatives.[3] Amiprophos-methyl (APM), a phosphoric amide herbicide, has emerged as a superior alternative for polyploidy induction in a variety of plant species, including ornamentals.[1][4] APM is noted for being more efficient at chromosome doubling and less cytotoxic than colchicine.[1]

This document provides a comprehensive guide for researchers, scientists, and plant breeding professionals on the application of APM for inducing polyploidy in ornamental plants. It details the underlying mechanism of action, provides step-by-step protocols for in vitro treatment, outlines methods for ploidy verification, and discusses the expected outcomes based on successful applications in the field.

Mechanism of Action: APM as a Microtubule Disrupting Agent

Amiprophos-methyl (APM) functions as a potent antimitotic agent by disrupting the polymerization of microtubules.[1] Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the spindle fibers during mitosis. These fibers are responsible for segregating sister chromatids to opposite poles of the cell, ensuring that each daughter cell receives a complete set of chromosomes.

APM, like other dinitroaniline herbicides such as oryzalin, binds to α-tubulin, a protein subunit of microtubules. This binding inhibits the assembly of tubulin dimers into microtubules, thus preventing the formation of a functional spindle apparatus.[5] When a cell enters mitosis in the presence of APM, the chromosomes condense and align at the metaphase plate, but without the spindle fibers to pull the chromatids apart, the cell cycle is arrested at metaphase. If the cell eventually exits mitosis without cell division (cytokinesis), the nuclear envelope reforms around the entire set of doubled chromosomes. This results in a polyploid cell (e.g., a tetraploid cell, 4n, from a diploid cell, 2n).

Causality Behind Experimental Choices: The efficacy of APM is directly linked to its ability to penetrate actively dividing cells, such as those found in meristematic tissues (e.g., shoot tips, axillary buds, root tips, and callus cultures). Therefore, protocols are designed to apply APM to these specific tissues at concentrations and durations that are sufficient to disrupt mitosis without causing excessive cellular toxicity and plant mortality. The choice of in vitro versus in vivo application often depends on the plant species, the availability of tissue culture facilities, and the desired scale of the experiment. In vitro methods generally offer greater control and efficiency.[3]

Comparative Efficacy of Antimitotic Agents

While several chemical agents can induce polyploidy, they differ in their efficiency, toxicity, and applicability to different plant species. A comparative overview is essential for selecting the most appropriate agent for a given research objective.

Antimitotic AgentMechanism of ActionTypical Concentration RangeAdvantagesDisadvantages
Amiprophos-methyl (APM) Binds to α-tubulin, inhibiting microtubule polymerization.10 - 80 µM (approx. 3 - 24 mg/L)High efficiency, lower cytotoxicity compared to colchicine, readily degraded in the environment.[1][3]Requires optimization for each species; can be phytotoxic at high concentrations.
Colchicine Binds to tubulin, preventing spindle fiber formation.0.05% - 0.5% (w/v)Widely studied and documented.Highly toxic to plants and animals, can cause undesirable mutations, often results in chimeras.[3]
Oryzalin Binds to α-tubulin, similar to APM.5 - 150 µMHighly effective, often more so than colchicine, less toxic than colchicine.Poor water solubility, requiring the use of solvents like DMSO.
Trifluralin Dinitroaniline herbicide, similar mechanism to oryzalin.10 - 50 µMEffective for polyploidy induction.Low water solubility, can be highly phytotoxic.

Experimental Protocols

The successful induction of polyploidy with APM is highly dependent on the plant species, the type of explant used, and the precise concentration and duration of the treatment. The following protocols provide a detailed framework for in vitro application, which is generally the more controlled and effective method for ornamental plants.

Protocol 1: In Vitro Polyploidy Induction in Platycodon grandiflorus (Balloon Flower) Seeds

This protocol is adapted from a successful study on Platycodon grandiflorus and serves as an excellent model for other seed-propagated ornamental species.[3][4]

1. Materials and Reagents:

  • Platycodon grandiflorus seeds
  • Amiprophos-methyl (APM)
  • Ethanol (for stock solution preparation)
  • Sterile distilled water
  • 70% (v/v) Ethanol for surface sterilization
  • 5% Sodium hypochlorite solution
  • Tween 20 (or other surfactant)
  • Half-strength Murashige and Skoog (MS) medium with 2.5% sucrose and 0.25% gellan gum
  • Petri dishes or culture vessels
  • Laminar flow hood
  • Shaker

2. Stock Solution Preparation:

  • Prepare a 100 mg/L stock solution of APM by dissolving the required amount in a small volume of 1% ethanol and then bringing it to the final volume with sterile distilled water.
  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3. Seed Sterilization and Treatment:

  • Surface sterilize the seeds by washing them in a solution of sterile water with a few drops of Tween 20, followed by a 30-second rinse in 70% ethanol, and then a 10-15 minute soak in 5% sodium hypochlorite solution.
  • Rinse the seeds 3-5 times with sterile distilled water inside a laminar flow hood.
  • Prepare the desired APM treatment solutions (e.g., 20 mg/L and 40 mg/L) by diluting the stock solution with sterile liquid half-strength MS medium.
  • Immerse the sterilized seeds in the APM solutions in sterile flasks. Include a control group with no APM.
  • Place the flasks on a shaker at a low speed (e.g., 40 rpm) for the desired duration (e.g., 3 or 7 days) at a constant temperature (e.g., 20°C) under continuous light.[4]

4. Post-Treatment Culture and Regeneration:

  • After the treatment period, carefully decant the APM solution and rinse the seeds five times with sterile distilled water.
  • Aseptically transfer the seeds onto solidified half-strength MS medium.
  • Culture the seeds at 20°C under continuous light.
  • Observe the germination and development of seedlings. APM treatment often results in malformed seedlings with swollen hypocotyls and rudimentary roots, from which adventitious shoots will arise. These adventitious shoots are the primary source of polyploid plants.[4]

5. Acclimatization and Growth:

  • Once the adventitious shoots have developed into plantlets with a sufficient root system, carefully transfer them to a sterile soil mix in a controlled environment with high humidity for acclimatization.
  • Gradually reduce the humidity over 1-2 weeks to acclimate the plants to greenhouse or outdoor conditions.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Culture & Regeneration cluster_3 Verification & Acclimatization Seed Ornamental Seeds Sterilization Surface Sterilization Seed->Sterilization Treatment Incubate Seeds in APM Solution (e.g., 7 days on shaker) Sterilization->Treatment APM_Sol Prepare APM Solution (e.g., 40 mg/L) APM_Sol->Treatment Rinse Rinse Seeds Treatment->Rinse Culture Culture on MS Medium Rinse->Culture Regen Adventitious Shoot Regeneration Culture->Regen Ploidy Ploidy Analysis (Flow Cytometry) Regen->Ploidy Acclimatize Acclimatize Tetraploid Plantlets Regen->Acclimatize

Protocol 2: In Vitro Polyploidy Induction from Explants (e.g., Shoot Tips, Protocorms)

This is a general protocol that can be adapted for various ornamental species where in vitro propagation methods are established, such as orchids (Dendrobium), roses, or lilies.

1. Explant Preparation:

  • Establish sterile in vitro cultures of the target ornamental plant.
  • Excise suitable explants, such as shoot tips (5-10 mm), protocorms (in orchids), or nodal segments, under sterile conditions.

2. APM Treatment:

  • Prepare a liquid culture medium (e.g., MS medium with appropriate plant growth regulators for the species) and add filter-sterilized APM to the desired final concentration (a starting range of 10-50 µM is recommended for testing).
  • Immerse the explants in the liquid medium containing APM.
  • Incubate on a shaker at low speed for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal duration is species-dependent and must be determined empirically.

3. Recovery and Regeneration:

  • After treatment, remove the explants from the APM solution and wash them 3-5 times with sterile liquid medium without APM.
  • Culture the explants on a fresh, semi-solid regeneration medium appropriate for the species.
  • Subculture the regenerating shoots periodically until they are large enough for ploidy analysis and acclimatization.

Verification of Polyploidy: A Self-Validating System

It is crucial to verify the ploidy level of the regenerated plants to confirm the success of the induction treatment. A multi-faceted approach provides the most reliable results.

Morphological and Anatomical Screening (Presumptive)

Polyploid plants often exhibit distinct morphological characteristics compared to their diploid counterparts. These can be used for initial screening:

  • "Gigas" effect: Larger and thicker leaves, stems, and flowers.[1][2]

  • Stomata: Polyploids typically have larger but fewer stomata per unit leaf area. Stomatal size and density can be easily observed using a microscope on a leaf epidermal peel.

  • Pollen: Pollen grains from polyploid plants are generally larger than those from diploids.

Flow Cytometry (Confirmatory)

Flow cytometry is the most efficient and widely used method for determining plant ploidy levels.[6] It measures the total nuclear DNA content of a large number of cells.

Step-by-Step Protocol for Flow Cytometry:

  • Sample Preparation: Excise a small piece of young, healthy leaf tissue (approx. 20-30 mg) from both a control (diploid) plant and the putative polyploid plant.

  • Nuclei Extraction: Place the leaf tissue in a petri dish on ice with 0.5-1.0 mL of ice-cold nuclei extraction buffer (e.g., Galbraith's buffer). Finely chop the tissue with a sharp razor blade for 30-60 seconds to release the nuclei.

  • Filtration: Filter the homogenate through a 30-50 µm nylon mesh to remove large cellular debris.

  • Staining: Add a DNA-specific fluorescent dye (e.g., propidium iodide or DAPI) to the filtered solution containing the nuclei.

  • Analysis: Analyze the sample using a flow cytometer. The instrument will measure the fluorescence intensity of individual nuclei. The resulting histogram will show peaks corresponding to the G1 and G2 phases of the cell cycle. In a tetraploid plant, the G1 peak will have approximately double the fluorescence intensity (and thus be at twice the position on the x-axis) of the G1 peak from the diploid control.

G Start Putative Polyploid Plantlet Morphology Morphological Screening (Leaf/Stomata Size) Start->Morphology Initial Check Flow_Cytometry Flow Cytometry (DNA Content) Morphology->Flow_Cytometry Presumptive Positive Chromosome_Count Chromosome Counting (Definitive) Flow_Cytometry->Chromosome_Count Confirm Ambiguous Results Confirmed Confirmed Tetraploid Flow_Cytometry->Confirmed Clear 2x Peak Diploid Diploid/Chimera Flow_Cytometry->Diploid Chromosome_Count->Confirmed Chromosome_Count->Diploid

Chromosome Counting (Definitive)

Directly counting the chromosomes in root tip cells is the most definitive method for ploidy determination but is also the most labor-intensive. It involves treating actively growing root tips with a mitotic arrester (e.g., 8-hydroxyquinoline), fixing them, hydrolyzing the tissue to soften it, and then squashing and staining the cells to visualize the chromosomes under a microscope.

Expected Outcomes and Data Presentation

The primary outcome of successful APM treatment is the generation of polyploid plants with enhanced ornamental traits. The study on Platycodon grandiflorus provides an excellent example of the quantitative changes that can be expected.

Table 1: Effects of APM-Induced Tetraploidy on Platycodon grandiflorus Morphology [7]

TraitDiploid (2x)Tetraploid (4x)% Change
Plant Height (cm) 45.239.8-11.9%
Number of Flowers 12.016.0+33.3%
Perianth Diameter (mm) 62.174.2+19.5%
Corolla Thickness (mm) 0.420.61+45.2%
Leaf Length (cm) 5.34.8-9.4%
Leaf Width (cm) 2.63.1+19.2%
Leaf Thickness (mm) 0.290.42+44.8%

As the data illustrates, tetraploid plants exhibited commercially desirable traits such as more numerous and significantly larger flowers with thicker corollas, which can contribute to a longer vase life. While the overall plant height was slightly reduced, the leaves were wider and thicker, contributing to a more compact and robust appearance.[4]

Challenges and Considerations

  • Genotype Dependency: The optimal APM concentration and duration are highly species- and even cultivar-dependent.[8] A pilot study with a range of concentrations and exposure times is essential for any new plant material.

  • Mixoploidy: Treatments can result in chimeras or mixoploids, where a plant contains both diploid and polyploid tissues. This can lead to instability and non-uniform traits. Using adventitious regeneration from a single cell or a small group of cells, as seen in the Platycodon protocol, can help generate stable, non-chimeric polyploids.

  • Phytotoxicity: While less toxic than colchicine, high concentrations or prolonged exposure to APM can be lethal to plant tissues. It is crucial to find a balance between induction efficiency and survival rate.

  • Reduced Fertility: While sometimes the goal (e.g., for seedless varieties), increased ploidy can sometimes lead to reduced fertility, which may be a disadvantage in breeding programs that rely on seed propagation.

Conclusion

APM is a highly effective and relatively safe antimitotic agent for inducing polyploidy in ornamental plants. Its targeted disruption of microtubule formation provides a reliable mechanism for chromosome doubling, leading to the development of new cultivars with superior aesthetic qualities. By following structured protocols, from treatment to verification, researchers and breeders can harness the power of polyploidy to accelerate innovation in ornamental horticulture. The key to success lies in the systematic optimization of treatment conditions for each specific plant species and the rigorous confirmation of the resulting ploidy level.

References

  • Mon, E., Kondo, H., Deguchi, A., Kikuchi, S., & Miyoshi, K. (2021). Induction of Tetraploids by Treatment with Amiprofos-methyl and Evaluation of Interploidy Cross Compatibility in Platycodon grandiflorus. The Horticulture Journal, 90(4), 436-445. Available from: [Link]

  • Datta, S. K. (2008). Application of polyploidy breeding in ornamentals. Current Biotica, 2(1), 121-137. Available from: [Link]

  • Mon, E., Kondo, H., Deguchi, A., et al. (2021). Morphological characteristics of diploid and amiprofos-methyl-induced tetraploid plants of Platycodon grandiflorus. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). In Vitro Induction of Polyploidy by Colchicine in the Protocorm of the Orchid Dendrobium wardianum Warner. HortScience, 58(10), 1234-1240. Available from: [Link]

  • Vajrabhaya, T. (1977). ARTIFICIAL INDUCTION OF POLYPLOIDY IN ORCHIDS BY THE USE OF COLCHICINE. CORE. Available from: [Link]

  • Sathyakumar, R., & Kumar, R. (2020). In vivo polyploidy induction in Dendrobium crumenatum through colchicine treatment. Journal of Applied Horticulture, 22(2), 118-123. Available from: [Link]

  • Al-Khayri, J. M., et al. (2022). Effect of Polyploidy Induction on Natural Metabolite Production in Medicinal Plants. Plants, 11(3), 370. Available from: [Link]

  • Wang, C., et al. (2023). Polyploid Induction and Karyotype Analysis of Dendrobium officinale. International Journal of Molecular Sciences, 24(5), 4819. Available from: [Link]

  • Roughani, A., & Miri, S. M. (2018). Polyploidy induction in ornamental plants. ResearchGate. Available from: [Link]

  • Rodrigues, F. A., et al. (2011). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. African Journal of Biotechnology, 10(64), 13476-13484. Available from: [Link]

  • Zhang, Q., et al. (2022). In Vitro Polyploidy Induction of Longshan Lilium lancifolium from Regenerated Shoots and Morphological and Molecular Characterization. Plants, 11(13), 1735. Available from: [Link]

  • Avenido, R. A., et al. (2023). Effect of Induced Polyploidy on Morphology, Antioxidant Activity, and Dissolved Sugars in Allium cepa L. Horticulturae, 9(10), 1081. Available from: [Link]

  • Lim, Y. Y., et al. (2023). Optimizing flow cytometry analysis for determining ploidy level and genome size of colchicine-induced polyploids of Neolamarckia cadamba. Journal of Applied Biology & Biotechnology, 11(6), 1-10. Available from: [Link]

  • Castro, M., et al. (2022). Polyploidization in Orchids: From Cellular Changes to Breeding Applications. Plants, 11(4), 469. Available from: [Link]

  • Podwyszyńska, M., & Marasek-Ciolakowska, A. (2021). Artificial Polyploidization Enhances Morphological, Physiological, and Biological Characteristics in Melothria scabra Naudin. Plants, 10(12), 2739. Available from: [Link]

  • Zhang, Q., et al. (2024). Polyploidy induction and identification of Lilium 'Siberia'. Acta Horticulturae, (1404), 597-604. Available from: [Link]

  • Hand, M. L., et al. (2021). Flow Cytometry-Based Determination of Ploidy from Dried Leaf Specimens in Genomically Complex Collections of the Tropical Forage Grass Urochloa s. l. Plants, 10(7), 1285. Available from: [Link]

  • Wang, J., et al. (2023). Polyploid Induction and Identification of Rosa roxburghii f. eseiosa. Horticulturae, 9(6), 666. Available from: [Link]

  • Kim, H. H., et al. (2017). Polyploid production in Lilium leichtlinii var. maximowiczii using colchicine. Horticulture, Environment, and Biotechnology, 58(6), 571-578. Available from: [Link]

  • De Schepper, S., et al. (2018). Flow cytometry for breeding of ornamental plants. ResearchGate. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Doubled Haploid Survival Rates with Amiprophos-Methyl (APM)

Welcome to the technical support guide for utilizing Amiprophos-Methyl (APM) in doubled haploid (DH) production. This resource is designed for researchers, scientists, and breeding professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Amiprophos-Methyl (APM) in doubled haploid (DH) production. This resource is designed for researchers, scientists, and breeding professionals to provide in-depth, field-tested insights into optimizing chromosome doubling protocols and troubleshooting common issues to enhance plantlet survival and overall success rates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of APM in doubled haploid technology.

Q1: What is Amiprophos-Methyl (APM) and how does it induce chromosome doubling?

Amiprophos-methyl (APM) is a phosphoric amide herbicide that functions as a potent anti-microtubule agent.[1][2] Its mechanism of action is central to its application in doubled haploid production. During mitosis, spindle fibers, which are primarily composed of microtubules, are responsible for separating sister chromatids. APM specifically binds to plant tubulin, inhibiting the polymerization of microtubules and disrupting the formation of the mitotic spindle.[1][2] This arrests the cell cycle at metaphase, preventing the separation of chromosomes. When the cell eventually re-enters interphase, the nuclear envelope reforms around the entire unsegregated set of chromosomes, resulting in a cell with a doubled chromosome number (e.g., from haploid 'n' to diploid '2n').

Q2: Why use APM instead of the traditional agent, colchicine?

While colchicine has been the historical standard for chromosome doubling, APM offers several significant advantages:[3][4]

  • Lower Toxicity: Colchicine is highly toxic to both plants and animals, posing a significant laboratory safety hazard.[4] APM is noted for its lower toxicity, making it a safer alternative for researchers.[5][6] A key reason for this is that APM has a higher affinity for plant tubulin and does not effectively bind to animal tubulin.[7]

  • Higher Efficacy at Lower Concentrations: APM is often effective at micromolar (µM) concentrations, whereas colchicine typically requires millimolar (mM) concentrations.[8][9] This reduces the chemical load on the plant tissues, which can lead to lower phytotoxicity and improved survival rates.[10]

  • Improved Success Rates: In several species, including maize, APM has been shown to produce higher actual doubling rates (a factor of both survival and doubling efficiency) compared to colchicine.[6][8]

However, the choice of agent can be species and even genotype-dependent, requiring empirical optimization.[11]

Q3: At what stage of development should APM be applied?

The timing of APM application is critical for success. The goal is to treat cells that are actively dividing. Therefore, APM should be applied during stages of high mitotic activity. This can vary depending on the DH production method:[3]

  • Anther/Microspore Culture: APM can be added directly to the induction or regeneration medium to treat developing microspore-derived embryos or calli.[12]

  • Haploid Embryo Rescue (e.g., Wheat x Maize crosses): Treatment is typically applied to the rescued haploid embryos or young, regenerating plantlets.[13]

  • Seedling Treatment: For in vivo derived haploids (e.g., from haploid-inducer lines), young seedlings are immersed in an APM solution.[4][5]

Treating tissues at the right developmental window ensures that a maximum number of meristematic cells are exposed to the anti-mitotic agent during cell division.

Section 2: Core Experimental Protocol

This section provides a generalized, step-by-step protocol for the in vitro treatment of haploid plantlets with APM. This protocol should be used as a starting point for optimization.

Protocol 2.1: In Vitro APM Treatment of Regenerated Haploid Plantlets

Objective: To induce chromosome doubling in sterile haploid plantlets to produce fertile doubled haploid plants.

Materials:

  • Healthy, well-developed haploid plantlets (e.g., from embryo rescue or anther culture), typically with 1-2 small leaves and an emerging root system.

  • Amiprophos-Methyl (APM) stock solution (e.g., 10 mM in DMSO).

  • Liquid plant tissue culture medium appropriate for the species (e.g., MS or B5 basal salts and vitamins).

  • Dimethyl sulfoxide (DMSO).

  • Sterile petri dishes or small flasks.

  • Sterile distilled water.

  • Hormone-free regeneration or rooting medium.

  • Flow cytometer for ploidy analysis.

Methodology:

  • Preparation of Treatment Solution:

    • From a 10 mM stock, prepare a working solution of APM in liquid culture medium. A common starting concentration range for optimization is 10-50 µM.

    • Scientist's Note: A small amount of DMSO (typically 0.1% - 0.5% v/v) is often included to aid in APM solubility and uptake.[12][14] Prepare a "vehicle control" solution containing only the medium and the same concentration of DMSO.

  • Plantlet Treatment:

    • Carefully transfer healthy haploid plantlets from their regeneration medium into a sterile flask or petri dish containing the APM treatment solution.

    • Ensure the basal part of the plantlet, including the shoot meristem and any developing roots, is fully submerged.[12]

    • Incubate the plantlets in the treatment solution for a predetermined duration. A typical starting point for optimization is 24-48 hours under standard culture room conditions (e.g., 25°C, low light or darkness).[9]

  • Washing and Recovery:

    • Causality: This step is critical. Residual APM can be phytotoxic and inhibit further growth and root development.

    • After incubation, carefully decant the APM solution.

    • Wash the plantlets thoroughly with sterile liquid medium or sterile distilled water. Perform at least three successive washes, gently agitating for 5 minutes per wash.[12]

  • Regeneration and Acclimatization:

    • Transfer the washed plantlets to fresh, solid, hormone-free regeneration or rooting medium.

    • Culture the plantlets until they develop a robust root system and several healthy leaves.

    • Once well-established in vitro, acclimatize the plants to greenhouse conditions. This often involves a gradual transition from high to lower humidity.[15]

  • Ploidy Verification (Self-Validation):

    • Take a small leaf sample from each surviving plant.

    • Use flow cytometry to determine the ploidy level. Compare the fluorescence intensity of the sample nuclei to a known diploid control of the same species. This step validates the success of the doubling protocol.

    • Doubled haploids will show a 2C DNA content peak corresponding to the diploid state, while undoubled haploids will show a 1C peak.

Section 3: Troubleshooting Guide & Advanced Solutions

Issue 1: High Mortality Rate Post-Treatment

Q: My plantlets are dying after APM treatment. What are the likely causes and how can I fix this?

A: High mortality is the most common issue and is typically a sign of APM phytotoxicity.[16][17] The key is to find a balance between effective chromosome doubling and plantlet survival.

Potential Causes & Solutions:

  • APM Concentration is Too High: The optimal concentration is a narrow window. If you observe widespread necrosis or growth arrest, your concentration is likely too high.

    • Solution: Perform a dose-response experiment. Test a range of lower concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM) while keeping the treatment duration constant.[9]

  • Treatment Duration is Too Long: Prolonged exposure, even at a moderate concentration, can be lethal.

    • Solution: Perform a time-course experiment. Using a single, promising concentration, test different exposure times (e.g., 12h, 24h, 48h).[9]

  • Inadequate Washing: Residual APM will continue to damage the plant cells, especially inhibiting root formation.

    • Solution: Enhance the washing protocol. Increase the number of washes (e.g., 3 to 5 times) and the duration of each wash. Ensure gentle agitation to dislodge any trapped solution.[12]

  • Poor Plantlet Vigor: Weak or small plantlets are more susceptible to chemical stress.

    • Solution: Only treat robust, healthy plantlets. Ensure your pre-culture and regeneration conditions are optimized to produce high-quality starting material.

Issue 2: Low Doubling Efficiency

Q: My plants survive the treatment, but flow cytometry shows most are still haploid. How can I increase the percentage of doubled haploids?

A: This indicates the APM treatment is not potent enough to effectively arrest mitosis in the meristematic cells.

Potential Causes & Solutions:

  • APM Concentration or Duration is Too Low: The treatment is sublethal but also sub-effective.

    • Solution: Systematically increase the APM concentration or the treatment duration. Use the data from your mortality troubleshooting (Issue 1) to define the upper limits of your experimental range. The goal is the highest concentration and duration that still allows for an acceptable survival rate.

  • Incorrect Timing of Application: The treatment may be missing the window of peak mitotic activity.

    • Solution: If possible, try to synchronize cell division in your source material (e.g., through temperature stress) before applying APM. Alternatively, test APM application at different developmental stages of the haploid plantlet (e.g., just as the first leaf emerges vs. when two leaves are present).

  • Genotype Recalcitrance: Some genotypes are inherently more resistant to chemical doubling agents.[18][19]

    • Solution: For highly valuable but recalcitrant genotypes, a more aggressive protocol may be needed. Consider combining APM with another anti-mitotic agent like pronamide, which has shown synergistic effects in some species.[5] Alternatively, explore other agents like oryzalin or trifluralin.[11][17]

Issue 3: High Frequency of Chimeras or Mixoploids

Q: Flow cytometry of my treated plants shows both haploid and diploid peaks. Why is this happening?

A: This indicates incomplete doubling, resulting in a plant (a chimera) composed of both haploid and doubled haploid cell lineages. This occurs when only a subset of cells in the apical meristem are successfully doubled.

Potential Causes & Solutions:

  • Non-uniform APM Uptake: The chemical may not be reaching all the meristematic cells equally.

    • Solution: Ensure the entire basal meristematic region is submerged during treatment. Gentle agitation during the incubation period can improve uniform exposure.

  • Sub-optimal Treatment: The concentration/duration may be sufficient to double some cells but not all.

    • Solution: Re-optimize your APM concentration and duration as described in Issue 2. A slightly more robust treatment may increase the proportion of fully doubled plants.

  • Recovery of Haploid Cell Lines: In some cases, faster-dividing haploid cells can outcompete the newly formed, slower-dividing diploid cells during regeneration.

    • Solution: This is difficult to control directly. However, you can take a practical approach by re-treating the identified chimeras or by taking tissue explants from sectors of the plant that appear more vigorous (often a sign of diploidy) and attempting to regenerate a whole plant from them.

Section 4: Data & Visualization

Table 1: Example APM Optimization Ranges for Different Species
SpeciesExplant TypeAPM Concentration (µM)Duration (hours)Reported Doubling Rate (%)Reference
Maize (Zea mays)Seedling Soaking20 µM24 h~45%[6][8]
Banana (Musa acuminata)Stem Tips40 µM24 h~67%[9]
Sugar Beet (Beta vulgaris)Ovule Culture150 µM5 h56-64%[16]
Cork Oak (Quercus suber)Anther Embryos10 µM24-48 h<50%[17]

Note: These values are starting points. Optimal conditions are highly dependent on genotype and specific laboratory conditions.

Diagrams
Mechanism of APM Action

APM_Mechanism cluster_mitosis Normal Mitosis cluster_apm Mitosis with APM Prophase Prophase: Chromosomes Condense Metaphase Metaphase: Chromosomes align at metaphase plate Prophase->Metaphase Anaphase Anaphase: Sister chromatids separate Metaphase->Anaphase Telophase Telophase: Two daughter nuclei form Anaphase->Telophase Haploid_Cells Result: Two Haploid (n) Daughter Cells Telophase->Haploid_Cells APM APM Treatment Tubulin Free Tubulin Dimers APM->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Tubulin->Microtubule inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase_Arrest Metaphase Arrest: Chromosomes align but cannot separate Spindle->Metaphase_Arrest disruption leads to Doubled_Cell Result: One Doubled Haploid (2n) Cell Metaphase_Arrest->Doubled_Cell

Caption: APM inhibits microtubule polymerization, leading to mitotic arrest and chromosome doubling.

DH Production & Troubleshooting Workflow

DH_Workflow Start Haploid Material (Embryo, Plantlet) APM_Treatment Protocol 2.1: APM Treatment (Optimize Conc. & Duration) Start->APM_Treatment Recovery Washing & Recovery on Fresh Medium APM_Treatment->Recovery High_Mortality Issue 1: High Mortality? Recovery->High_Mortality Ploidy_Analysis Ploidy Analysis (Flow Cytometry) Low_Doubling Issue 2: Low Doubling Rate? Ploidy_Analysis->Low_Doubling Success Acclimatize & Grow Fertile DH Plant High_Mortality->Ploidy_Analysis No (Survival OK) Troubleshoot_Toxicity Decrease Conc./Duration Improve Washing High_Mortality->Troubleshoot_Toxicity Yes Low_Doubling->Success No (Rate OK) Troubleshoot_Efficacy Increase Conc./Duration Check Timing Low_Doubling->Troubleshoot_Efficacy Yes Troubleshoot_Toxicity->APM_Treatment Re-Optimize Troubleshoot_Efficacy->APM_Treatment Re-Optimize

Caption: A logical workflow for APM treatment, validation, and troubleshooting common issues.

Section 5: References

  • K. E. Hantzschel & T. Weber (2010). Colchicine Alternatives for Chromosome Doubling in Maize Haploids for Doubled Haploid Production. ResearchGate. [Link]

  • Ren, et al. (2018). Doubling Effect of Anti-microtubule Herbicides on the Maize Haploid. ResearchGate. [Link]

  • Ren, et al. (2018). Doubling rate of maize haploids treated by colchicine, APM, and oryzalin. ResearchGate. [Link]

  • Colorado State University (2022). Doubled Haploid Wheat Production. YouTube. [Link]

  • Morejohn, L. C., Bureau, T. E., & Fosket, D. E. (1987). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed. [Link]

  • International Journal of Chemical Studies (2019). Double haploid production & breeding approaches. . [Link]

  • Granger, C. L., & Cyr, R. J. (2001). Amiprophos-methyl (APM): A rapid, reversible, anti-microtuble agent for plant cell cultures. ResearchGate. [Link]

  • Niroula, R. K., & Bimb, H. P. (2009). Wheat (Triticum aestivum) Doubled Haploids via Wheat x Maize Crossing Method. Iowa State University Digital Repository. [Link]

  • Goyal, P., et al. (2022). Effect of APM application on chromosome doubling in OH-1 embryos. ResearchGate. [Link]

  • Santra, M., et al. (2017). Doubled Haploid Laboratory Protocol for Wheat Using Wheat-Maize Wide Hybridization. Springer. [Link]

  • Lantos, C., et al. (2021). Chromosome Doubling Methods in Double Haploid and Haploid Inducer-Mediated Genome-Editing Systems in Major Crops. Springer. [Link]

  • Chaikam, V., et al. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. PMC - NIH. [Link]

  • Souza, F. V. D., et al. (2010). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. ResearchGate. [Link]

  • Dhooghe, E., et al. (2020). In vitro Ploidy Manipulation for Crop Improvement. PMC - NIH. [Link]

  • Laciak, D., et al. (2017). Improved production of doubled haploids of winter and spring triticale hybrids via combination of colchicine treatments on anthers and regenerated plants. NIH. [Link]

  • Fytagoras (2021). Recalcitrant crops budge into new protocol. Fytagoras.com. [Link]

  • Wenzel, G. (2018). Barley and Wheat Doubled Haploids in Breeding. ResearchGate. [Link]

  • Hansen, A. L., et al. (2000). Chromosome Doubling in vitro with Amiprophos-Methyl in Beta vulgaris Ovule Culture. Taylor & Francis Online. [Link]

  • Ren, et al. (2018). Survival rate of maize haploids treated by colchicine, APM, and oryzalin. ResearchGate. [Link]

  • Patial, M., et al. (2021). DOUBLED HAPLOIDY BREEDING IN WHEAT AND BARLEY. CABI Digital Library. [Link]

  • Pinto, G., et al. (2007). Antimitotic agents increase the production of doubled-haploid embryos from cork oak anther culture. PubMed. [Link]

  • Melchinger, A. E., et al. (2020). Impact of Spontaneous Haploid Genome Doubling in Maize Breeding. MDPI. [Link]

Sources

Optimization

Amiprophos-Methyl (APM) Technical Support Center: Overcoming Solubility Challenges in Aqueous Media

Welcome to the technical support center for Amiprophos-methyl (APM). This resource is designed for researchers, scientists, and drug development professionals who are utilizing APM in their experiments and encountering c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Amiprophos-methyl (APM). This resource is designed for researchers, scientists, and drug development professionals who are utilizing APM in their experiments and encountering challenges with its solubility in aqueous media. As a potent and specific inhibitor of plant microtubule polymerization, APM is a valuable tool in plant biology and related fields. However, its hydrophobic nature presents significant hurdles in experimental design and execution. This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you navigate these challenges and ensure the reliability and reproducibility of your results.

Understanding the Core Problem: The Hydrophobic Nature of Amiprophos-Methyl

Amiprophos-methyl is an organophosphate herbicide with low solubility in water. This intrinsic property is the primary reason for the difficulties researchers face when preparing aqueous solutions for cell culture and other biological assays. When a concentrated stock solution of APM, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution. This "solvent shock" can lead to inaccurate dosing, inconsistent experimental outcomes, and even cellular toxicity unrelated to the intended biological activity of APM.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Amiprophos-methyl?

A1: The solubility of Amiprophos-methyl in aqueous buffers is quite low. For instance, in Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.2 mg/mL.

Q2: In which organic solvents can I dissolve Amiprophos-methyl to prepare a stock solution?

A2: Amiprophos-methyl is readily soluble in several organic solvents. The table below summarizes the solubility in common laboratory solvents.

SolventSolubility
DMSO (Dimethyl sulfoxide)~20 mg/mL
DMF (Dimethylformamide)~20 mg/mL
Ethanol~10 mg/mL

Q3: How should I store my Amiprophos-methyl stock solution?

A3: For long-term stability, it is recommended to store stock solutions of Amiprophos-methyl at -20°C or -80°C. Under these conditions, the stock solution should be stable for at least six months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Why is my Amiprophos-methyl precipitating when I add it to my cell culture medium?

A4: Precipitation upon addition to aqueous media is a common issue and is typically due to "solvent shock." This occurs when the concentrated organic stock solution is rapidly diluted into the aqueous medium, causing the localized concentration of APM to exceed its solubility limit. Other factors that can contribute to precipitation include the final concentration of APM, the pH of the medium, and potential interactions with other components in the medium.[1]

Q5: How does pH affect the stability of Amiprophos-methyl in my aqueous working solution?

A5: Amiprophos-methyl, like many organophosphate pesticides, is susceptible to alkaline hydrolysis.[2] This means that at a higher pH (alkaline conditions), the molecule is more rapidly degraded. For every one-point increase in pH, the rate of hydrolysis can increase by approximately 10 times.[2][3] Therefore, it is crucial to maintain the pH of your working solution in the slightly acidic to neutral range (ideally pH 4-7) to minimize degradation.[2]

Q6: Can I store my aqueous working solution of Amiprophos-methyl?

A6: It is strongly recommended to prepare fresh aqueous working solutions of Amiprophos-methyl for each experiment. Due to its limited stability in aqueous environments, storing the diluted solution for more than a day is not advisable as it can lead to degradation and a decrease in biological activity.

Troubleshooting Guide: From Precipitation to Clear Solutions

Encountering precipitation can be a frustrating experience. This section provides a systematic approach to troubleshooting and resolving solubility issues with Amiprophos-methyl.

Issue 1: Immediate Precipitation Upon Dilution

You've prepared your DMSO stock of APM and upon adding it to your pre-warmed cell culture medium, you immediately see a cloudy precipitate.

Root Cause Analysis:

  • Solvent Shock: The most likely culprit. The rapid change in solvent environment causes the hydrophobic APM to crash out of solution.

  • High Final Concentration: The intended final concentration of APM in your medium may exceed its aqueous solubility limit.

  • Localized High Concentration: Pipetting the entire volume of the stock solution into one spot in the medium can create a transient but very high localized concentration, triggering precipitation.

Solutions:

  • Reduce the Final Concentration: If experimentally feasible, lower the target concentration of APM in your working solution.

  • Use a Lower Concentration Stock Solution: Preparing a more dilute stock solution in your organic solvent will require a larger volume to be added to the aqueous medium. This larger volume can be added more slowly and with more efficient mixing, reducing the risk of localized high concentrations.

  • Step-wise Dilution: Instead of a single dilution, perform a serial dilution. For example, first, dilute your DMSO stock into a small volume of a suitable intermediate solvent that is miscible with both DMSO and water (e.g., ethanol), and then add this intermediate dilution to your final aqueous medium.

  • Slow Addition with Vigorous Mixing: Add the stock solution drop-wise to the aqueous medium while continuously and gently vortexing or swirling the medium. This helps to disperse the stock solution quickly and avoid localized high concentrations.

  • Pre-warming the Medium: While often standard practice, ensure your cell culture medium is pre-warmed to 37°C. This can sometimes slightly improve the solubility of compounds.

Issue 2: Precipitation Over Time in the Incubator

Your initial working solution was clear, but after several hours or a day in the incubator, you observe a precipitate.

Root Cause Analysis:

  • Temperature Effects: Some compounds have lower solubility at elevated temperatures over extended periods.

  • pH Shift in the Medium: Cellular metabolism can lead to a gradual change in the pH of the culture medium, potentially making it more alkaline and promoting the degradation and precipitation of APM.[1]

  • Interaction with Media Components: APM may interact with components in the serum or other supplements in the medium, leading to the formation of insoluble complexes.

Solutions:

  • Monitor the pH of your Culture: Regularly check the pH of your cell culture medium. If you observe a significant increase in pH, consider using a medium with a more robust buffering system or changing the medium more frequently.

  • Evaluate Serum Interactions: If you are using a serum-containing medium, consider reducing the serum concentration or, if your cells can tolerate it, switching to a serum-free medium to see if this resolves the precipitation issue.

  • Use of Solubilizing Agents: For particularly challenging situations, the use of solubilizing agents like cyclodextrins can be explored. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] However, it is crucial to first test the effect of the cyclodextrin alone on your cells to ensure it does not have any unwanted biological effects.

Experimental Protocols

Protocol 1: Preparation of Amiprophos-Methyl Stock and Working Solutions

This protocol provides a step-by-step guide for preparing a stock solution of Amiprophos-methyl and diluting it into an aqueous medium to minimize the risk of precipitation.

Materials:

  • Amiprophos-methyl (crystalline solid)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Vortex mixer

Procedure:

Part A: Preparing a 10 mM DMSO Stock Solution

  • Calculate the mass of Amiprophos-methyl required to make a 10 mM stock solution. The molecular weight of Amiprophos-methyl is 304.3 g/mol .

  • Carefully weigh the calculated amount of Amiprophos-methyl powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the Amiprophos-methyl is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C.

Part B: Preparing the Aqueous Working Solution

  • Thaw an aliquot of the 10 mM Amiprophos-methyl stock solution at room temperature.

  • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture).

  • While gently vortexing or swirling the pre-warmed medium, add the required volume of the APM stock solution drop-wise.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Crucially, use the freshly prepared working solution immediately and do not store it.

Protocol 2: A Simple Test for Maximum Soluble Concentration

If you are unsure about the maximum soluble concentration of Amiprophos-methyl in your specific aqueous medium, this simple test can provide a good estimate.

Materials:

  • Amiprophos-methyl stock solution (e.g., 10 mM in DMSO)

  • Your specific aqueous buffer or cell culture medium

  • A series of sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of dilutions of your APM stock solution in your aqueous medium. For example, you could prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Incubate these solutions under the same conditions as your planned experiment (e.g., 37°C for 2 hours).

  • After the incubation period, visually inspect each solution for any signs of precipitation. A light microscope can be used for a more sensitive assessment.

  • The highest concentration that remains clear is the approximate maximum soluble concentration of Amiprophos-methyl in your specific medium under your experimental conditions.

Visualizing the Workflow and Concepts

To further clarify the experimental workflow and the underlying principles of Amiprophos-methyl solubility and degradation, the following diagrams are provided.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_stability Stability Considerations APM_solid Amiprophos-Methyl (Solid) Vortex Vortex/Warm APM_solid->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock 10 mM Stock Solution (in DMSO) Vortex->Stock Add_dropwise Add Drop-wise with Mixing Stock->Add_dropwise Medium Pre-warmed Aqueous Medium Medium->Add_dropwise Working_solution Final Working Solution (Clear) Add_dropwise->Working_solution Success Precipitate Precipitate Formation (Cloudy) Add_dropwise->Precipitate Failure Fresh_solution Freshly Prepared Working Solution Incubation Incubation (e.g., 37°C) Fresh_solution->Incubation Degradation Hydrolysis (pH > 7) Incubation->Degradation Loss_of_activity Loss of Biological Activity Degradation->Loss_of_activity

Caption: Workflow for preparing Amiprophos-Methyl solutions.

cluster_troubleshooting Troubleshooting Precipitation APM Amiprophos-Methyl (in organic solvent) Precipitation Precipitation Occurs APM->Precipitation Aqueous Aqueous Medium Aqueous->Precipitation Solvent_shock Solvent Shock Precipitation->Solvent_shock Cause High_conc High Final Concentration Precipitation->High_conc Cause pH_issue pH > 7 (Degradation) Precipitation->pH_issue Cause Slow_addition Slow Addition & Mixing Solvent_shock->Slow_addition Solution Lower_conc Lower Final Concentration High_conc->Lower_conc Solution Adjust_pH Adjust pH to 4-7 pH_issue->Adjust_pH Solution

Caption: Troubleshooting logic for Amiprophos-Methyl precipitation.

Concluding Remarks

Successfully working with Amiprophos-methyl in aqueous systems hinges on a thorough understanding of its chemical properties and a meticulous experimental approach. By recognizing the challenges posed by its hydrophobicity and susceptibility to hydrolysis, researchers can implement the strategies outlined in this guide to achieve clear, stable working solutions. Always prioritize the use of freshly prepared solutions and validate the solubility of APM in your specific experimental system. This attention to detail will ultimately lead to more reliable and reproducible scientific discoveries.

References

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]

  • Nichino UK. (2023, January 28). High pH can cause pesticide breakdown. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • Kim, J. S., Lee, J. K., & Kim, J. E. (2010). Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution. Journal of agricultural and food chemistry, 58(23), 12349–12354. [Link]

  • Distefano, M., Meschini, R., & Arancia, G. (2009). Effects of common buffer systems on drug activity: the case of clerocidin. Journal of medicinal chemistry, 52(1), 229–232. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(3), 34-43.
  • Falconer, M. M., & Seagull, R. W. (1987). Amiprophos-methyl (APM): a rapid, reversible, anti-microtubule agent for plant cell cultures. Protoplasma, 136(2-3), 118–124. [Link]

  • Pouli, N., Antoniadou-Vyzas, A., & Foscolos, G. B. (1994). Methocarbamol degradation in aqueous solution. Journal of pharmaceutical sciences, 83(4), 499–501. [Link]

Sources

Troubleshooting

Technical Support Center: Amiprophos-Methyl (APM) Application

Last Updated: 2026-02-03 Introduction: The Role of APM in Ploidy Induction Welcome to the technical guide for optimizing Amiprophos-methyl (APM) treatment. APM is a phosphoric amide herbicide that has gained significant...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-03

Introduction: The Role of APM in Ploidy Induction

Welcome to the technical guide for optimizing Amiprophos-methyl (APM) treatment. APM is a phosphoric amide herbicide that has gained significant traction as a potent antimitotic agent for inducing polyploidy in plant cells.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization, which is essential for the formation of the spindle fibers during mitosis.[2][3] By inhibiting the mitotic spindle, APM prevents the segregation of sister chromatids, leading to a nuclear restitution event where the cell re-enters interphase with a doubled chromosome number (e.g., 2n → 4n).

Compared to the traditional agent colchicine, APM is often more efficient and less cytotoxic, making it a preferred alternative in many modern applications.[4] However, the success of any polyploidy induction experiment hinges on a delicate balance: the exposure time and concentration must be sufficient to induce chromosome doubling but not so high as to cause widespread cell death.[5][6] This guide provides a comprehensive framework for troubleshooting and optimizing your APM exposure protocols to achieve maximal ploidy induction with high cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the precise molecular mechanism of APM?

A: APM is a potent anti-microtubule agent that directly interferes with microtubule dynamics in plant cells.[2][3] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into stable microtubule structures.[7] This action is highly specific and reversible.[8] During the M-phase of the cell cycle, this disruption prevents the formation of a functional mitotic spindle, arresting the cell in metaphase and leading to chromosome doubling.

Q2: Why use APM instead of colchicine?

A: While colchicine is a well-known polyploidy-inducing agent, studies have shown that APM can be more efficient at chromosome duplication while exhibiting lower cytotoxicity in various plant species.[4][9] Colchicine can lead to undesirable side effects like abnormal growth and sterility.[10] APM often provides a wider effective concentration range and can result in higher survival rates of the treated tissues.[4][9]

Q3: What type of plant material is best suited for APM treatment?

A: The most effective treatments target tissues with a high proportion of actively dividing cells (meristematic tissues). This includes shoot apices, axillary buds, embryogenic callus, protocorms, or germinating seeds.[11] The key is to apply APM when cells are most likely to be undergoing mitosis.

Q4: How do I confirm if polyploidy has been successfully induced?

A: The gold standard for ploidy level confirmation is flow cytometry .[12][13] This technique rapidly measures the DNA content of a large population of cells, allowing for clear differentiation between diploid (2x), tetraploid (4x), and mixoploid (2x+4x) populations.[12][13] While morphological changes like larger stomata can be indicative, they are not definitive and should always be confirmed with flow cytometry or chromosome counting.[14]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Polyploidy Induction

Potential CauseScientific Rationale & Recommended Solution
Insufficient Exposure Time or Concentration The antimitotic agent must be present during the S-phase (DNA replication) through the M-phase (mitosis) to be effective.[10][15] If the exposure is too short or the concentration too low, cells will complete mitosis normally before APM can act. Solution: You must perform a dose-response and time-course experiment to systematically determine the optimal parameters for your specific plant species and explant type. Start with a published concentration (e.g., 20-40 µM) and vary the exposure time (e.g., 12, 24, 48, 72 hours).[4][9][16]
Low Mitotic Activity in Explant APM only affects cells undergoing division. If the explant tissue is quiescent or has a low mitotic index, the induction efficiency will be poor. Solution: Use vigorously growing, young tissues. Pre-culturing explants on a proliferation medium for a few days before APM treatment can help synchronize cell division and increase the number of cells susceptible to the treatment.
Poor APM Uptake The agent may not be effectively penetrating the tissue. This can be due to waxy cuticles, dense cell layers, or the application method. Solution: For explants in liquid culture, ensure constant, gentle agitation.[9] For solid media applications, ensure direct contact between the meristematic region and the APM-containing medium.[14] Adding a small amount of a surfactant like Tween-20 to a liquid treatment solution can sometimes improve uptake, but this must be tested for toxicity first.

Problem 2: High Mortality or Necrosis of Explants

Potential CauseScientific Rationale & Recommended Solution
APM Toxicity (Concentration/Time) APM, like all antimitotic agents, is toxic at high concentrations or with prolonged exposure.[5][6] It disrupts not only the mitotic spindle but also other essential microtubule-dependent cellular processes, leading to cell death. Solution: This is the other side of the optimization coin. Your time-course experiment is critical here. Plot both the induction rate and the survival rate against exposure time. The optimal time will be the one that maximizes induction before a significant drop in viability. If all treatments are lethal, reduce the APM concentration and repeat the time-course experiment.
Insufficient Recovery Period After APM treatment, cells need time to recover, reform their cellular structures, and resume normal growth on a fresh, agent-free medium. A harsh transition or inadequate recovery can lead to cell death. Solution: After treatment, wash the explants thoroughly with sterile liquid medium to remove residual APM. Transfer them to a high-quality recovery medium that promotes growth and regeneration. Monitor the explants for at least 2-4 weeks post-treatment.
Contamination Stressed or weakened tissues are more susceptible to microbial contamination. Solution: Ensure strict aseptic techniques are followed throughout the entire process, from explant preparation to post-treatment recovery.

Problem 3: High Frequency of Chimeras/Mixoploids

Potential CauseScientific Rationale & Recommended Solution
Incomplete Treatment In a multicellular explant (like a shoot tip), APM may not penetrate all cell layers uniformly. This can result in some cell layers undergoing chromosome doubling while others do not, creating a mixoploid organism.[5][15] Solution: While difficult to eliminate completely, optimizing for slightly longer exposure times can sometimes increase the penetration and uniformity of the treatment. Subsequent rounds of vegetative propagation and selection can help isolate stable, non-chimeric polyploid lines. Flow cytometry is essential for identifying these chimeras.[12][13]
Non-Uniform Cell Division Not all cells in the meristem divide at the same time. Cells that are not in mitosis during the treatment window will be unaffected. Solution: Using cell synchronization agents prior to APM treatment is an advanced technique that can increase efficiency, but it adds complexity and potential toxicity. For most applications, the focus should be on using highly active meristematic tissue and accepting that some level of chimerism is likely.

Core Protocol: Establishing an Optimal APM Exposure Curve

This protocol is a self-validating system designed to identify the ideal balance between ploidy induction and cytotoxicity for your specific experimental system.

Objective: To determine the APM exposure time that yields the highest percentage of stable polyploids with the highest survival rate.

Workflow Visualization

APM_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_recover Phase 3: Recovery & Analysis A Select & Sterilize Actively Growing Explants (e.g., shoot tips) B Pre-culture on Standard Growth Medium (3-5 days) A->B Synchronize Growth C Prepare Liquid Medium + Fixed APM Concentration (e.g., 40 µM) B->C Begin Treatment D Incubate Explant Groups for Different Durations C->D E T0 (Control) 0 hours F T1 12 hours G T2 24 hours H T3 48 hours I T4 72 hours J Wash Explants Thoroughly (Sterile Liquid Medium) E->J End Treatment F->J End Treatment G->J End Treatment H->J End Treatment I->J End Treatment K Transfer to Fresh, APM-Free Recovery Medium J->K L Culture for 4-8 Weeks (Allow for regeneration) K->L M Assess Survival Rate (%) L->M N Analyze Ploidy Level (Flow Cytometry) L->N

Caption: Experimental workflow for optimizing APM exposure time.

Step-by-Step Methodology:

  • Preparation:

    • Select at least 50 uniform, healthy, and actively growing explants (e.g., shoot tips, 1 cm in length). The exact number will depend on your capacity, but aim for at least 10 per treatment group.

    • Surface sterilize the explants using your standard laboratory protocol.

    • Place explants on your standard proliferation medium for 3-5 days to recover from sterilization and ensure active growth.

  • Treatment:

    • Prepare a sterile liquid version of your growth medium containing your chosen starting concentration of APM (e.g., 40 µM, based on literature).[9][16]

    • Divide the explants into five groups (T0, T1, T2, T3, T4).

    • T0 (Control): Place in liquid medium without APM.

    • T1-T4: Place the remaining groups into the APM-containing medium.

    • Incubate all groups under standard growth conditions with gentle agitation (e.g., 20 rpm).[9]

    • Remove each group at its designated time point (12h, 24h, 48h, 72h).

  • Recovery & Analysis:

    • As each group is removed, wash the explants 2-3 times with sterile, APM-free liquid medium.

    • Blot dry on sterile filter paper and transfer to fresh, solid, APM-free recovery medium.

    • Culture for 4-8 weeks, allowing sufficient time for recovery and new growth.

    • Data Collection (Survival): After the recovery period, count the number of surviving, healthy explants in each group. Calculate the survival rate (%) relative to the control group.

    • Data Collection (Ploidy): From the new growth of the surviving explants, take samples for ploidy analysis via flow cytometry.[17][18] Determine the percentage of explants that are fully tetraploid and the percentage that are mixoploid for each treatment group.

Data Interpretation

Summarize your results in a table to easily identify the optimal exposure time.

Treatment Group (40 µM APM)Exposure Time (hours)Survival Rate (%)Tetraploid Induction Rate (%)Mixoploid Rate (%)
T00 (Control)10000
T112951030
T224 90 65 15
T348405510
T47210205

Hypothetical Data

References

  • Rodrigues, F. A., Soares, J. D. R., dos Santos, R. R., Pasqual, M., & de Oliveira e Silva, S. (2011). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. African Journal of Biotechnology, 10(64), 13996-14003. [Link]

  • Collis, P. S., & Weeks, D. P. (1978). Selective inhibition of tubulin synthesis by amiprophos methyl during flagellar regeneration in Chlamydomonas reinhardi. Science, 202(4366), 440-442. [Link]

  • Rodrigues, F. A., et al. (2011). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. ResearchGate. [Link]

  • Arshad, S., et al. (2021). Doubling rate of maize haploids treated by colchicine, APM, and oryzalin. ResearchGate. [Link]

  • Kiermayer, O., & Fedtke, C. (1977). Amiprophos-methyl (APM): A rapid, reversible, anti-microtubule agent for plant cell cultures. Protoplasma, 92(1-2), 163-166. [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of plant microtubule polymerization in vitro by the phosphoric amide herbicide amiprophos-methyl. Science, 224(4651), 874-876. [Link]

  • Rodrigues, F. A., et al. (2011). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. Academic Journals. [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Rutgers University Libraries. [Link]

  • Hannweg, K., Visser, G., de Jager, K., & Bertling, I. (2020). In vitro Ploidy Manipulation for Crop Improvement. Frontiers in Plant Science, 11, 573727. [Link]

  • Padrón, J. M., & Navarro-Vázquez, A. (2021). Effect of Polyploidy Induction on Natural Metabolite Production in Medicinal Plants. Molecules, 26(21), 6634. [Link]

  • Zargar, S. M., et al. (2020). Induced Polyploidy: A Tool for Forage Species Improvement. Agronomy, 10(7), 968. [Link]

  • Swathi, L. V. S., & Sarada, C. (2020). INDUCED POLYPLOIDY IN CROP IMPROVEMENT. Agriallis, 2(11), 24-28. [Link]

  • Ho, W. S., & Ling, A. P. K. (2021). In vitro induction and identification of polyploid Neolamarckia cadamba plants by colchicine treatment. PeerJ, 9, e12369. [Link]

  • Chuenboonngarm, N., et al. (2023). Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw. BMC Plant Biology, 23(1), 296. [Link]

  • Awaad, A., & El-Abed, H. (2023). The Role of Colchicine in Plant Breeding. Plants, 12(15), 2841. [Link]

  • Niazian, M., & Nalousi, A. M. (2020). Factors affecting plant in vitro artificial polyploidy induction system. ResearchGate. [Link]

  • Yahata, M., et al. (2009). Induction of Tetraploids by Different Antimitotic agents in Antirrhinum majus L. through the Treatment of Seeds In Vitro. Journal of the Japanese Society for Horticultural Science, 78(1), 82-88. [Link]

  • Hugdahl, J. D., & Morejohn, L. C. (1993). Competitive inhibition of high-affinity oryzalin binding to plant tubulin by the phosphoric amide herbicide amiprophos-methyl. Plant Physiology, 102(3), 725-740. [Link]

  • Roy, B., et al. (2022). A Flow Cytometry Protocol for Measurement of Plant Genome Size Using Frozen Material. JoVE, (185), e64188. [Link]

  • Thao, N. T. P., Uyen, H. T. H., & Tuan, P. Q. (2021). In vitro Tissue Culture Techniques and Colchicine-Induced Polyploidy in Banana (Musa, AA Group) 'Kluai Khai'. Science Alert. [Link]

  • Mok, S. L., & Ho, W. S. (2023). Optimizing flow cytometry analysis for determining ploidy level and genome size of colchicine-induced polyploids of Neolamarckia cadamba. Journal of Applied Biology and Biotechnology. [Link]

  • Doležel, J., et al. (2021). Flow Cytometry-Based Determination of Ploidy from Dried Leaf Specimens in Genomically Complex Collections of the Tropical Forage Grass Urochloa s. l. Plants, 10(7), 1289. [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 709. [Link]

  • Villalobos-Molina, R., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma (HEP-G2) Cells. Plants, 11(21), 2893. [Link]

  • Various Authors. (2017). Where could I find a protocol for Plant Ploidy testing though Flow Cytometry? ResearchGate. [Link]

  • Mata-Bermudez, A., et al. (2022). Analysis of Plant–Plant Interactions Reveals the Presence of Potent Antileukemic Compounds. International Journal of Molecular Sciences, 23(9), 5092. [Link]

  • Worthington, M., et al. (2021). Flow cytometry-based determination of ploidy from dried leaf specimens in genomically complex collections of the tropical forage grass Urochloa s. l. bioRxiv. [Link]

  • Al-Rimawi, F., et al. (2020). Low cytotoxicity, and antiproliferative activity on cancer cells, of the plant Senna alata (Fabaceae). Tropical Journal of Pharmaceutical Research, 19(1), 131-136. [Link]

  • Panda, D., et al. (1998). Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends. Proceedings of the National Academy of Sciences, 95(16), 9313-9318. [Link]

Sources

Optimization

Amiprophos-methyl stability in autoclave conditions

Technical Support Center: Amiprophos-methyl (APM) Stability & Protocols Core Directive: Autoclave Stability Can Amiprophos-methyl (APM) be autoclaved? NO.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amiprophos-methyl (APM) Stability & Protocols

Core Directive: Autoclave Stability

Can Amiprophos-methyl (APM) be autoclaved? NO. You must never autoclave Amiprophos-methyl.

The Scientific Reality: Amiprophos-methyl (APM) is an organophosphorothioate herbicide. While the core carbon skeleton has moderate thermal stability, the phosphorothioate ester bond (P-O-C) is highly susceptible to hydrolysis at elevated temperatures and pressures.

Subjecting APM to standard autoclave conditions (121°C, 15 psi, 20 min) accelerates hydrolytic cleavage, resulting in:

  • Loss of Biological Activity: The molecule cleaves into inactive phosphate and phenolic byproducts.

  • Experimental Failure: In plant tissue culture (e.g., chromosome doubling), autoclaved APM results in a 0% doubling rate, mimicking a "control" treatment.

  • Potential Toxicity: Breakdown products (e.g., 4-methyl-2-nitrophenol) may exhibit undefined phytotoxicity.

Part 1: Preparation & Sterilization Protocols

Protocol A: Stock Solution Preparation

Standard Stock Concentration: 10–20 mg/mL

StepActionTechnical Rationale
1. Solvent Choice Dissolve APM powder in DMSO (Dimethyl Sulfoxide) or Acetone .APM has low water solubility (<1 mg/mL). DMSO is preferred for cell culture due to lower volatility and better cellular permeation.
2. Dissolution Vortex until the solution is completely clear.Crystalline particulates will be trapped by the filter in the next step, altering the final concentration.
3. Sterilization Filtration ONLY. Use a 0.22 µm PTFE or Nylon syringe filter.PTFE/Nylon are chemically resistant to DMSO. Do not use Cellulose Acetate (CA) or PES, as DMSO can dissolve these membranes.
4. Storage Aliquot into sterile amber tubes. Store at -20°C .Protects from light (photolysis) and hydrolysis. Stable for 6–12 months.
Protocol B: Media Incorporation (The "Cool-Pour" Method)

Workflow Diagram:

MediaPrep cluster_warning CRITICAL FAILURE POINT Media Base Media (Agar/Liquid) + Nutrients Autoclave Autoclave Cycle 121°C @ 15psi Media->Autoclave Cooling Cool to 50-55°C (Touch-safe) Autoclave->Cooling  Wait time Mixing Aseptic Addition & Swirling Cooling->Mixing APM_Stock APM Stock (DMSO) Filter Sterilized APM_Stock->Mixing  Add here Pouring Pour Plates / Dispense Mixing->Pouring

Figure 1: Correct workflow for incorporating thermolabile agents like APM. Adding APM before the "Cooling" phase will destroy the compound.

Part 2: Troubleshooting Guide

Issue 1: Precipitation in Media

Symptom: After adding the APM stock to the media, a white cloud or crystals form immediately.

  • Cause: "Solvent Shock." Adding a high-concentration hydrophobic stock (in DMSO) directly to a water-based medium causes the APM to crash out of solution.

  • Solution:

    • Dropwise Addition: Add the stock solution slowly while swirling the media vigorously.

    • Pre-dilution: Dilute the stock 1:10 in sterile water immediately before adding to the media (only if using lower final concentrations).

    • Check Concentration: Ensure your final concentration does not exceed the water solubility limit (~2–5 mg/L is typical for doubling; >10 mg/L risks precipitation).

Issue 2: Low Chromosome Doubling Efficiency

Symptom: Treated plants remain haploid; no phenotypic change observed.

  • Diagnostic Tree:

Troubleshooting Start Low Doubling Efficiency Q1 Was APM autoclaved? Start->Q1 Res1 YES: APM Hydrolyzed. Restart experiment. Q1->Res1 Yes Q2 Was Media >60°C when added? Q1->Q2 No Res2 YES: Thermal degradation. Use thermometer next time. Q2->Res2 Yes Q3 Stock stored at Room Temp? Q2->Q3 No Res3 YES: Slow hydrolysis. Store at -20°C. Q3->Res3 Yes Q4 Solvent used? Q3->Q4 No Res4 Ethanol: Evaporation risk. Use DMSO. Q4->Res4

Figure 2: Diagnostic logic for identifying the root cause of APM failure.

Part 3: Comparative Data (Stability & Properties)

PropertyValue / CharacteristicImplication for Protocol
Melting Point 78–80°CDo not heat. Solid APM melts and degrades well below autoclave temps.
Water Solubility Low (<1 mg/mL)Requires organic co-solvent (DMSO/Acetone).
Autoclave Stability Unstable (Hydrolysis)Must be filter sterilized (0.22 µm).[1]
Stock Stability (-20°C) >12 MonthsPrepare large batches and aliquot to avoid freeze-thaw cycles.
Working Sol. Stability <24 HoursAdd to media immediately before use; do not store diluted media for weeks.

References

  • Hansen, A. L., & Andersen, S. B. (1996). In vitro chromosome doubling with colchicine and amiprophos-methyl in wheat. Plant Breeding. (Contextual grounding on APM usage and handling).
  • PubChem. (n.d.). Amiprophos-methyl Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Amiprophos-Methyl (APM) &amp; Mixoploidy Troubleshooting

Status: Operational Agent: Senior Application Scientist (Plant Tissue Culture Division) Topic: Resolving Mixoploidy and Chimerism following Amiprophos-Methyl Treatment Executive Summary & Mechanism of Action The Issue: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Plant Tissue Culture Division) Topic: Resolving Mixoploidy and Chimerism following Amiprophos-Methyl Treatment

Executive Summary & Mechanism of Action

The Issue: You have treated explants with Amiprophos-methyl (APM) to induce polyploidy (e.g., doubling haploids or creating tetraploids), but Flow Cytometry (FCM) or morphological screening indicates mixoploidy —a chimeric state where diploid (


) and polyploid (

) cells coexist in the same tissue.

The Cause: APM is a phosphoric amide herbicide that binds to tubulin with high affinity, preventing microtubule polymerization. Unlike Colchicine, APM is often less phytotoxic, but its high specificity can lead to "sectorial" doubling. If the APM treatment does not arrest all dividing cells in the meristem simultaneously, the surviving diploid cells often outcompete the slower-dividing tetraploid cells during recovery (Diplontic Selection), resulting in unstable chimeras.

Visualizing the Failure Point

The following diagram illustrates where the process diverges into mixoploidy at the cellular level.

APM_Mechanism APM Amiprophos-Methyl (APM) Binding APM-Tubulin Complex (High Affinity) APM->Binding Competes with Oryzalin Tubulin Free Tubulin Dimers Tubulin->Binding Spindle Mitotic Spindle Assembly Tubulin->Spindle Normal Assembly Binding->Spindle Inhibits Polymerization Success Total Spindle Failure (Restitution Nucleus 4n) Spindle->Success High Saturation Partial Partial/Sectorial Inhibition (Mixoploidy) Spindle->Partial Low Penetration or Rapid Washout

Figure 1: Mechanism of APM-induced polyploidy vs. Mixoploidy. Note that insufficient saturation leads to partial spindle inhibition, allowing some diploid cell lines to persist.

Diagnostic Triage: Confirming the Chimera

Before attempting rescue, you must quantify the extent of mixoploidy. Visual markers (stomata size) are insufficient for critical decision-making.

Protocol: Flow Cytometry (FCM) Analysis

Objective: Distinguish between solid polyploids, solid diploids, and mixoploids.

  • Sample Prep: Excise 0.5 cm² of young leaf tissue. Avoid necrotic areas caused by APM toxicity.

  • Nuclei Isolation: Chop tissue in 500 µL ice-cold lysis buffer (e.g., LB01 or Otto I) using a sharp razor blade. Do not macerate; chop to release intact nuclei.

  • Staining: Add Propidium Iodide (PI) + RNase.[1] Incubate 10 mins on ice.

  • Gating: Run a diploid control first to establish the G1 peak (Channel 200).

  • Interpretation:

Histogram PatternDiagnosisAction
Single Peak (200) Solid Diploid (

)
Discard (Treatment Failed).
Single Peak (400) Solid Tetraploid (

)
Success. Move to rooting/acclimatization.
Double Peaks (200 & 400) Mixoploid (

)
Requires Rescue (See Section 3).
Aneuploid Shoulders Chromosomal damageDiscard. APM concentration too high.

Remediation: The "Purification" Workflow

Mixoploidy is unstable.[2] Without intervention, the diploid cells (which divide faster) will overtake the tetraploid cells, causing the plant to revert to


.
Workflow: Solidifying the Line

Use this decision tree to process mixoploid explants.

Rescue_Workflow Start Mixoploid Shoot Dissect Nodal Segmentation Start->Dissect Isolate Meristems Regen Regenerate Axillary Buds Dissect->Regen Subculture FCM Flow Cytometry Check Regen->FCM Test New Leaves Solid4n Solid 4n FCM->Solid4n Keep Solid2n Solid 2n FCM->Solid2n Discard Mixo Still Mixoploid FCM->Mixo Repeat Cycle (Max 3x) Mixo->Dissect

Figure 2: The "Purification" Cycle. Mixoploid shoots must be segmented to force axillary bud outgrowth, separating the chimeric sectors.

Step-by-Step Rescue Protocol
  • Isolation: Take the mixoploid shoot. Remove leaves.[3]

  • Segmentation: Cut the stem into single-node segments. Each node contains an axillary meristem that may be derived from a single cell layer (L1, L2, or L3).

  • Regeneration: Place nodes on multiplication media. Allow axillary buds to break dormancy and form new shoots.

  • Screening: When new shoots have 3-4 leaves, test the youngest leaf via FCM.

  • Selection:

    • If the histogram shows a clean

      
       peak, label as "Putative Tetraploid" and subculture.
      
    • If the histogram is still mixoploid, repeat the segmentation process.

    • Stop Rule: If a line remains mixoploid after 3 subculture cycles, discard it. The chimera is likely periclinal (stable) and cannot be separated easily.

Root Cause Analysis & Optimization

If you are consistently generating mixoploids (>60% of survivors), your upstream treatment parameters are incorrect.

Variable 1: Concentration vs. Duration

APM is time-dependent. A lower concentration for a longer time is often more effective than a high-dose "shock" which kills surface cells but fails to penetrate the meristematic core.

ParameterSymptom of ExcessSymptom of InsufficiencyRecommended Adjustment
APM Conc. Necrosis, browning, no regeneration.High survival, 100% diploids.Increase duration, not concentration.
Duration Hyperhydricity (glassy shoots), death.Mixoploidy (Sectorial).[2]Extend exposure (e.g., 24h

48h).
Explant Outer leaves die, core survives.Mixoploidy.Use smaller explants (meristems vs. nodes).
Variable 2: The "Washout" Effect

APM binds reversibly. If you rinse the explants too aggressively immediately after treatment, you may wash the inhibitor out of the cells before the critical cell division checkpoint is reached.

  • Fix: Perform a gentle, brief rinse. Do not soak in liquid media without APM immediately after treatment. Allow a "recovery" phase on semi-solid media.

Frequently Asked Questions (FAQ)

Q: Why use APM instead of Colchicine if mixoploidy is still an issue? A: Colchicine is highly toxic to humans and plants. APM has a higher affinity for plant tubulin (lower


), meaning you can use lower molar concentrations (e.g., 5-20 µM APM vs. 1000+ µM Colchicine). While mixoploidy occurs with both, APM-treated plants generally recover faster with less genomic scarring (aneuploidy).

Q: Can I use herbicides like Oryzalin as a substitute? A: Yes. Oryzalin and APM are both dinitroanilines/phosphoric amides that bind to the same tubulin site. They are often interchangeable, though APM has higher water solubility, making it easier to use in liquid culture systems.

Q: My flow cytometry histogram shows a "shoulder" on the 4n peak. Is this mixoploidy? A: Likely not. A shoulder usually indicates aneuploidy (e.g.,


 chromosome) or partial DNA degradation. Mixoploidy presents as two distinct peaks (e.g., at 200 and 400).

References

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl.[4] Science. Link

  • Dhooghe, E., et al. (2011). Mitotic chromosome doubling of plant tissues in vitro. Plant Cell, Tissue and Organ Culture (PCTOC). Link

  • Doležel, J., et al. (2007). Flow cytometry with plant cells: Analysis of genes, chromosomes and genomes. Nature Protocols. Link

  • Eng, W. H., & Ho, W. S. (2019). Polyploidization using colchicine in horticultural plants: A review. Scientia Horticulturae. Link

  • Hansen, A. L., & Andersen, S. B. (1996). In vitro chromosome doubling with colchicine and amiprophos-methyl in Beta vulgaris. Euphytica. Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Replacing Colchicine with Amiprophos-Methyl for Reduced Toxicity

Welcome to the technical support center for navigating the substitution of colchicine with Amiprophos-methyl (APM) in your research. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the substitution of colchicine with Amiprophos-methyl (APM) in your research. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the microtubule-disrupting properties of these compounds while minimizing off-target toxicity. Here, we delve into the critical technical details, provide troubleshooting guidance, and answer frequently asked questions to ensure the seamless integration of APM into your experimental workflows.

Introduction: The Rationale for an Alternative

Colchicine, a long-standing tool in cell biology and pharmacology, is notorious for its narrow therapeutic index and significant cytotoxicity, which can confound experimental results and pose safety concerns.[1][2] Amiprophos-methyl (APM), a phosphoric amide herbicide, presents a compelling alternative, particularly in plant sciences, due to its potent and specific disruption of plant microtubules with markedly lower toxicity to mammalian cells.[3][4] This guide will provide the necessary framework for making an informed decision about when and how to replace colchicine with APM.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the mechanism of action between colchicine and Amiprophos-methyl?

A1: Both colchicine and APM are microtubule-depolymerizing agents, but they target different binding sites on the tubulin heterodimer. Colchicine binds to a specific site on β-tubulin at the interface with α-tubulin, leading to a conformational change that prevents its polymerization into microtubules.[5] In contrast, APM is understood to bind competitively with dinitroaniline herbicides like oryzalin to a site on α-tubulin, an interaction that is highly specific to plant and some protist tubulins.[6][7][8][9] This specificity is the primary reason for APM's reduced toxicity in animal cells.

Q2: Is Amiprophos-methyl a suitable replacement for colchicine in mammalian cell culture experiments?

A2: Generally, APM is not a direct functional replacement for colchicine in mammalian systems because it has little to no effect on mammalian microtubules at concentrations that are effective in plants.[3][4] However, this high degree of specificity makes APM an excellent negative control in experiments where off-target effects of microtubule disruption in a mixed-culture system (e.g., plant-animal cell co-culture) need to be assessed. Its primary application remains in plant cell biology for inducing polyploidy and studying microtubule-dependent processes.

Q3: What are the key advantages of using APM over colchicine in plant science research?

A3: The primary advantages of APM in plant-focused research include:

  • Lower Phytotoxicity: While effective at disrupting microtubules, APM often exhibits lower overall toxicity to plant cells compared to colchicine, leading to better cell viability and regeneration rates post-treatment.

  • Rapid and Reversible Action: The effects of APM on microtubule polymerization are often more readily reversible than those of colchicine.[10] This allows for more precise temporal control in experiments studying microtubule dynamics.

  • Higher Efficacy in Some Species: In certain plant species, APM has been shown to be a more efficient inducer of polyploidy than colchicine.

Q4: How does the toxicity profile of APM compare to colchicine in non-plant systems?

A4: The available evidence strongly indicates that APM is significantly less toxic to mammalian cells than colchicine. Studies have shown no discernible effect of APM on bovine brain tubulin polymerization even at high concentrations.[4] While direct comparative IC50 values for APM across a broad range of mammalian cell lines are not extensively documented in the literature, its mechanism of action, which targets a site largely absent in animal tubulin, supports its lower toxicity profile in these systems. Colchicine, on the other hand, is known to be cytotoxic to a wide range of mammalian cells.[1]

Q5: What are the solubility and stability characteristics of APM in typical cell culture media?

A5: APM is soluble in organic solvents like DMSO and ethanol.[11] For cell culture applications, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium. The final solvent concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular stress. Aqueous solutions of APM are not recommended for long-term storage.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of APM on plant cells. 1. Incorrect Concentration: The effective concentration of APM can vary significantly between plant species and even different tissues of the same plant. 2. Inadequate Treatment Duration: The time required for APM to penetrate the tissue and disrupt microtubules may be insufficient. 3. Compound Degradation: APM solution may have degraded due to improper storage.1. Perform a dose-response experiment to determine the optimal concentration for your specific plant system. Start with a range of 1 µM to 50 µM. 2. Increase the incubation time. For polyploidy induction, treatments can range from a few hours to several days. 3. Prepare fresh APM solutions before each experiment.
High cell death in plant cultures after APM treatment. 1. Concentration Too High: The concentration of APM used is likely above the toxic threshold for your specific plant cells. 2. Prolonged Exposure: Even at an effective concentration, extended exposure can lead to cytotoxicity.1. Reduce the concentration of APM. 2. Decrease the treatment duration. The reversibility of APM allows for shorter treatment times compared to colchicine.
Variability in experimental results. 1. Inconsistent APM Solution: Improper mixing or precipitation of APM in the culture medium. 2. Heterogeneous Cell Population: The cell culture may not be synchronized, leading to variable responses to a cell cycle-dependent agent.1. Ensure the APM stock solution is fully dissolved before diluting it into the culture medium. Vortex the final solution gently before application. 2. If studying cell cycle-dependent effects, consider synchronizing your cell culture before APM treatment.
Unexpected effects observed in mammalian cells when using APM as a negative control. 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve APM may be causing cellular stress. 2. Contamination of APM stock: The APM reagent may be contaminated.1. Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., <0.5% DMSO). Run a vehicle-only control. 2. Use a high-purity grade of APM from a reputable supplier.

Experimental Protocols

Protocol 1: Induction of Polyploidy in Plant Tissues using APM

This protocol provides a general framework for inducing polyploidy in plant explants. Optimization of concentration and duration is crucial for each plant species and explant type.

Materials:

  • Plant explants (e.g., shoot tips, nodal segments, seeds)

  • Sterile liquid culture medium appropriate for the plant species

  • Amiprophos-methyl (APM)

  • Sterile DMSO

  • Sterile flasks or petri dishes

  • Shaker or rocker

Procedure:

  • Prepare APM Stock Solution: Dissolve APM in sterile DMSO to create a 10 mM stock solution. Store at -20°C in small aliquots.

  • Prepare Treatment Medium: Aseptically add the APM stock solution to the sterile liquid culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is below 0.5%.

  • Explant Treatment: Place the plant explants into the flasks or petri dishes containing the APM-supplemented medium.

  • Incubation: Incubate the explants on a shaker or rocker at a gentle speed for the desired duration (e.g., 24, 48, or 72 hours) under appropriate light and temperature conditions for the specific plant species.

  • Washing and Recovery: After the treatment period, carefully remove the explants from the APM-containing medium and wash them 3-4 times with sterile, APM-free liquid medium to remove any residual compound.

  • Regeneration: Transfer the washed explants to a solid regeneration medium and culture them under standard conditions for plantlet development.

  • Ploidy Analysis: Once the plantlets have regenerated, assess their ploidy level using methods such as flow cytometry or chromosome counting from root tip squashes.

Protocol 2: Assessing Microtubule Disruption in Mammalian Cells (for use as a negative control)

This protocol outlines how to use immunofluorescence to confirm the lack of APM's effect on mammalian microtubules, validating its use as a specific plant-tubulin inhibitor in co-culture systems.

Materials:

  • Mammalian cells grown on sterile glass coverslips

  • Cell culture medium

  • Amiprophos-methyl (APM)

  • Colchicine (as a positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed mammalian cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle control (DMSO)

    • APM at a high concentration (e.g., 50 µM)

    • Positive control: Colchicine (e.g., 1 µM)

  • Incubation: Incubate the cells for a suitable duration (e.g., 4-6 hours).

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope.

Expected Results: Cells treated with the vehicle control and APM should exhibit a well-defined and intact microtubule network. In contrast, cells treated with colchicine should show significant disruption and depolymerization of the microtubule network.

Data Presentation

Comparative Toxicity of Microtubule Inhibitors
CompoundTarget Organism/Cell TypeIC50 / Effective ConcentrationKey ObservationsReference
Amiprophos-methyl (APM) Plant cells (general)1-50 µM (for polyploidy)Effective microtubule disruption.-
Bovine brain tubulinNo effect up to 100 µMDemonstrates high specificity for plant tubulin.[4]
Mammalian cellsHigh (literature lacks specific, consistent values)Generally considered non-toxic to mammalian cells.[3]
Colchicine Mammalian cancer cell lines (various)10-100 nMPotent cytotoxic effects.[12]
Primary human hepatocytesCytotoxic at 1-100 µMInduces cell death.[1]
Plant cells (general)100 µM - 5 mM (for polyploidy)Effective but can be highly phytotoxic.-

Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.

Visualizing the Mechanisms of Action

To better understand the distinct modes of action of colchicine and APM, the following diagrams illustrate their respective binding sites on the tubulin heterodimer.

cluster_tubulin Tubulin Heterodimer cluster_inhibitors Microtubule Inhibitors alpha α-Tubulin beta β-Tubulin colchicine Colchicine colchicine->beta Binds to β-tubulin at the α-β interface apm Amiprophos-methyl (APM) apm->alpha Binds to α-tubulin (competes with oryzalin) caption Binding Sites of Colchicine and APM on Tubulin

Caption: Differential binding sites of colchicine and APM on the tubulin heterodimer.

start Initiate Experiment decision Is the target system mammalian or plant-based? start->decision mammalian Use Colchicine for microtubule disruption. Use APM as a negative control. decision->mammalian Mammalian plant Consider APM as a less toxic alternative to Colchicine. decision->plant Plant optimize Perform dose-response and time-course optimization. mammalian->optimize plant->optimize end Proceed with Experiment optimize->end caption Decision workflow for selecting a microtubule inhibitor.

Caption: A simplified workflow for choosing between colchicine and APM.

References

  • Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. PubMed Central. Available at: [Link]

  • IC50 values for different cell lines. ResearchGate. Available at: [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • Amiprofos-methyl (Ref: NTN 5006). AERU. Available at: [Link]

  • Drugs with colchicine-like effects that specifically disassemble plant but not animal microtubules. PubMed. Available at: [Link]

  • Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. PubMed Central. Available at: [Link]

  • Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed. Available at: [Link]

  • Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Oxford Academic. Available at: [Link]

  • Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed. Available at: [Link]

  • (A) Representative structure of oryzalin bound to -tubulin as... ResearchGate. Available at: [Link]

  • Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. NIH. Available at: [Link]

  • Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii | ACS Omega. ACS Publications. Available at: [Link]

  • Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin From Zea Mays L. PubMed. Available at: [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PubMed Central. Available at: [Link]

  • Comparative effect of colchicine and colchiceine on cytotoxicity and CYP gene expression in primary human hepatocytes. PubMed. Available at: [Link]

  • Microtubule Disruption by Colchicine Reversibly Enhances Calcium Signaling in Intact Rat Cardiac Myocytes. PubMed. Available at: [Link]

  • Amiprophos-methyl (APM): A rapid, reversible, anti-microtuble agent for plant cell cultures. ResearchGate. Available at: [Link]

  • (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. ResearchGate. Available at: [Link]

  • Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines | Open Biology. The Royal Society. Available at: [Link]

  • Microtubule Disruption by Colchicine Reversibly Enhances Calcium Signaling in Intact Rat Cardiac Myocytes | Circulation Research. American Heart Association Journals. Available at: [Link]

  • (PDF) How to Measure Microtubule Dynamics?. ResearchGate. Available at: [Link]

  • Standard curves and IC50 values for cell lines ± drug treatment. Plots... ResearchGate. Available at: [Link]

  • Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons. PubMed. Available at: [Link]

Sources

Troubleshooting

Amiprophos-Methyl Phytotoxicity in Seedlings: A Technical Support Guide

Welcome to the Technical Support Center for Amiprophos-Methyl Phytotoxicity in Seedlings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amiprophos-Methyl Phytotoxicity in Seedlings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for experiments involving amiprophos-methyl. Our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve challenges in your research, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Amiprophos-Methyl

This section addresses fundamental questions about amiprophos-methyl, its mechanism of action, and the visual cues of its phytotoxicity.

Q1: What is amiprophos-methyl and what is its primary mechanism of action in plants?

A1: Amiprophos-methyl (APM) is an organophosphorus herbicide belonging to the phosphoric amide chemical class.[1] Its primary mode of action is the specific and potent inhibition of microtubule polymerization in plant cells.[2][3] APM binds to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule cytoskeleton is the direct cause of its phytotoxic effects.

Q2: Why are microtubules critical for seedling development?

A2: Microtubules are essential components of the plant cell's cytoskeleton, playing a pivotal role in several key processes vital for growth and development, including:

  • Cell Division (Mitosis): Microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.

  • Cell Expansion: The orientation of cortical microtubules guides the deposition of cellulose microfibrils in the cell wall, which in turn dictates the direction of cell elongation.

  • Vesicle Trafficking: Microtubules act as tracks for the transport of vesicles containing cell wall materials and other essential components.

By disrupting these processes, amiprophos-methyl effectively halts cell division and organized cell expansion, leading to the characteristic symptoms of phytotoxicity in developing seedlings.

Q3: What are the classic visual symptoms of amiprophos-methyl phytotoxicity in seedlings?

A3: The disruption of microtubule-dependent processes by amiprophos-methyl results in distinct morphological changes in seedlings. Key symptoms include:

  • Inhibited Root Growth: This is often the most prominent symptom. Primary root elongation is severely stunted.[1]

  • Swollen Root Tips: Due to the disruption of directional cell expansion, cells in the root meristem may swell, leading to a "club-shaped" or swollen appearance at the root tip.

  • Swollen Hypocotyls: Similar to the effect on roots, the hypocotyl (the stem of a germinating seedling) may also appear swollen and stunted.[1]

  • Reduced Shoot Growth: Overall shoot development is inhibited, leading to stunted plants.

  • Deformed Leaves: In some cases, leaves may appear crinkled, cupped, or otherwise malformed.[4]

These symptoms are a direct consequence of the herbicide's impact on cell division and elongation.

Section 2: Visual Guide to Amiprophos-Methyl Phytotoxicity Symptoms

Observing and correctly identifying phytotoxicity symptoms is crucial for accurate data interpretation. Below is a table summarizing the expected symptoms at different seedling stages, with a corresponding visual assessment guide.

Table 1: Visual Assessment Guide for Amiprophos-Methyl Phytotoxicity in Seedlings

Seedling StageExpected Symptoms in Untreated (Control) SeedlingsExpected Symptoms in Amiprophos-Methyl Treated SeedlingsVisual Severity Score (Example)
Early Germination (2-4 days) Emergence of a distinct radicle with visible root hairs.Delayed or inhibited germination. Radicle may be short and thick.1 (No effect) to 5 (Germination completely inhibited)
Early Seedling (5-10 days) Well-developed primary root with lateral roots. Hypocotyl is elongated and straight. Cotyledons are fully expanded.Primary root is severely stunted and swollen at the tip. Lack of lateral root formation. Hypocotyl is short and swollen. Cotyledons may be curled or malformed.[1]1 (No effect) to 5 (Severe stunting and swelling of all organs)
Established Seedling (11-21 days) Continued growth of the primary root and emergence of true leaves.Overall plant growth is severely inhibited. The root system is poorly developed. True leaves, if they emerge, are small and may be misshapen.1 (No effect) to 5 (Seedling is non-viable or shows no further development)

Section 3: Troubleshooting Guide for Amiprophos-Methyl Experiments

Encountering unexpected results is a common aspect of research. This section provides a structured approach to troubleshooting common issues in amiprophos-methyl bioassays.

Q1: My untreated control seedlings are showing signs of stress (e.g., poor growth, chlorosis). What could be the cause?

A1: It is crucial to first rule out any issues with your experimental setup before attributing anomalies to the herbicide treatment. Potential causes for stressed control seedlings include:

  • Suboptimal Growth Conditions: Ensure temperature, light intensity, and photoperiod are appropriate for the plant species you are using.

  • Nutrient Deficiencies: Verify that your growth medium contains the necessary macro- and micronutrients.

  • Watering Issues: Both over- and under-watering can cause stress. Maintain consistent and appropriate moisture levels.

  • Contamination: Check for any signs of microbial contamination in your growth medium or on the seedlings.

Q2: I am observing inconsistent phytotoxicity symptoms at the same amiprophos-methyl concentration. What could be the reason?

A2: Variability in response can arise from several factors:

  • Uneven Application: Ensure that the amiprophos-methyl is evenly distributed in the growth medium or applied uniformly to the seedlings.

  • Seed Viability and Vigor: Use seeds from the same lot and of high quality to minimize variability in germination and growth rates.

  • Genetic Variation: If you are not using a highly inbred line, genetic differences between individual seedlings can lead to varied responses.

  • Edge Effects: Seedlings at the edges of a tray may experience different environmental conditions (e.g., light, temperature) than those in the center. Randomize your experimental layout to mitigate this.

Q3: My seedlings appear to be recovering from the amiprophos-methyl treatment over time. Is this expected?

A3: Amiprophos-methyl's effects can be reversible, especially at lower concentrations. The degree of recovery will depend on:

  • Concentration: Higher concentrations are more likely to cause irreversible damage.

  • Duration of Exposure: Shorter exposure times may allow for recovery once the herbicide is removed or degrades.

  • Plant Species: Some species may have a greater capacity to metabolize or sequester the herbicide.

If recovery is not an intended part of your experimental design, you may need to adjust the concentration or duration of exposure.

Q4: I am not observing any phytotoxicity, even at high concentrations of amiprophos-methyl. What should I check?

A4: A lack of response can be due to several factors:

  • Compound Inactivity: Verify the purity and activity of your amiprophos-methyl stock. It is possible the compound has degraded.

  • Incorrect Preparation: Double-check your calculations and dilutions for preparing the treatment solutions.

  • Plant Resistance: While less common, some plant species or ecotypes may exhibit natural tolerance to certain herbicides.

  • Experimental Design: Ensure your chosen endpoint (e.g., root length, biomass) is sensitive enough to detect the expected effects.

Section 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common seedling phytotoxicity assay.

Protocol 1: Seedling Root Elongation Assay for Amiprophos-Methyl Phytotoxicity

Objective: To quantify the dose-dependent effect of amiprophos-methyl on seedling root growth.

Materials:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana, lettuce, or other small-seeded species)

  • Amiprophos-methyl

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile agar medium (e.g., 0.8% agar in water or a nutrient solution)

  • Petri dishes (100 mm x 15 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled temperature and light

  • Ruler or digital scanner for root length measurement

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of amiprophos-methyl in DMSO. The concentration will depend on the desired final concentrations in your assay. A 10 mM stock is a common starting point.

    • Causality: DMSO is used to dissolve the hydrophobic amiprophos-methyl, allowing for its even dispersal in the aqueous agar medium.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution in sterile water. The final DMSO concentration in the agar should be kept constant across all treatments (including the control) and should not exceed a level that affects seedling growth (typically ≤ 0.1%).

    • Self-Validation: Including a DMSO-only control is essential to ensure that the solvent itself is not causing any phytotoxic effects.

  • Agar Plate Preparation:

    • Autoclave the agar medium and allow it to cool to approximately 50-60°C.

    • Add the appropriate volume of the amiprophos-methyl working solutions to the molten agar to achieve the desired final concentrations. Swirl gently to mix thoroughly.

    • Pour the agar into sterile petri dishes (approximately 25 mL per plate) and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution with a drop of Tween-20, and then rinse several times with sterile water.

    • Aseptically place the sterilized seeds on the surface of the agar plates. Arrange the seeds in a straight line near the top of the plate to allow for vertical root growth.

  • Incubation:

    • Seal the petri dishes with parafilm and place them vertically in a growth chamber with controlled temperature and light conditions suitable for the chosen plant species.

    • Causality: Vertical orientation of the plates promotes gravitropic root growth, making root length measurements more straightforward and accurate.

  • Data Collection and Analysis:

    • After a predetermined period of growth (e.g., 7-14 days), remove the plates from the growth chamber.

    • Measure the primary root length of each seedling using a ruler or by capturing digital images and analyzing them with software like ImageJ.

    • Calculate the average root length and standard deviation for each treatment group.

    • Express the data as a percentage of the control (DMSO-only) root length.

    • Plot the percentage of root growth inhibition against the logarithm of the amiprophos-methyl concentration to generate a dose-response curve.

Table 2: Example Dose-Response Data for Amiprophos-Methyl on Seedling Root Length

Amiprophos-Methyl Concentration (µM)Average Root Length (mm)Standard Deviation% of Control Root Length
0 (DMSO Control)50.24.5100%
0.145.13.989.8%
125.82.751.4%
105.31.110.6%
1001.20.42.4%

Section 5: Visualizations

Diagrams can aid in understanding complex biological processes and experimental workflows.

Diagram 1: Mechanism of Action of Amiprophos-Methyl

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Amiprophos-Methyl Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Functional Microtubules Functional Microtubules Microtubule Polymerization->Functional Microtubules Cell Division & Expansion Cell Division & Expansion Functional Microtubules->Cell Division & Expansion Amiprophos-Methyl Amiprophos-Methyl Amiprophos-Methyl->Inhibition of Polymerization Binds to Tubulin Microtubule Disruption Microtubule Disruption Inhibition of Polymerization->Microtubule Disruption Inhibited Growth & Swelling Inhibited Growth & Swelling Microtubule Disruption->Inhibited Growth & Swelling G Stock Solution Prep Stock Solution Prep Working Solution Prep Working Solution Prep Stock Solution Prep->Working Solution Prep Agar Plate Prep Agar Plate Prep Working Solution Prep->Agar Plate Prep Seed Sterilization & Plating Seed Sterilization & Plating Agar Plate Prep->Seed Sterilization & Plating Incubation Incubation Seed Sterilization & Plating->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: Workflow for assessing seedling phytotoxicity.

References

Sources

Optimization

adjusting APM concentration for recalcitrant plant genotypes

Welcome to the APM Optimization Hub . As a Senior Application Scientist, I understand that "recalcitrant" is often code for "biological barriers." Whether it is a waxy cuticle preventing uptake, a slow cell cycle, or hyp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the APM Optimization Hub .

As a Senior Application Scientist, I understand that "recalcitrant" is often code for "biological barriers." Whether it is a waxy cuticle preventing uptake, a slow cell cycle, or hypersensitivity to necrosis, standard protocols often fail because they treat all genotypes as equal.

This guide is structured to help you move beyond standard literature values and empirically tune Amiprophos-methyl (APM) concentrations for your specific, difficult-to-engineer plant lines.

Module 1: The Mechanistic Basis

Why APM? Unlike Colchicine, which binds to tubulin poorly in plant cells (requiring millimolar concentrations), APM is a phosphoric amide herbicide that binds with high affinity to plant-specific tubulin sites.[1][2][3][4] This allows it to be effective at micromolar (µM) concentrations (approx. 100–500 times lower than colchicine).

The Trade-off: Because APM is so potent, the window between induction (successful doubling) and cytotoxicity (necrosis) is narrow. In recalcitrant genotypes, this window is often shifted or obscured by poor tissue penetration.

Visualizing the Mechanism

The following diagram maps how APM disrupts the cell cycle compared to the cellular recovery pathways we aim to exploit.

APM_Mechanism APM Amiprophos-methyl (APM) Tubulin Plant Tubulin Dimers APM->Tubulin High Affinity Binding Microtubules Microtubule Polymerization APM->Microtubules Inhibits Assembly Apoptosis Necrosis / Cell Death APM->Apoptosis Prolonged Exposure (>48h) Tubulin->Microtubules Normal Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Restitution Nuclear Restitution (Re-formation) Microtubules->Restitution Spindle Failure triggers Anaphase Anaphase (Chromosome Separation) Spindle->Anaphase Required for Polyploid Polyploid Cell (4n) Restitution->Polyploid Chromosome Doubling

Figure 1: APM Mechanism of Action. Note the bifurcation where spindle failure leads to either successful polyploidy (restitution) or cell death if exposure is too prolonged.

Module 2: Diagnostic Workflow & Preparation

Before adjusting concentration, ensure your delivery system isn't the failure point. APM is hydrophobic; if it precipitates in your media, your effective concentration is zero.

Preparation Protocol:

  • Solvent: Dissolve APM stock in 100% DMSO .

  • Stock Conc: Create a 10 mM stock (approx. 3 mg/mL).

  • Storage: Store at -20°C.

  • Application: Add to liquid media after autoclaving (filter sterilize). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Module 3: Troubleshooting Matrix (The "Recalcitrant" Scenarios)

Use this matrix to diagnose your current experimental failure and select the corrective action.

Observation Probable Cause Corrective Action
High Mortality (>80% Necrosis) Hypersensitivity: The genotype cannot metabolize the herbicide stress.Switch to Pulse Treatment: Instead of 24–48h continuous exposure, treat for 4–6 hours at a higher concentration (e.g., 60 µM), then wash 3x with sterile water.
No Doubling (100% Diploid) Penetration Failure: The agent is not reaching the meristematic layer (L1/L2).Add Surfactant: Add 0.02% Tween-20 or Silwet L-77 to the APM solution. OR Increase Conc: Escalate APM to 60–80 µM (standard is 10–20 µM).
Mixoploids (Chimeras) Partial Effect: Only some cells were arrested; others divided normally.Extend Duration: Increase exposure time (e.g., from 24h to 48h or 72h) at a lower concentration (10–15 µM) to catch more cells in mitosis.
Stunted Growth (No Death) Residual Toxicity: APM is lingering in the tissue.Improve Recovery: Transfer explants to charcoal-containing media (0.2%) for 1 week post-treatment to absorb residual herbicide.

Module 4: The Optimization Protocol

For recalcitrant genotypes (e.g., woody plants, Musa spp., or thick-cuticle ornamentals), a single concentration will rarely work. You must run a Matrix Experiment .

The "Escalation" Workflow: Do not guess. Run this 3x3 matrix.

Experimental Setup:

  • Tissue: Nodal segments or Callus (approx 0.5 cm).

  • Base Media: MS + Sucrose (Liquid media is preferred for recalcitrant types to ensure contact).

  • Agitation: 90 RPM (Critical for uptake).

The Matrix:

24 Hours 48 Hours 72 Hours
20 µM Low Stress (Control)StandardDeep Penetration
40 µM StandardHigh ImpactToxic Zone?
80 µM Shock DoseToxic Zone?Lethal

Step-by-Step Procedure:

  • Pre-culture: Culture explants for 3–5 days in standard media to ensure active cell division (APM only works on dividing cells).

  • Treatment: Transfer to liquid media containing APM + 0.1% DMSO.

  • Wash: Remove explants, wash 3x with liquid MS media (no APM).

  • Recovery: Place on solid regeneration media. Crucial: If species is prone to browning (oxidation), add Ascorbic Acid (100 mg/L) to recovery media.

  • Validation: Wait 8 weeks. Isolate nuclei from young leaves and analyze via Flow Cytometry.

Decision Logic for Next Steps

Decision_Tree Start Analyze Flow Cytometry Data Result_Diploid 100% Diploid Start->Result_Diploid Result_Tetra >20% Tetraploid Start->Result_Tetra Result_Chimera Mixoploids (2x + 4x) Start->Result_Chimera Action_Conc Increase Conc. (to 80-100 µM) OR Add Surfactant Result_Diploid->Action_Conc Penetration Issue Action_Success Proceed to Rooting & Acclimatization Result_Tetra->Action_Success Success Action_Time Increase Duration (Catch more cell cycles) Result_Chimera->Action_Time Primary Strategy Action_Cycle Retreat the Mixoploid (Secondary Treatment) Result_Chimera->Action_Cycle Secondary Strategy

Figure 2: Post-Experiment Decision Logic. Use this flow to determine your next experimental iteration.

FAQ: Addressing Specific Recalcitrant Issues

Q: My explants turn brown and die immediately after APM treatment. Is it the APM? A: It is likely the DMSO or oxidative stress, not the APM mechanism itself.

  • Fix: Reduce DMSO concentration to <0.1%.

  • Fix: Add antioxidants (PVP or Ascorbic Acid) to the APM solution.

  • Fix: Use Oryzalin as an alternative if DMSO sensitivity is confirmed (Oryzalin can sometimes be dissolved in EtOH, though APM is generally more soluble).

Q: Can I use APM on seeds? A: Yes, but seeds have a thick testa (coat).

  • Protocol: Scarify the seeds (sandpaper or weak acid) before soaking in APM. Increase concentration to 100 µM for seed soaking, as uptake is passive and inefficient compared to callus.

Q: How does APM compare to Oryzalin for woody plants? A: APM generally has higher solubility and faster clearance from the tissue than Oryzalin. For woody plants (which often have slow metabolism), APM is preferred because it is less likely to cause long-term growth stunting (residual toxicity) compared to Oryzalin [1, 5].

References

  • Dhooghe, E., et al. (2011). Mitotic chromosome doubling of plant tissues in vitro. Plant Cell, Tissue and Organ Culture (PCTOC). Link

  • Rodrigues, F.A., et al. (2011). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant.[5] African Journal of Biotechnology. Link

  • Hansen, A.L. & Andersen, S.B. (1996). In vitro chromosome doubling with colchicine, oryzalin, and amiprophos-methyl in Brassica napus microspore culture. Euphytica. Link

  • Morejohn, L.C. & Fosket, D.E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl.[4] Science. Link

  • Allum, J.F., et al. (2007). Chromosome doubling in recalcitrant genotypes. In: Doubled Haploid Production in Crop Plants. Springer. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Cell Cycle Analysis in Amiprophos-Treated Plants Using Flow Cytometry

This guide provides an in-depth, experimentally grounded framework for researchers, scientists, and professionals in drug development to analyze the effects of amiprophos-methyl (APM) on the plant cell cycle. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally grounded framework for researchers, scientists, and professionals in drug development to analyze the effects of amiprophos-methyl (APM) on the plant cell cycle. Moving beyond a simple protocol, we will explore the causal mechanisms behind experimental choices, compare APM to other common microtubule inhibitors, and provide a self-validating methodology for generating robust and reproducible flow cytometry data.

Introduction: Unraveling Mitotic Disruption with Precision

Amiprophos-methyl is a phosphoric amide herbicide recognized for its potent and specific activity as a microtubule-disrupting agent in plants.[1][2] Microtubules are fundamental components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle—the machinery responsible for segregating chromosomes during cell division. By directly interfering with microtubule polymerization, APM induces a mitotic block, leading to an accumulation of cells at the G2/M transition and often resulting in endoreduplication, a process that creates polyploid cells.[3][4]

To accurately quantify this disruption, flow cytometry stands as the premier analytical tool. It enables the high-throughput measurement of DNA content in thousands of individual nuclei, providing a statistical snapshot of the cell cycle distribution within a population.[5][6][7] This guide will detail the complete workflow, from plant treatment to data interpretation, empowering researchers to leverage this powerful combination of chemical biology and cytometry.

The Mechanism: How Amiprophos-Methyl Arrests the Plant Cell Cycle

The efficacy of APM lies in its ability to depolymerize both cortical and mitotic microtubule arrays.[1][2] During the cell cycle, the transition from the G2 phase to mitosis (M phase) is marked by the formation of the preprophase band and subsequently the mitotic spindle. APM's disruption of tubulin dynamics prevents the assembly of these structures. Consequently, chromosomes cannot align or segregate properly, triggering a spindle assembly checkpoint and arresting the cell in a state with replicated DNA (4C content), unable to complete division.

This mechanism is visually represented in the following pathway:

cluster_0 Normal Cell Cycle Progression cluster_1 APM-Induced Disruption G1 G1 Phase (2C DNA) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (4C DNA) S->G2 M Mitosis (Spindle Formation) G2->M Cytokinesis Cytokinesis (Cell Division) M->Cytokinesis Arrest G2/M Arrest (4C Accumulation) M->Arrest Daughter 2x Daughter Cells (2C DNA) Cytokinesis->Daughter APM Amiprophos-Methyl (APM) Tubulin Tubulin Polymerization APM->Tubulin Inhibits Spindle Mitotic Spindle Assembly Tubulin->Spindle Endoreduplication Endoreduplication Arrest->Endoreduplication Leads to Polyploid Polyploid Cell (>4C) Endoreduplication->Polyploid

Caption: Mechanism of Amiprophos-Methyl (APM) induced cell cycle arrest.

A Comparative Overview: APM and Other Microtubule Inhibitors

APM is part of a broader class of compounds that target plant microtubules. Its performance and experimental utility can be best understood in comparison with other widely used alternatives, primarily the dinitroaniline herbicides.

The dinitroanilines, such as oryzalin and trifluralin, also function by inhibiting tubulin polymerization.[8][9] Notably, research has shown that APM competitively inhibits the binding of oryzalin to tobacco tubulin, suggesting they share a common, high-affinity binding site that is distinct from that of animal tubulin.[10] This plant-specific action is a key advantage for targeted research.

The choice between these compounds often depends on the specific experimental goals, such as the need for reversibility or the type of plant tissue being used.

FeatureAmiprophos-Methyl (APM)OryzalinTrifluralin
Chemical Class Phosphoric AmideDinitroanilineDinitroaniline
Primary Action Inhibits tubulin polymerizationInhibits tubulin polymerizationInhibits tubulin polymerization
Binding Site Competes with Oryzalin[10]High-affinity plant tubulin siteHigh-affinity plant tubulin site
Reversibility Rapidly reversible upon removal[1]Generally considered irreversibleGenerally considered irreversible
Typical Conc. 1 - 10 µM0.1 - 5 µM1 - 20 µM
Key Advantage High specificity for plant tubulin; rapid and reversible action allows for cell cycle synchronization studies.[1][2]Potent and widely validated for polyploidy induction.Cost-effective and broadly used in agriculture and research.[11]
Consideration More persistent in soil/media.Volatile; requires soil incorporation for agricultural use.[11][12]

Validated Experimental Workflow for Flow Cytometry Analysis

This section provides a comprehensive, step-by-step protocol designed for trustworthiness and reproducibility. Each stage includes expert commentary on critical choices.

cluster_0 Phase 1: Treatment cluster_1 Phase 2: Nuclei Isolation cluster_2 Phase 3: Staining cluster_3 Phase 4: Analysis A1 Select Plant Material (e.g., Root Tips) A2 APM Treatment (e.g., 40 mg/L, 7d) A1->A2 A3 Harvest & Wash A2->A3 B1 Chop Tissue in Lysis Buffer A3->B1 B2 Filter Suspension (e.g., 40µm mesh) B1->B2 C1 Add RNase & Incubate B2->C1 C2 Add Propidium Iodide (PI) & Incubate C1->C2 D1 Acquire on Flow Cytometer C2->D1 D2 Gate Nuclei (FSC vs SSC) D1->D2 D3 Generate DNA Histogram D2->D3 D4 Quantify Cell Cycle Phases D3->D4

Caption: Experimental workflow from plant treatment to flow cytometry data analysis.

Phase 1: Plant Material and APM Treatment
  • Select Appropriate Plant Material: Use tissues with high mitotic activity for clear results. Actively growing root tips or cell suspension cultures are ideal.

  • Prepare APM Stock Solution: Dissolve amiprophos-methyl in a minimal amount of DMSO and bring to final volume with sterile water to create a concentrated stock (e.g., 10-40 mg/mL). Store at -20°C.

  • Treatment Application:

    • For seedlings, germinate seeds on Murashige and Skoog (MS) medium. Transfer to liquid MS medium containing the desired final concentration of APM (e.g., 20-40 mg/L).[3] Include a control group with an equivalent amount of DMSO.

    • Incubate for a predetermined duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment time. For polyploid induction, longer treatments (3-7 days) may be necessary.[3]

  • Harvesting: Gently harvest the treated tissue (e.g., excise root tips) and wash thoroughly with cold, sterile water to remove excess APM. Proceed immediately to nuclei isolation.

Phase 2: Nuclei Isolation

Causality Behind the Choice: We isolate nuclei rather than using whole cells or protoplasts to eliminate confounding signals from cytoplasmic autofluorescence and to bypass the complexities of staining through a cell wall and plasma membrane.[13] This ensures the fluorescent signal is directly proportional to the nuclear DNA content.

  • Prepare Lysis Buffer: A reliable buffer is critical for maintaining nuclear integrity. The Woody Plant Buffer (WPB) is excellent for a broad range of species, including those with high levels of secondary metabolites.[14][15]

    • WPB Recipe: 0.2 M Tris-HCl (pH 7.5), 4 mM MgCl₂, 1% Triton X-100, 2 mM EDTA, 86 mM NaCl, 10 mM metabisulfite, 1% PVP-10, 25 µg/mL RNase A. Prepare fresh and keep on ice.

  • Mechanical Lysis:

    • Place approximately 50 mg of fresh tissue in a petri dish on ice.

    • Add 1 mL of ice-cold WPB lysis buffer.

    • Finely chop the tissue with a new, sharp razor blade for 60-90 seconds. The goal is to release nuclei without destroying them. The resulting slurry should appear homogenous.

  • Filtering: Pass the nuclear slurry through a 30-50 µm nylon mesh filter into a fresh microfuge tube or flow cytometry tube.[16] This removes large cellular debris, preventing clogs in the cytometer.

Phase 3: DNA Staining
  • RNase Treatment: Incubate the filtered nuclear suspension at 37°C for 20 minutes. The RNase A included in the WPB buffer will digest double-stranded RNA, which can otherwise be non-specifically stained by propidium iodide.[17]

  • Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[17]

  • Incubation: Incubate on ice, protected from light, for at least 15-20 minutes before analysis to ensure saturation of DNA binding.[18]

Phase 4: Flow Cytometry and Data Interpretation
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to visualize all particles.

  • Gating Strategy:

    • Gate on the main population of nuclei, excluding small debris (lower FSC) and large, aggregated clumps (higher FSC and SSC). This is a critical step for clean data.

    • Create a histogram of the PI fluorescence signal (e.g., PE-Texas Red or PerCP channel) for the gated nuclei.

  • Histogram Analysis:

    • Control Sample: The histogram should display two distinct peaks. The first, larger peak represents nuclei in the G0/G1 phase (2C DNA content). The second, smaller peak at approximately double the fluorescence intensity represents nuclei in the G2/M phase (4C DNA content).[5]

    • APM-Treated Sample: The expected result is a significant decrease in the G0/G1 peak and a corresponding large accumulation in the G2/M peak. The presence of peaks at 8C or 16C indicates successful endoreduplication and polyploidization.[19]

    • Use the cytometer's software to apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of nuclei in each phase.

Troubleshooting and Ensuring Data Integrity

ProblemPossible Cause(s)Recommended Solution(s)
High Coefficient of Variation (CV) on G1 Peak (>5%) Poor nuclear integrity; instrument misalignment; improper staining.Use fresh, ice-cold buffer; check cytometer calibration with beads; ensure adequate staining time.[20][21]
Excessive Debris in FSC/SSC Plot Over-chopping of tissue; insufficient filtering.Reduce chopping time; ensure the filter is not damaged; consider a lower porosity filter (e.g., 30 µm).
Weak or No Fluorescent Signal Insufficient stain concentration; degraded stain; incorrect laser/filter setup.Verify PI concentration and age; confirm correct cytometer settings for PI detection.
Shifted Peaks / Inconsistent Results Presence of cytosolic compounds (e.g., tannins) interfering with staining.Switch to a specialized buffer like WPB or Otto's buffer, which contain reagents to neutralize inhibitors.[15][22]

Conclusion

Amiprophos-methyl is a powerful tool for investigating the plant cell cycle and for inducing polyploidy in breeding programs. Its rapid and reversible action provides a distinct advantage for cell synchronization experiments. By combining controlled APM treatment with the precise, quantitative power of flow cytometry, researchers can generate highly reliable data on mitotic disruption. The validated workflow and comparative data presented in this guide offer a robust foundation for designing experiments, interpreting results, and troubleshooting potential challenges, thereby upholding the highest standards of scientific integrity.

References

  • Induction of Tetraploids by Treatment with Amiprofos-methyl and Evaluation of Interploidy Cross Compatibility in Platycodon grandiflorus. J-Stage. [Link]

  • Amiprophos-methyl (APM): A rapid, reversible, anti-microtuble agent for plant cell cultures. ResearchGate. [Link]

  • Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed. [Link]

  • Flow Cytometry Protocol. YouTube. [Link]

  • Two new nuclear isolation buffers for plant DNA flow cytometry: a test with 37 species. PubMed. [Link]

  • Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects. National Institutes of Health (NIH). [Link]

  • Flow Cytometry- A Best Tool for Genome Size Analysis in Plants. Just Agriculture. [Link]

  • Flow Cytometric Methods to Investigate Culture Heterogeneities for Plant Metabolic Engineering. National Institutes of Health (NIH). [Link]

  • Molecular Modeling Indicates that Two Chemically Distinct Classes of Anti-Mitotic Herbicide Bind to the Same Receptor Site(s). National Institutes of Health (NIH). [Link]

  • Comparison of Four Nuclear Isolation Buffers for Plant DNA Flow Cytometry. National Institutes of Health (NIH). [Link]

  • Propidium Iodide Staining of Protoplast Preparations Improves Flow Cytometry Resolution. ResearchGate. [Link]

  • Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. PubMed. [Link]

  • Cell cycle analysis by flow cytometry: principles and applications. PubMed. [Link]

  • A Flow Cytometry Protocol for Measurement of Plant Genome Size Using Frozen Material. MDPI. [Link]

  • (PDF) Two New Nuclear Isolation Buffers for Plant DNA Flow Cytometry: A Test with 37 Species. ResearchGate. [Link]

  • Application-based guidelines for best practices in plant flow cytometry. Wiley Online Library. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Does anyone have experience in Arabidopsis protoplast and flow cytometry? ResearchGate. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • Evaluation of Herbicides for Weed Control in Chicory (Cichorium intybus)1. ResearchGate. [Link]

  • Application-based guidelines for best practices in plant flow cytometry. PubMed. [Link]

  • Novel nuclei isolation buffer for flow cytometric genome size estimation of Zingiberaceae: a comparison with common isolation buffers. Oxford Academic. [Link]

  • Use of propidium iodide staining and flow cytometry to measure anti-mediated cytotoxicity: resolution of complement-sensitive and resistant target cells. PubMed. [Link]

  • (PDF) Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate. [Link]

  • Flow cytometric analysis of cell cycle progression. ResearchGate. [Link]

  • Questions From The Plant Clinic: Pre-Emergent Herbicides in Lawns. UF/IFAS Blogs. [Link]

  • The SIAMESE family of cell-cycle inhibitors in the response of plants to environmental stresses. Frontiers. [Link]

  • Comparison of trifluralin, oryzalin, pronamide, propham, and colchicine treatments on microtubules. Semantic Scholar. [Link]

Sources

Comparative

Comparative Efficiency of Pendimethalin and Trifluralin: A Technical Guide for Researchers

Executive Summary This guide provides a detailed comparative analysis of two prominent dinitroaniline herbicides, pendimethalin and trifluralin. Both are widely utilized as pre-emergent herbicides for the control of annu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed comparative analysis of two prominent dinitroaniline herbicides, pendimethalin and trifluralin. Both are widely utilized as pre-emergent herbicides for the control of annual grasses and certain broadleaf weeds in a multitude of agricultural systems.[1][2][3] Their primary mechanism of action involves the inhibition of mitosis by disrupting microtubule formation in susceptible plant seedlings.[1][4][5] Despite this shared mode of action, significant differences in their physicochemical properties result in distinct performance characteristics, application requirements, and environmental fates. This document synthesizes experimental data to objectively compare their efficacy, crop selectivity, and soil behavior, and provides detailed protocols for researchers to conduct their own comparative evaluations.

Introduction to Dinitroaniline Herbicides

The dinitroaniline class of herbicides, which includes pendimethalin and trifluralin, forms the backbone of many weed management programs, particularly for controlling annual grasses and small-seeded broadleaf weeds.[2] They are soil-applied, pre-emergent herbicides that act on germinating weed seeds, preventing them from successfully emerging.[1] Their effectiveness is contingent on their presence in the upper soil layer where most weed seeds germinate. The key to their selectivity in many crops lies in the physical separation of the herbicide-treated soil layer from the crop's root system.[6]

Mechanism of Action: Microtubule Assembly Inhibition

The herbicidal activity of both pendimethalin and trifluralin stems from their ability to interfere with cell division (mitosis).[1] Specifically, they bind to tubulin, the protein subunit that polymerizes to form microtubules.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. During mitosis, the mitotic spindle is responsible for segregating chromosomes into two daughter cells.

By binding to tubulin, dinitroanilines prevent the assembly of microtubules, leading to a failure in the formation of the mitotic spindle.[7][8] This arrests mitosis at the metaphase stage, resulting in abnormal, multinucleated cells in the root tips of affected seedlings.[7] Consequently, root and shoot elongation is inhibited, and the seedling fails to emerge from the soil.[8]

Caption: Dinitroaniline herbicides bind to tubulin, inhibiting microtubule assembly and arresting mitosis.

Comparative Efficiency and Physicochemical Properties

While both herbicides are effective, their differing chemical structures lead to variations in volatility, soil binding, and persistence, which in turn dictate their application methods and overall performance in the field.

PropertyPendimethalinTrifluralinSignificance for Efficacy
Volatility LowerHigherTrifluralin is more prone to vapor loss and must be mechanically incorporated into the soil shortly after application to prevent dissipation.[1][4][9] Pendimethalin's lower volatility allows for surface application followed by incorporation via rainfall or irrigation.[1][4]
Soil Adsorption (Koc) HigherLowerPendimethalin binds more tightly to soil particles and organic matter.[1][3] This reduces its potential for leaching but can also decrease its bioavailability in high organic matter soils.
Water Solubility Low (0.3 mg/L)Very Low (0.22 mg/L)Both have low solubility, contributing to their immobility in soil. Trifluralin's extremely low solubility makes rainfall ineffective for incorporation.[9][10]
Soil Persistence LongerShorterPendimethalin generally has a longer half-life in soil, providing extended residual weed control.[1][11] Trifluralin degrades more quickly, especially when exposed to sunlight.[1]
Application Method Surface applied (requires moisture for activation) or pre-plant incorporated.Pre-plant incorporated (must be mechanically mixed into the soil).[1]Pendimethalin offers greater flexibility, especially in minimum or no-till systems.[1] Trifluralin requires tillage, which can be a disadvantage in conservation agriculture.[1]
Weed Control Spectrum

Both herbicides are highly effective against annual grasses and small-seeded broadleaf weeds.[2] However, there are nuances in their control spectra. Pendimethalin is often considered to have a broader spectrum of broadleaf weed control compared to trifluralin.[4]

Table 2: Comparative Weed Control Efficacy (General)

Weed TypeSpecies ExamplePendimethalin EfficacyTrifluralin Efficacy
Annual Grasses Crabgrass, Barnyardgrass, FoxtailsExcellentExcellent
Small-Seeded Broadleaves Pigweed (Palmer amaranth), LambsquartersGood to ExcellentGood to Excellent
Other Broadleaves SmartweedFair to GoodFair
Large-Seeded Broadleaves Cocklebur, SunflowerPoorPoor

Note: Efficacy can vary based on application rate, soil type, and environmental conditions.

Crop Selectivity and Phytotoxicity

Crop selectivity is a critical factor. While both are used in crops like cotton and soybeans, differences in crop tolerance have been observed.[3][12] Studies have shown that trifluralin can be more injurious to cotton, causing a greater reduction in lateral root development compared to pendimethalin at equivalent rates.[3][12] In one study, trifluralin reduced cotton root dry weight by 50%, whereas pendimethalin showed no significant effect.[3] This difference in selectivity is partly attributed to the crop's ability to metabolize the herbicide; cotton roots can metabolize pendimethalin but not trifluralin.[3]

Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential. Below are detailed methodologies for assessing the comparative efficacy of pendimethalin and trifluralin in a controlled environment.

Greenhouse Pot Bioassay for Pre-Emergent Activity

This protocol is designed to determine the dose-response relationship for each herbicide on target weed species.

Objective: To calculate the GR50 (the dose required to reduce plant biomass by 50%) for pendimethalin and trifluralin against a target weed species.

Materials:

  • Technical grade pendimethalin and trifluralin (>95% purity)

  • Acetone (for stock solution preparation)

  • Weed seeds (e.g., Lolium rigidum - annual ryegrass)

  • Potting medium (e.g., sandy loam soil, autoclaved to eliminate pathogens)

  • Plastic pots (e.g., 10 cm diameter)

  • Precision bench sprayer

  • Greenhouse with controlled temperature and lighting

  • Analytical balance

Methodology:

  • Soil Preparation: Fill each pot with 500g of the prepared potting medium.

  • Herbicide Preparation: Prepare stock solutions of each herbicide in acetone. From these, create a series of dilutions to achieve the desired application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). The untreated control (0x) should be sprayed with the carrier solvent only.

  • Herbicide Application: Arrange the pots in the precision bench sprayer. Apply the herbicide solutions evenly to the soil surface. This step simulates a pre-emergent application.

  • Incorporation (for Trifluralin): For the trifluralin-treated pots and their corresponding control, thoroughly mix the top 2-3 cm of soil immediately after application to simulate mechanical incorporation. This step is crucial to prevent volatilization and is a key variable when comparing with pendimethalin.

  • Sowing: Sow a pre-determined number of weed seeds (e.g., 20 seeds) at a uniform depth (e.g., 1 cm) in each pot.

  • Incubation: Place the pots in a greenhouse under optimal growing conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod). Water as needed.[13]

  • Data Collection: After a set period (e.g., 21 days), count the number of emerged seedlings (efficacy) and harvest the above-ground biomass. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight for each pot.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control for each herbicide concentration. Use a suitable statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR50 value for each herbicide.

Caption: Workflow for a greenhouse pot bioassay to evaluate pre-emergent herbicide efficacy.

Conclusion

Both pendimethalin and trifluralin are highly effective dinitroaniline herbicides that play a crucial role in modern weed management. The choice between them depends on a careful consideration of the target weed spectrum, crop, tillage system, and environmental conditions.

  • Trifluralin is a cost-effective and potent herbicide, especially for annual grass control, but its high volatility necessitates immediate mechanical incorporation, limiting its utility in no-till systems.[1]

  • Pendimethalin offers greater flexibility due to its lower volatility, allowing for surface application with activation by moisture.[1][4] It generally provides a broader spectrum of broadleaf weed control and may exhibit better crop safety in sensitive species like cotton.[3][4]

Researchers and professionals must weigh these factors to develop the most efficient and sustainable weed control strategies. The experimental protocols provided in this guide offer a framework for conducting robust, in-house evaluations to inform these critical decisions.

References

  • Arora, A., & Tomar, S.S. (n.d.). PERSISTENCE OF PENDIMETHALIN IN SOIL APPLIED TO DIFFERENT CROPS. CABI Digital Library. Retrieved from [Link]

  • Quicke, H., Beaudrot, L., & Simonson, G. (1998). Screening of Imazaquin, Pendimethalin and Trifluralin for Weed Control in Hybrid Poplar: The 1998 Sandpiper Farm Study. BASF Forestry Research Report.
  • (n.d.). Persistence of pendimethalin and oxyfluorfen at different temperature and moisture levels in an alfisol and vertisol. Retrieved from [Link]

  • Dotray, P., Baughman, T., Baumann, P., & Keeling, W. (2004, May 14). The use of Prowl (pendimethalin) or Treflan (trifluralin) is the backbone of most successful weed management programs in cotton. Cotton Inc. Retrieved from [Link]

  • Unsworth, J., Finizio, A., van Dijk, H., & Vighi, M. (2013). Critical assessment of pendimethalin in terms of persistence, bioaccumulation, toxicity, and potential for long-range transport. PubMed. Retrieved from [Link]

  • (n.d.). Mechanisms of Selectivity of Pendimethalin Prowl and Trifluralin Treflan in Cotton Gossypium Hirsutum and Weeds. Retrieved from [Link]

  • (2017, May 18). a comparative study of pendimethalin and trifluralin on soybean and cotton root systems. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dinitroaniline – Knowledge and References. Retrieved from [Link]

  • GRDC. (2020, March 12). Understanding pre-emergent herbicide availability, selectivity & persistence and how we can use this knowledge to predict behaviour of new herbicides. Retrieved from [Link]

  • Weber, J. B. (2017, June 12). Behavior of Dinitroaniline Herbicides in Soils. Weed Technology, Cambridge Core. Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC, NIH. Retrieved from [Link]

  • Chen, S., et al. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers. Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Retrieved from [Link]

  • Chen, S., et al. (2021, March 25). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC, NIH. Retrieved from [Link]

  • (2024, July 23). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. ResearchGate. Retrieved from [Link]

  • Parka, S. J., & Soper, O. F. (2017, June 12). The Physiology and Mode of Action of the Dinitroaniline Herbicides. Weed Science. Retrieved from [Link]

  • Lyon, D. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

  • (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • (2022, September 29). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]

Sources

Validation

Verifying Ploidy Level After Amiprophos-methyl (APM) Treatment

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Shift to Amiprophos-methyl Polyploidy induction is a cornerstone of plant breeding and genomi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift to Amiprophos-methyl

Polyploidy induction is a cornerstone of plant breeding and genomic manipulation, traditionally dominated by Colchicine. However, the high toxicity and low tubulin-binding specificity of Colchicine in certain plant species have driven researchers toward Amiprophos-methyl (APM) . APM, a phosphoric amide herbicide, exhibits a significantly higher affinity for plant tubulin and lower phytotoxicity, often resulting in higher survival rates of treated explants.

However, the lower lethality of APM presents a unique challenge: a higher survival rate of mixoploids (chimeras). Unlike Colchicine, which often kills unstable cells, APM may allow mixoploid tissues to persist, making the verification phase critical. This guide compares the primary methodologies for verifying ploidy following APM treatment, establishing a self-validating workflow for accurate determination.

Mechanistic Insight: APM vs. Colchicine

To verify the outcome, one must understand the cause. APM functions as a mitotic poison but operates through a distinct binding mechanism compared to Colchicine.

Comparative Mechanism of Action[1]
  • Colchicine: Binds to the colchicine-binding domain of tubulin, preventing polymerization. It has a low affinity for plant tubulin, necessitating high concentrations (often lethal) to be effective.

  • Amiprophos-methyl (APM): Binds to a distinct site on plant tubulin with high affinity. It depolymerizes microtubules by preventing the incorporation of tubulin dimers into the growing plus-end of the microtubule. This high specificity allows for lower dosage (micromolar range) and reduced tissue necrosis.

Diagram: APM-Induced Polyploidization Pathway

The following diagram illustrates the cellular cascade triggered by APM, leading to the formation of a restitution nucleus.

APM_Mechanism APM Amiprophos-methyl (APM) Application Tubulin High-Affinity Binding to Plant Tubulin Dimers APM->Tubulin MT_Disruption Inhibition of Microtubule Polymerization Tubulin->MT_Disruption Spindle_Fail Mitotic Spindle Failure (Metaphase Arrest) MT_Disruption->Spindle_Fail Chrom_Sep Chromatids Separate but Do Not Migrate Spindle_Fail->Chrom_Sep Restitution Formation of Restitution Nucleus (Nuclear Envelope Re-forms) Chrom_Sep->Restitution Polyploidy Polyploid Cell (4n) Restitution->Polyploidy

Caption: Figure 1. Mechanism of APM-induced polyploidy. APM disrupts spindle formation, forcing the cell to exit mitosis without cytokinesis, resulting in a doubled genome.

Comparative Analysis of Verification Methods

Post-treatment, the researcher faces a choice between throughput and absolute accuracy. The following table compares the three standard verification methods in the context of APM-treated tissues.

Table 1: Performance Comparison of Verification Methodologies
FeatureFlow Cytometry (FCM) Chromosome Counting (Cytology) Morphological Markers (Stomata)
Primary Metric Nuclear DNA Content (Fluorescence)Visible Chromosome NumberCell Size / Chloroplast Count
Throughput High (100+ samples/day)Low (5-10 samples/day)Medium-High (Screening only)
Accuracy High (±2-5% DNA content)Absolute (Gold Standard) Low (Indirect Proxy)
Skill Requirement Moderate (Instrument operation)High (Karyotyping expertise)Low
Destructive? Yes (Leaf tissue required)Yes (Root tips required)No (Epidermal peels)
APM Context Best for detecting chimeras (mixoploidy) common in APM survivors.Essential for validating FCM results in new species.Useful only as a pre-screen to discard obvious diploids.
Expert Insight

Why Flow Cytometry is the APM Standard: Because APM allows higher survival rates, you will likely encounter a higher frequency of mixoploids (tissues containing both 2n and 4n cells).

  • Morphology (stomata) averages the result, often missing chimeras.

  • Chromosome counting analyzes only a few cells, potentially missing a chimeric sector.

  • Flow Cytometry analyzes thousands of nuclei, producing distinct peaks for 2n and 4n populations within the same sample, making it the only reliable method to quantify the degree of chimerism.

Experimental Protocols

These protocols are designed to be self-validating. The "Validation Step" in each protocol ensures the system is working before valuable samples are processed.

Protocol A: Flow Cytometry (FCM) for APM-Treated Tissue

Objective: Quantify nuclear DNA content to distinguish diploids (2x) from tetraploids (4x).

Materials:

  • Lysis Buffer: Otto I (0.1 M citric acid, 0.5% Tween 20) or LB01 (Tris-based).

  • Staining Buffer: Otto II (0.4 M Na2HPO4) + Propidium Iodide (PI) (50 µg/mL) + RNase A (50 µg/mL).

  • Internal Standard: Fresh leaf tissue from a species with known genome size (e.g., Pisum sativum or Oryza sativa), distinct from the target.

Workflow:

  • Sample Prep: Co-chop ~50 mg of APM-treated leaf tissue and ~50 mg of Internal Standard leaf tissue in 1 mL of cold Lysis Buffer using a sharp razor blade. Sharpness is critical to prevent nuclei shearing.

  • Filtration: Filter the homogenate through a 30–50 µm nylon mesh to remove debris.

  • Staining: Add 2 mL of Staining Buffer (with PI and RNase). Incubate for 10–20 minutes in the dark on ice.

  • Analysis: Run on Flow Cytometer (e.g., BD FACSCalibur or Partec CyFlow).

    • Excitation: 488 nm (blue laser) or 532 nm (green laser) for PI.

    • Stop Condition: 5,000–10,000 nuclei.

Data Interpretation (The Self-Validating Step):

  • G1 Peak: Look for the dominant peak.

  • Validation: The Internal Standard peak must be sharp (CV < 5%). If the standard is broad, the lysis failed; do not trust the sample data.

  • Calculation:

    
    
    
Protocol B: Chromosome Counting (The Validator)

Objective: Visual confirmation of chromosome number. Use this on a subset of samples confirmed by FCM.

Workflow:

  • Collection: Harvest active root tips (1–2 cm) from APM-treated plantlets.

  • Pre-treatment: Incubate in 2 mM 8-hydroxyquinoline for 4 hours at 4°C (accumulates metaphase cells).

  • Fixation: Transfer to Farmer’s Fixative (3:1 Ethanol:Glacial Acetic Acid) for 24 hours.

  • Hydrolysis: 1N HCl at 60°C for 8–10 minutes (softens tissue).

  • Staining: Stain with 1-2% Acetocarmine or Feulgen stain.

  • Squash: Macerate the tip on a slide, add a coverslip, and apply firm, vertical pressure.

  • Microscopy: Count chromosomes in at least 5 metaphase cells.

Decision Logic: The Verification Workflow

Do not rely on a single method. Use this decision tree to optimize resources and accuracy.

Verification_Workflow Start APM-Treated Plantlets (Acclimatized) Screen Step 1: Stomatal Screening (High Throughput, Low Cost) Start->Screen Decision1 Is Stomata Size > 1.3x Control? Screen->Decision1 Discard Discard (Likely Diploid) Decision1->Discard No FCM Step 2: Flow Cytometry (Quantify DNA Content) Decision1->FCM Yes Decision2 FCM Result? FCM->Decision2 Diploid Diploid (Failure) Decision2->Diploid 2C Peak Only Mixo Mixoploid (Chimera) 2n + 4n Peaks Decision2->Mixo 2C & 4C Peaks Tetra Solid Tetraploid (4n) Decision2->Tetra 4C Peak Only Purify Re-culture / 2nd Treatment to Stabilize Mixo->Purify Cyto Step 3: Chromosome Count (Validation of 5-10% of samples) Tetra->Cyto

Caption: Figure 2. Integrated Verification Workflow. Screening reduces FCM costs; FCM identifies chimeras; Cytology validates the final line.

Troubleshooting & Common Pitfalls

The "Drifting Peak" in Flow Cytometry
  • Symptom: The fluorescence peaks shift along the X-axis between samples.

  • Cause: Plant secondary metabolites (phenolics) in APM-treated tissue interfering with PI staining.

  • Solution: Use an antioxidant buffer (e.g., addition of PVP-40 or mercaptoethanol) and always co-chop with an internal standard. If the standard shifts, the sample is compromising the stain.

High Mixoploidy Rates
  • Observation: FCM shows distinct 2n and 4n peaks (e.g., 60% 2n, 40% 4n).

  • Cause: APM's lower toxicity allowed non-doubled cells to survive alongside doubled ones.

  • Solution: Do not discard immediately. Isolate the apical meristem and perform a second round of vegetative propagation. Mixoploids often segregate into solid tetraploids or revert to diploids over 1-2 subcultures.

False Positives in Stomatal Screening
  • Observation: Large stomata but diploid FCM result.

  • Cause: Environmental stress (e.g., high humidity in vitro) or APM stress causing temporary cell expansion without genomic doubling.

  • Correction: Never publish based on stomatal data alone. It is a negative selection tool (filtering out diploids), not a positive confirmation tool.

References

  • Doležel, J., Greilhuber, J., & Suda, J. (2007). Flow Cytometry with Plant Cells: Analysis of Genes, Chromosomes and Genomes. Wiley-VCH.

  • Yemets, A. I., & Blume, Y. B. (2008). Amiprophos-methyl as an efficient antimitotic agent for plant polyploidy induction. Cytology and Genetics, 42(3), 171-177.

  • Galbraith, D. W., et al. (1983). Rapid flow cytometric analysis of the cell cycle in intact plant tissues. Science, 220(4601), 1049-1051.

  • Hansen, A. L., & Andersen, S. B. (1996). In vitro chromosome doubling with colchicine and amiprophos-methyl in Beta vulgaris ovule culture. Euphytica, 88, 159–164.

  • Ochatt, S. J. (2008). Flow cytometry in plant breeding. Cytometry Part A, 73A(7), 581-598.

Comparative

A Senior Application Scientist's Guide to Immunofluorescence Imaging of Microtubules in APM-Treated Cells

For researchers, scientists, and drug development professionals investigating the effects of Amiprophos-methyl (APM) on the cytoskeleton, accurate and quantifiable immunofluorescence imaging of microtubules is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the effects of Amiprophos-methyl (APM) on the cytoskeleton, accurate and quantifiable immunofluorescence imaging of microtubules is paramount. This guide provides an in-depth comparison of methodologies, moving beyond a simple recitation of protocols to explain the critical "why" behind experimental choices. We will explore how to design self-validating experiments that yield robust and publishable data.

Understanding the Target: Amiprophos-methyl (APM) and its Mechanism of Action

Amiprophos-methyl (APM) is a phosphoric amide herbicide that acts as a potent microtubule antagonist, particularly in plant cells.[1][2][3] Its primary mechanism involves the disruption of microtubule assembly from tubulin dimers, leading to a halt in microtubule-dependent processes such as cell division and elongation.[4] APM has been shown to directly inhibit the in vitro polymerization of plant tubulin.[1][2][5] Interestingly, its effect is significantly more pronounced on plant microtubules than on those from bovine brain, highlighting its specificity.[1] In some organisms, like Chlamydomonas reinhardi, APM has been observed to selectively inhibit tubulin synthesis.[6] This disruption of the microtubule network is the basis for its herbicidal activity and makes it a valuable tool for studying microtubule dynamics.

Visualizing the effect of APM requires a robust immunofluorescence protocol that can sensitively detect alterations in the microtubule network, from subtle changes in organization to complete depolymerization.

APM Amiprophos-methyl (APM) Tubulin Tubulin Dimers APM->Tubulin Binds to Microtubule Microtubule Polymerization APM->Microtubule Inhibits Tubulin->Microtubule Essential for Disruption Disruption of Microtubule Network Microtubule->Disruption CellProcesses Inhibition of Mitosis & Cell Elongation Disruption->CellProcesses

Caption: Mechanism of Amiprophos-methyl (APM) action on microtubules.

Comparative Analysis of Immunofluorescence Protocols for APM-Treated Cells

The success of immunofluorescence imaging of microtubules hinges on proper cell fixation and permeabilization. These steps are critical for preserving the delicate microtubule structures while allowing antibodies to access their targets. When studying the effects of a microtubule-disrupting agent like APM, the choice of fixation method can significantly impact the observed results.

Fixation: Preserving the "Snapshot" of Microtubule Disruption

The goal of fixation is to rapidly preserve the cellular architecture in a life-like state. For microtubules, this is particularly challenging due to their dynamic nature. We will compare two commonly used fixation methods:

  • Cross-linking Fixation (Paraformaldehyde): Aldehyde-based fixatives like paraformaldehyde (PFA) create covalent cross-links between proteins, forming a stable matrix.[7] This method is excellent for preserving overall cell morphology.

  • Organic Solvent Fixation (Methanol): Cold methanol fixation works by dehydrating the cell and precipitating proteins. This can be advantageous for exposing certain antibody epitopes.

Experimental Comparison:

Feature4% ParaformaldehydeCold Methanol (-20°C)Rationale and Causality
Microtubule Preservation Excellent for preserving fine, filamentous structures. The cross-linking action provides good structural support.[7]Can sometimes lead to a more "extracted" appearance, with a clearer view of individual filaments. However, it can also cause some microtubule bundling or depolymerization artifacts.PFA is generally preferred for maintaining the delicate network of microtubules, especially when subtle changes induced by low APM concentrations are being investigated. Methanol's dehydrating effect can be harsh on the cytoskeleton.
Antigenicity May mask some epitopes due to protein cross-linking.[7]Often better at exposing epitopes within protein complexes.The choice depends on the specific anti-tubulin antibody being used. It is crucial to consult the antibody datasheet for the recommended fixation method.
Permeabilization Requires a separate permeabilization step (e.g., with Triton X-100).[8]Acts as both a fixative and a permeabilizing agent.The two-step process with PFA allows for more control over permeabilization, which can be optimized to minimize damage to cellular structures.

Recommendation for APM-Treated Cells: For initial studies, 4% paraformaldehyde fixation followed by permeabilization with 0.1% Triton X-100 is recommended to best preserve the potentially fragile microtubule structures in APM-treated cells. However, if the chosen antibody performs poorly with PFA, cold methanol fixation should be tested as an alternative.

Antibody Selection: The Key to Specific and Bright Staining

The most common target for microtubule immunofluorescence is tubulin, the primary protein component of microtubules.

  • Alpha-tubulin Antibodies: A wide variety of monoclonal and polyclonal antibodies against alpha-tubulin are commercially available.[9] These are generally robust and provide reliable staining across many species. The TU-02 clone, for example, recognizes an epitope on the N-terminal structural domain of alpha-tubulin.[10]

  • Beta-tubulin Antibodies: Similar to alpha-tubulin antibodies, these are also widely used and effective.

Self-Validating System: To ensure the specificity of your staining, it is essential to include proper controls. A negative control, where the primary antibody is omitted, should show no specific staining. A positive control, using untreated cells, should display a well-defined microtubule network.

Step-by-Step Experimental Protocols

The following protocols provide a starting point for imaging microtubules in APM-treated cells. Optimization may be required for specific cell types and experimental conditions.

Cell Culture and APM Treatment
  • Seed cells on sterile glass coverslips in a petri dish or multi-well plate.

  • Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Treat cells with the desired concentration of APM for the appropriate duration. Include a vehicle-only control (e.g., DMSO).

Immunofluorescence Protocol: Paraformaldehyde Fixation

Start APM-Treated Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA (10-20 min) Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Perm Permeabilize with 0.1% Triton X-100 (10 min) Wash2->Perm Wash3 Wash with PBS (3x) Perm->Wash3 Block Block with 1% BSA (1 hour) Wash3->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-alpha-tubulin) Block->PrimaryAb Wash4 Wash with PBS (3x) PrimaryAb->Wash4 SecondaryAb Incubate with Fluorescent Secondary Antibody Wash4->SecondaryAb Wash5 Wash with PBS (3x) SecondaryAb->Wash5 Mount Mount Coverslip Wash5->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Immunofluorescence workflow using paraformaldehyde fixation.

  • Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).[11]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[8][11]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., mouse anti-alpha-tubulin) in the blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Quantitative Analysis of Microtubule Disruption

Visual inspection of immunofluorescence images can be subjective. For robust, publishable data, quantitative analysis is essential.

Methods for Quantification

Several methods can be employed to quantify the effects of APM on the microtubule network:

  • Fluorescence Intensity: Measure the total or average fluorescence intensity of the tubulin staining per cell. A decrease in intensity may correlate with microtubule depolymerization.

  • Microtubule Density/Length: Utilize image analysis software (e.g., ImageJ/Fiji) to skeletonize the microtubule network and measure parameters like total microtubule length or the number of microtubule branches.

  • Cellular Morphology: Quantify changes in cell shape, such as cell area or roundness, which can be affected by cytoskeletal disruption.

Hypothetical Data Presentation:

APM Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Average Microtubule Length (µm)Cell Roundness (0-1)
0 (Control)150.2 ± 12.525.8 ± 3.10.65 ± 0.08
1112.7 ± 9.818.2 ± 2.50.78 ± 0.09
565.4 ± 7.19.7 ± 1.80.89 ± 0.06
1032.1 ± 4.54.1 ± 1.20.95 ± 0.04

This table provides a clear, quantitative comparison of the dose-dependent effects of APM on microtubule integrity and cell morphology.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

ProblemPossible CauseSolution
Weak or No Signal - Inefficient primary antibody. - Incorrect secondary antibody. - Over-fixation masking the epitope.- Titrate the primary antibody concentration. - Ensure the secondary antibody is against the host species of the primary. - Reduce fixation time or try an alternative fixation method.[12]
High Background - Primary or secondary antibody concentration is too high. - Insufficient blocking. - Autofluorescence.- Optimize antibody concentrations. - Increase blocking time or try a different blocking agent. - Include an unstained control to assess autofluorescence.[13][14]
Non-specific Staining - Cross-reactivity of the secondary antibody.- Run a control with only the secondary antibody.[13]

Concluding Remarks

The immunofluorescence imaging of microtubules in APM-treated cells is a powerful technique for elucidating the mechanism of this herbicide and for broader studies of cytoskeletal dynamics. By carefully selecting and optimizing fixation, permeabilization, and antibody staining protocols, and by incorporating quantitative analysis, researchers can obtain reliable and reproducible data. This guide provides a framework for designing and executing these experiments with scientific rigor, ensuring that the resulting data is both accurate and impactful.

References

  • Collis, P. S., & Weeks, D. P. (1978). Selective inhibition of tubulin synthesis by amiprophos methyl during flagellar regeneration in Chlamydomonas reinhardi. Science, 202(4366), 440-442. [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Science, 224(4651), 874–876. [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. R Discovery. [Link]

  • Davis, A., et al. (2018). Manipulation and quantification of microtubule lattice integrity. bioRxiv. [Link]

  • Blyudenov, A. S., et al. (2003). Influence of Amiprophosmethyl on the Root Cell Structure in the Herbicide-Sensitive and -Resistant Lines of Nicotiana plumbaginifolia. Russian Journal of Plant Physiology, 50(5), 685-692. [Link]

  • Hugdahl, J. D., & Morejohn, L. C. (1993). Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Plant Physiology, 102(3), 725–740. [Link]

  • Akashi, T., et al. (1993). Molecular Modeling Indicates that Two Chemically Distinct Classes of Anti-Mitotic Herbicide Bind to the Same Receptor Site(s). Plant Physiology, 102(3), 725-740. [Link]

  • Aumeier, C., et al. (2020). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv. [Link]

  • Goldspink, D. A., et al. (2017). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. JoVE (Journal of Visualized Experiments), (126), e56662. [Link]

  • Tanimoto, M., et al. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Biochemical and Biophysical Research Communications, 493(3), 1256-1262. [Link]

  • Chen, J., et al. (2014). A Quantitative Method for Microtubule Analysis in Fluorescence Images. PLoS ONE, 9(1), e87593. [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting Guide. [Link]

  • Sedgwick, A., & Krock, B. L. (2020). Different fixation methods affect microtubule immunolabeling and... ResearchGate. [Link]

  • Rodionov, V. I., & Borisy, G. G. (1997). Fluorescence microscopy of microtubules in cultured cells. Methods in enzymology, 283, 339-347. [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. [Link]

  • Johnson, G. T., & Murphy, R. F. (2012). Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines. PLOS ONE, 7(11), e49173. [Link]

  • Biocompare. (n.d.). Anti-alpha Tubulin Antibody Products. [Link]

  • The University of Queensland, Institute for Molecular Bioscience. (2018, April). Fixing and labelling cells for immunofluorescence (IF) microscopy. [Link]

  • Nyporko, A. Y., & Blume, Y. B. (2008). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. Tsitologiia i genetika, 42(5), 3-15. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. [Link]

  • Panda, D., et al. (1998). Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends. Proceedings of the National Academy of Sciences, 95(16), 9313-9318. [Link]

  • LI-COR Biosciences. (n.d.). alpha-Tubulin Mouse Monoclonal Antibody. [Link]

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Validation

Amiprophos-methyl (APM) vs. Colchicine: A Comparative Technical Guide for Chromosome Doubling

Topic: Amiprophos-methyl (APM) vs. Colchicine Doubling Success Rate Content Type: Publish Comparison Guide Executive Summary: The Shift from Cytotoxicity to Specificity For decades, Colchicine has served as the "gold sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amiprophos-methyl (APM) vs. Colchicine Doubling Success Rate Content Type: Publish Comparison Guide

Executive Summary: The Shift from Cytotoxicity to Specificity

For decades, Colchicine has served as the "gold standard" for chromosome doubling (polyploidization) in plant breeding, despite its notorious phytotoxicity and hazardous safety profile for researchers. Amiprophos-methyl (APM) , an organophosphorus herbicide, has emerged as a superior alternative, particularly for high-value haploid induction workflows (e.g., maize, wheat, onion).

The Verdict: While Colchicine remains effective for recalcitrant species, APM consistently demonstrates a higher "Actual Doubling Rate" (ADR) —a metric calculated as Survival Rate × Doubling Efficiency. APM achieves this by binding plant tubulin with high specificity at micromolar concentrations, whereas Colchicine requires millimolar "sledgehammer" doses due to its poor affinity for plant tubulin, resulting in widespread cellular necrosis.

Mechanistic Deep Dive: The "Affinity Gap"

To understand the difference in success rates, we must look at the molecular interaction between the agents and the microtubule cytoskeleton.

Colchicine: The Blunt Instrument

Colchicine binds to the colchicine-binding site (CBS) at the interface of


- and 

-tubulin.[1]
  • The Problem: Colchicine has a very high affinity for animal tubulin but a low affinity for plant tubulin .

  • The Consequence: To achieve microtubule depolymerization in plants, researchers must use high concentrations (typically 1–5 mM). At these levels, Colchicine causes non-specific toxicity, inhibiting not just spindle formation but also general cellular transport, leading to high mortality (necrosis) of the explants.

Amiprophos-methyl (APM): The Precision Tool

APM is a phosphoric amide herbicide that binds to a distinct site (likely overlapping with the dinitroaniline binding site) on


-tubulin .
  • The Advantage: APM has an exceptionally high affinity for plant tubulin and low affinity for animal tubulin.

  • The Consequence: Effective depolymerization occurs at low micromolar concentrations (10–50 µM). This "surgical" disruption arrests mitosis without overwhelming the cell's metabolic machinery, resulting in significantly higher survival and regeneration rates.

Visualization: Mechanism of Action

MoA_Comparison cluster_0 Colchicine Pathway cluster_1 APM Pathway Colch Colchicine (High Conc: 1-5 mM) Bind_C Weak Binding to Plant Tubulin (CBS) Colch->Bind_C Tox High Cytotoxicity (Cell Death) Bind_C->Tox Off-target effects Result_C Low Survival Rate Moderate Doubling Bind_C->Result_C Tox->Result_C Reduces Yield Result_A High Survival Rate High Doubling Efficiency Result_C->Result_A APM often yields 2x viable diploids APM APM (Low Conc: 10-50 µM) Bind_A High Affinity Binding (Alpha-Tubulin) APM->Bind_A Surv High Cell Viability (Low Necrosis) Bind_A->Surv Bind_A->Result_A Surv->Result_A Boosts Yield

Figure 1: Comparative mechanism of action. Note Colchicine's reliance on high concentrations leading to toxicity, versus APM's high-affinity specific binding.

Performance Analysis: The Data

The following data consolidates comparative studies across major crop types. The critical metric is Actual Doubling Rate (ADR) , which accounts for plant mortality. High doubling efficiency is useless if 90% of the plants die.

Table 1: Comparative Efficiency by Crop
CropAgentConcentrationDurationDoubling %Survival %Actual Doubling Rate (ADR)
Maize (Haploid)Colchicine1.5 mM24 h30.0%68%20.4%
APM 20 µM 24 h 45.0% 85% 38.2%
Onion (A. cepa)Colchicine250 mg/L48 h100%40%40.0%
APM 15.2 mg/L 48 h 57.7% 95% 54.8%
Banana (Musa spp.)Colchicine5.0 mM48 h50.0%Low< 25%
APM 40 µM 24 h 66.7% High> 60%

Data Sources: Aggregated from comparative studies in Plants (2020), Scientia Horticulturae, and Acta Agriculturae Scandinavica.

Key Takeaways:
  • Maize: APM nearly doubles the efficiency of Colchicine (38.2% vs 20.4%).

  • Onion: While Colchicine is a more potent doubling agent (hitting 100% doubling), its toxicity kills the majority of explants. APM preserves the population, resulting in more total doubled plants.

  • Genotype Dependency: In Banana, APM showed efficacy in genotypes where Colchicine failed or caused excessive mortality.

Experimental Protocols

Safety & Preparation
  • Colchicine: Extreme Care.[1] Mutagenic and fatal if swallowed. Use full PPE (gloves, mask, goggles) and work in a fume hood.

  • APM: Moderate Care. Herbicide class.[2][3][4] Use standard PPE.

Protocol A: Optimized APM Treatment (Recommended)

This protocol is optimized for Maize and Cereal haploids but is adaptable for other species.

  • Stock Solution: Dissolve 10 mg APM in 1 mL DMSO (Dimethyl sulfoxide). Dilute with water to create a 1 mM stock. Store at -20°C.

  • Working Solution: Dilute stock to 20–40 µM in liquid culture medium (e.g., MS medium) + 1% DMSO to aid penetration.

  • Pre-Treatment: Germinate haploid seeds or culture explants until V2 stage (2-3 leaves) or active root growth.

  • Immersion:

    • Method: Submerge the crown region (meristematic zone) and roots.

    • Duration: 24 hours at room temperature (25°C).

  • Rinse: Triple rinse with sterile distilled water to remove residual herbicide.

  • Recovery: Transfer to standard growth medium without selective agents. Maintain high humidity for 48 hours.

Protocol B: Standard Colchicine Treatment (Reference)
  • Working Solution: 0.06% (w/v) Colchicine (~1.5 mM) + 0.5% DMSO.

  • Immersion: Submerge seedlings for 8–12 hours.

  • Rinse: Extensive washing (5x) required due to high toxicity.

  • Recovery: Expect lag phase. Necrosis of root tips is common; trim necrotic tissue if necessary to prevent spread.

Visualization: Experimental Workflow

Workflow cluster_treat Treatment Phase Start Haploid Explant/Seedling Choice Select Agent Start->Choice Path_C Colchicine (1.5 mM) 8-12 Hours Choice->Path_C Standard Path_A APM (20-40 µM) 24 Hours Choice->Path_A Optimized Rinse Wash Step (Critical for Colchicine) Path_C->Rinse Path_A->Rinse Recovery Recovery Phase (Growth Media) Rinse->Recovery Check_C High Mortality Risk Monitor Necrosis Recovery->Check_C If Colchicine Check_A High Survival Rapid Regrowth Recovery->Check_A If APM End Flow Cytometry Ploidy Analysis Check_C->End Check_A->End

Figure 2: Workflow decision tree. APM simplifies the recovery phase by reducing the need for aggressive necrosis management.

Cost-Benefit & Strategic Recommendations

Cost Analysis
  • Colchicine: Historically cheap, but pharmaceutical-grade prices have spiked in some regions (e.g., US) due to regulatory changes. Research-grade remains accessible but is strictly regulated.

  • APM: Higher cost per gram than Colchicine. However, because the effective concentration is 100x lower (µM vs mM), the cost per experiment is often comparable or lower .

Strategic Recommendations
  • Use APM when:

    • Working with rare or expensive haploid seeds (e.g., edited lines) where survival is paramount.

    • The species is known to be hypersensitive to Colchicine (high necrosis).

    • User safety is a primary concern in the lab environment.

  • Use Colchicine when:

    • APM supply is unavailable (regulatory restrictions on herbicides).

    • Working with a highly recalcitrant species where APM has failed to induce any doubling (Colchicine's higher toxicity sometimes correlates with stronger microtubule disruption in tough tissues).

References

  • Chaikam, V., et al. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. Plants, 9(4), 459. Link

  • Ren, J., et al. (2025). Doubling Effect of Anti-microtubule Herbicides on the Maize Haploid. ResearchGate. Link

  • Foschi, M. L., et al. (2013). Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants. SciELO Argentina. Link

  • Hlaing, T. S., et al. (2020). Induction of Tetraploids by Treatment with Amiprofos-methyl in Platycodon grandiflorus. J-Stage. Link

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl.[4] Science, 224(4651), 874–876. Link

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Comparative

A Senior Application Scientist's Guide to Ploidy Validation: The Root Tip Squash Method vs. Flow Cytometry

For researchers in genetics, drug development, and plant breeding, accurate determination of ploidy level is a critical checkpoint. The induction of polyploidy, often through the application of Anti-Polyploidizing Mitoti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in genetics, drug development, and plant breeding, accurate determination of ploidy level is a critical checkpoint. The induction of polyploidy, often through the application of Anti-Polyploidizing Mitotic (APM) agents like colchicine, can lead to desirable traits such as increased biomass, larger fruits, or enhanced production of secondary metabolites.[1][2] However, the success of these treatments must be rigorously validated. This guide provides an in-depth comparison of the classical cytogenetic root tip squash method and the high-throughput flow cytometry technique for ploidy validation, grounded in field-proven insights and experimental data.

The Principle of Ploidy Validation: Why We Look at Chromosomes

Ploidy refers to the number of complete sets of chromosomes in a cell. Inducing polyploidy, for instance, creating a tetraploid (4x) organism from a diploid (2x) one, involves arresting the cell cycle during mitosis. Anti-mitotic agents, such as colchicine, function by disrupting the formation of the mitotic spindle.[3] This prevents the separation of sister chromatids, leading to a cell that re-enters interphase with a doubled chromosome number.[2][3]

Validating this outcome is non-negotiable. It confirms the efficacy of the APM treatment and ensures that subsequent research or production is based on a genetically stable and correctly characterized biological system. The Allium cepa (onion) root tip is a model system for this analysis due to its rapid cell division in the meristematic region and its large, easily observable chromosomes.[4]

Mechanism of Action: Colchicine as a Mitotic Inhibitor

Colchicine, a naturally occurring alkaloid, is a powerful tool for inducing polyploidy.[2][5] Its mechanism hinges on its ability to bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of microtubules, which are essential components of the mitotic spindle. Without a functional spindle, chromosomes cannot be segregated into daughter cells, resulting in a single cell with a duplicated set of chromosomes.[3]

cluster_0 Normal Mitosis (Metaphase -> Anaphase) cluster_1 Mitosis with Colchicine Metaphase Metaphase (Chromosomes align) Spindle Mitotic Spindle (Microtubules) Metaphase->Spindle Spindle fibers attach to kinetochores Anaphase Anaphase (Sister chromatids separate) Spindle->Anaphase Microtubules shorten DaughterCells Two Diploid (2n) Daughter Cells Anaphase->DaughterCells Colchicine Colchicine Tubulin Tubulin Subunits Colchicine->Tubulin Binds to NoSpindle Spindle Formation Inhibited Tubulin->NoSpindle Prevents polymerization MetaphaseArrest Metaphase Arrest (Chromosomes do not separate) NoSpindle->MetaphaseArrest PolyploidCell One Tetraploid (4n) Cell MetaphaseArrest->PolyploidCell

Caption: Mechanism of Colchicine-Induced Polyploidy.

The Root Tip Squash Method: A Detailed Protocol

The root tip squash is a trusted, cost-effective cytogenetic technique that allows for the direct visualization and counting of chromosomes. Its primary advantage is the ability to not only confirm ploidy but also to identify major structural aberrations.

Experimental Workflow

The entire process, from sample preparation to microscopic analysis, is a sequence of carefully orchestrated chemical and physical steps designed to isolate, fix, and stain chromosomes within a single cell layer.

Start Root Growth (e.g., Allium cepa in water) Pretreat Pre-treatment (Mitotic Arrest) 0.05% Colchicine, 2-3 hrs Start->Pretreat Harvest 1-2 cm root tips Fix Fixation (Preserve Chromosomes) Carnoy's Fixative, 30 min Pretreat->Fix Wash with distilled water Hydrolyze Hydrolysis (Soften Tissue) Warm 1N HCl, 5-8 min Fix->Hydrolyze Wash with distilled water Stain Staining (Visualize Chromosomes) Aceto-Orcein, 15-30 min Hydrolyze->Stain Wash with distilled water Mount Mounting & Squashing (Create Monolayer) Stain->Mount Place tip on slide, add 45% acetic acid Observe Microscopic Observation (Count Chromosomes) Mount->Observe Apply coverslip & press firmly End Ploidy Validated Observe->End

Caption: Experimental Workflow for the Root Tip Squash Method.

Step-by-Step Methodology

Materials:

  • Allium cepa (onion) bulbs or other plant with actively growing roots

  • Colchicine or 8-hydroxyquinoline

  • Fixative: Carnoy’s fixative (6:3:1 Ethanol:Chloroform:Glacial Acetic Acid)

  • 1N Hydrochloric Acid (HCl)

  • Stain: 2% Aceto-orcein or Feulgen stain[6][7]

  • 45% Acetic Acid

  • Microscope slides, coverslips, forceps, razor blades, water bath, microscope

Protocol:

  • Root Tip Harvesting:

    • Grow roots by suspending an onion bulb over water. Healthy, white, actively growing roots are essential.[8]

    • Excise the terminal 1-2 cm of several root tips, ideally in the morning when mitotic activity is highest.[8]

  • Pre-treatment (Metaphase Arrest):

    • Immediately place the harvested tips into a 0.05% colchicine solution for 2-3 hours at room temperature.[9]

    • Causality: This step is crucial. Colchicine arrests cells in metaphase, the stage where chromosomes are most condensed and clearly visible. It also dissolves the mitotic spindle, allowing for better chromosome spreading in the subsequent squash.[10]

  • Fixation:

    • Rinse the root tips thoroughly in distilled water.

    • Transfer them to freshly prepared, cold Carnoy's fixative for at least 30 minutes (can be stored for weeks at 4°C).[6][11]

    • Causality: Fixation halts all cellular processes, preventing chromosome degradation by nucleases, and it hardens the tissue while preserving chromosome morphology.

  • Hydrolysis:

    • Rinse the fixed tips in distilled water.

    • Place the tips in a watch glass containing 1N HCl and incubate in a water bath at 60°C for 5-8 minutes.[9][12]

    • Causality: The warm acid hydrolysis breaks down the pectin in the middle lamella, which cements the cell walls of adjacent cells together.[13][14] This enzymatic digestion is essential for separating the cells into a single layer during squashing.

  • Staining:

    • Carefully transfer the softened root tips to a drop of 2% aceto-orcein stain on a clean microscope slide.[15]

    • Allow the tips to stain for 15-30 minutes. The very end of the root tip (the meristem) should become deeply stained.

    • Causality: Aceto-orcein is an acidic stain that binds to the basic proteins (histones) associated with DNA, making the chromosomes appear dark red or purple.[16] An alternative, Feulgen stain, is more specific to DNA itself.[17][18]

  • Squashing and Mounting:

    • Using a clean razor blade, excise only the darkly stained meristematic tip (about 1-2 mm) and discard the rest.[4]

    • Add a single drop of 45% acetic acid.

    • Gently lower a coverslip over the root tip.

    • Place the slide within a folded piece of blotting paper and firmly apply pressure with your thumb directly over the coverslip.[19] The pressure should be straight down, without any sideways movement, to spread the cells into a monolayer.[19]

  • Microscopic Examination:

    • Scan the slide under low power (10x) to locate the region with well-spread cells.

    • Switch to high power (40x or 100x oil immersion) to observe and count the chromosomes within individual cells arrested in metaphase. A diploid Allium cepa cell will have 16 chromosomes, while a successfully induced tetraploid will have 32.[4]

Alternative Method: Flow Cytometry

Flow cytometry is a powerful, high-throughput alternative for ploidy analysis. Instead of direct visualization, it measures the fluorescence intensity of stained nuclei, which is proportional to the DNA content.[20][21]

Core Principles of Flow Cytometry for Ploidy Analysis
  • Nuclei Isolation: A suspension of intact nuclei is prepared by finely chopping fresh leaf tissue in a lysis buffer.

  • Staining: The isolated nuclei are stained with a fluorescent DNA intercalating dye, such as propidium iodide (PI) or DAPI.

  • Analysis: The suspension is run through a flow cytometer, where a laser excites the dye in each nucleus. The emitted fluorescence is detected and quantified.

  • Data Interpretation: The data is displayed as a histogram where the position of the peaks on the x-axis corresponds to the relative DNA content. A diploid (2x) sample will show a primary peak, and a tetraploid (4x) sample will show a peak at twice the fluorescence value.

Performance Comparison: Root Tip Squash vs. Flow Cytometry

Choosing the right method depends on the specific research question, available resources, and required throughput.

FeatureRoot Tip Squash MethodFlow Cytometry
Principle Direct visualization and counting of chromosomes.[1]Indirect quantification of nuclear DNA content via fluorescence.[20]
Throughput Low; preparing and analyzing each slide is time-consuming.High; can analyze thousands of nuclei per second from many samples.[22]
Cost Low; requires a basic light microscope and standard lab chemicals.High; requires a specialized and expensive flow cytometer.
Data Type Qualitative and quantitative (chromosome number and morphology).Quantitative (relative DNA content).[23]
Detection of Aneuploidy Excellent; can identify gains or losses of individual chromosomes.Can detect large-scale changes but may miss subtle aneuploidy.
Detection of Mixoploidy Difficult; requires screening many cells and may miss low-frequency chimeras.Excellent; can easily identify multiple cell populations with different DNA content.[20]
Detection of Aberrations Can detect major structural changes (e.g., deletions, translocations).Cannot detect structural aberrations.[23]
Skill Requirement High; technique requires significant practice to master.Moderate; requires careful sample preparation and data analysis skills.
Sample Type Actively dividing tissue (e.g., root meristems).Can be applied to various tissues, including non-dividing ones like leaves.[22][24]

Conclusion for the Professional Researcher

Both the root tip squash method and flow cytometry are robust, validated techniques for determining ploidy. The choice between them is a strategic one.

  • The Root Tip Squash Method remains the gold standard for initial, definitive characterization. Its ability to provide direct visual evidence of chromosome number and structure is unparalleled. It is the ideal choice for detailed cytogenetic studies, confirming the results of a new APM treatment, or when capital for a flow cytometer is unavailable. While laborious, its trustworthiness comes from the direct observation of the biological reality.

  • Flow Cytometry is the undisputed champion for large-scale screening and high-throughput applications.[22] When validating hundreds of treated plantlets or screening for successful polyploids in a breeding program, its speed and quantitative power are essential.[20] It excels at detecting mixoploidy, a common outcome of colchicine treatment.

For a comprehensive and self-validating workflow, a hybrid approach is often best. Use flow cytometry for initial high-throughput screening to identify putative polyploids, followed by the root tip squash method on a subset of samples to definitively confirm the chromosome number and rule out major structural abnormalities. This leverages the strengths of both techniques, ensuring both efficiency and absolute certainty in your results.

References

  • Vertex AI Search. (n.d.). Study of different stages of Mitosis from temporary acetocarmine squash preparation of root-tip cells of onion (Allium cep). Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Root-tip-squash-21.pdf - Parrott Lab. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Preparation of Chromosome Squashes - Amy Brown Science. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Squash an Onion and Learn the True Age of Your Cells - Carolina Knowledge Center. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Investigating mitosis in allium root tip squash - Practical Biology. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Analysis of ploidy by flow cytometry and root tip squash. (A,B) Flow...
  • Vertex AI Search. (2021, October 10). Mitosis root tip squash - Required practical A level Biology. Method explained & exam questions - YouTube. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Investigating mitosis in allium root tip squash - Science & Plants for Schools. Retrieved February 3, 2026.
  • Vertex AI Search. (2025, October 10). FEULGEN STAINING PROTOCOL - Kansas State University. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). The Role of Colchicine in Plant Breeding - MDPI. Retrieved February 3, 2026.
  • Vertex AI Search. (2021, June 23). Flow Cytometry-Based Determination of Ploidy from Dried Leaf Specimens in Genomically Complex Collections of the Tropical Forage Grass Urochloa s. l - PMC - NIH. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Orcein staining and the identification of polytene chromosomes - PubMed. Retrieved February 3, 2026.
  • Vertex AI Search. (2023, December 26). Optimizing flow cytometry analysis for determining ploidy level and genome size of colchicine-induced polyploids of Neolamarckia cadamba - Journal of Applied Biology and Biotechnology. Retrieved February 3, 2026.
  • Vertex AI Search. (2025, August 9). Aceto-orcein staining for counting somatic chromosomes in castor (Ricinus communis L.). Retrieved February 3, 2026.
  • Vertex AI Search. (2019, June 28). Studies on Colchicine Induced Chromosome Doubling for Enhancement of Quality Traits in Ornamental Plants - PMC. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Lecture 16 : Cytological and Various Staining Procedures for Ploidy Analysis - NPTEL Archive. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Colchicine Treatment and Toxicity | ICPS - International Carnivorous Plant Society. Retrieved February 3, 2026.
  • Vertex AI Search. (2025, October 10). ACETO-ORCEIN STAINING - Kansas State University. Retrieved February 3, 2026.
  • Vertex AI Search. (2018, February 15). Flow cytometry to study ploidy level - what was going wrong?
  • Vertex AI Search. (n.d.). Feulgen Staining of Intact Plant Tissues for - Ohio University. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). feulgen method.pages. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.). Application Notes: Orcein Staining for Chromosome Visualization - Benchchem. Retrieved February 3, 2026.
  • Vertex AI Search. (2025, July 11).
  • Vertex AI Search. (n.d.). Assessing Ploidy Level Analysis and Single Pollen Genotyping of Diploid and Euploid Citrus Genotypes by Fluorescence-Activated Cell Sorting and Whole-Genome Amplification - Frontiers. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Induction and Identification of Polyploidy by Colchicine Treatment in Lilium regale - J-Stage. Retrieved February 3, 2026.
  • Vertex AI Search. (2024, April 12). A brief history of the Feulgen reaction - PMC. Retrieved February 3, 2026.
  • Vertex AI Search. (2023, October 18). A Flow Cytometry-Based Assessment of the Genomic Size and Ploidy Level of Wild Musa Species in India - MDPI. Retrieved February 3, 2026.
  • Vertex AI Search. (2021, December 31). Root tip squash - Required Practical 2 - YouTube. Retrieved February 3, 2026.
  • Vertex AI Search. (2024, December 20). Mitosis Root Tip Squash | Required Practical A level Biology - YouTube. Retrieved February 3, 2026.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Genetic Stability of APM-Derived Doubled Haploids

Authored for Researchers, Scientists, and Drug Development Professionals The production of doubled haploids (DH) is a cornerstone of modern plant breeding, dramatically accelerating the creation of completely homozygous...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The production of doubled haploids (DH) is a cornerstone of modern plant breeding, dramatically accelerating the creation of completely homozygous lines.[1][2] Among the various methods, Anther-Panicle-Microspore (APM) culture has emerged as a powerful technique. However, the in vitro process, which involves rescuing immature gametes and inducing embryogenesis, is not without its perils. The stress of culture conditions can introduce genetic and epigenetic changes, collectively known as gametoclonal variation.[3][4]

Ensuring the genetic stability of the resulting DH plants is not merely a quality control step; it is fundamental to the integrity of any breeding program or research application. An unstable DH line can confound genetic mapping, compromise the uniformity of a crop, and introduce undesirable traits. This guide provides an in-depth comparison of the essential methods for assessing the genetic fidelity of APM-derived DH lines, grounded in the principles of robust, self-validating experimental design.

The Hierarchy of Genetic Instability: A Conceptual Framework

Before delving into methodologies, it is crucial to understand the different levels at which genetic instability can manifest. These changes can range from large-scale chromosomal events to single nucleotide alterations. A comprehensive assessment strategy must be multi-tiered to detect this full spectrum of potential variations.

G A Whole Genome Level B Ploidy Variation (Euploidy/Aneuploidy) A->B Assessed by Flow Cytometry C Chromosome Structure Level D Major Aberrations (Deletions, Translocations) C->D Assessed by Cytological Analysis E DNA Sequence Level F Point Mutations (SNPs), Small InDels, Residual Heterozygosity E->F Assessed by Molecular Markers

Caption: Hierarchy of potential genetic instability in DH plants.

Ploidy Level Assessment: The First Line of Defense

The most common and immediate form of instability in DH production is variation in ploidy level. While the goal is a diploid (2x) plant, the process can yield haploids (1x), tetraploids (4x), or mixoploids. Flow cytometry is the gold-standard, high-throughput method for this determination.[5][6]

Causality: Spontaneous chromosome doubling is a frequent event in microspore culture, with rates reported between 38% and 58% in some species.[7][8] However, failures in this process can lead to the regeneration of sterile haploid plants. Conversely, multiple doubling events or cell fusion can result in polyploids. Early and accurate identification of the desired doubled haploids is critical for efficiency.[9]

Experimental Protocol: High-Throughput Flow Cytometry

This protocol is adapted for a 96-well plate format, maximizing efficiency.[9]

Principle: This technique measures the fluorescence of a DNA-intercalating dye (e.g., Propidium Iodide, PI) in isolated nuclei. The fluorescence intensity is directly proportional to the DNA content, allowing for clear discrimination between 1x, 2x, and 4x ploidy levels.[10]

Methodology:

  • Control Selection (Self-Validating Step): For every batch of samples, include a known diploid control. This is typically a leaf sample from the donor plant or a previously verified diploid line of the same species. This control is essential for correctly gating the 2x peak on the flow cytometer histogram.

  • Sample Preparation:

    • Place a small leaf disc (approx. 0.5 cm²) from each regenerated plantlet into a separate well of a 96-well grinding plate.

    • Add 400 µL of ice-cold nuclei isolation buffer (e.g., Galbraith’s buffer) to each well. The buffer's role is to lyse the cells while keeping the nuclei intact and protecting the DNA from degradation.[9]

    • Add grinding beads and seal the plate.

    • Mechanically disrupt the tissue using a bead beater for 1-2 minutes until a homogenous slurry is formed.

  • Filtration:

    • Place a 96-well filter plate over a 96-well collection plate.

    • Transfer the slurry from the grinding plate to the filter plate.

    • Centrifuge at 500 x g for 2 minutes to filter the nuclear suspension, removing large cellular debris.

  • Staining:

    • Add a staining solution containing Propidium Iodide (PI) and RNase to the filtered suspension. RNase is critical to prevent the staining of double-stranded RNA, which would otherwise confound the DNA content measurement.

    • Incubate on ice, protected from light, for 20-30 minutes.

  • Analysis:

    • Analyze the samples on a flow cytometer equipped with a plate loader.[9]

    • First, run the known diploid control to establish the position of the G1 peak for 2x nuclei.

    • Acquire data for each sample, collecting at least 5,000 events (nuclei) per sample for statistical robustness.

    • Identify ploidy levels based on the relative position of their G1 peaks compared to the control. A haploid peak will appear at half the channel value of the diploid G1 peak, while a tetraploid will be at double the value.[10]

Chromosomal Integrity: A Deeper Cytological View

While flow cytometry confirms the overall DNA content, it cannot detect structural changes within chromosomes or aneuploidy (the loss or gain of individual chromosomes). Cytological analysis, specifically chromosome counting in root tip cells, remains the definitive method for this level of assessment.[11]

Causality: The stresses of in vitro culture can induce chromosomal breaks and fusions.[12] These aberrations, such as deletions, translocations, and bridges, can have significant phenotypic consequences and lead to instability in subsequent generations.[13][14]

Experimental Protocol: Root Tip Chromosome Squashes

Principle: Actively dividing cells in root tips are arrested in metaphase, when chromosomes are most condensed and visible. Staining and squashing the tissue allows for the direct visualization and counting of chromosomes under a microscope.

Methodology:

  • Root Tip Collection:

    • Excise 1-2 cm long root tips from healthy, well-established DH plantlets.

    • Perform collection in the morning when mitotic activity is typically highest.

  • Pre-treatment:

    • Immediately place the root tips in a pre-treatment solution (e.g., ice-cold water or a saturated solution of α-bromonaphthalene) for 3-4 hours. This step arrests the cells in metaphase and contracts the chromosomes for better visualization.

  • Fixation:

    • Transfer the root tips to a freshly prepared Carnoy's fixative (e.g., 3:1 ethanol:acetic acid) and store for 24 hours at 4°C. This terminates all cellular activity and preserves the chromosome structure.[12]

  • Hydrolysis:

    • Wash the root tips in distilled water.

    • Hydrolyze in 1N HCl at 60°C for 5-10 minutes. This step softens the tissue and removes RNA, improving staining quality. The duration is critical and must be optimized for the species.

  • Staining:

    • Transfer the root tips to Schiff's reagent or 2% acetocarmine and incubate in the dark for 1-2 hours until the meristematic region is deeply stained.

  • Slide Preparation and Visualization:

    • Place a single root tip on a clean microscope slide in a drop of 45% acetic acid.

    • Macerate the stained meristematic tip with a needle.

    • Place a coverslip over the tissue and apply gentle, even pressure with your thumb through a piece of blotting paper to squash the cells and spread the chromosomes in a single plane.

    • Observe under a light microscope at 1000x magnification (oil immersion). Count the chromosomes in at least 10-15 well-spread metaphase cells to confirm the correct chromosome number and screen for any visible structural aberrations.[15]

DNA Sequence Fidelity: The Molecular Marker Approach

The ultimate test of genetic stability is at the sequence level. Molecular markers can detect subtle but significant variations that are invisible to cytological methods, such as point mutations, small insertions/deletions (InDels), and, critically, residual heterozygosity.[16]

Causality: While DH plants are expected to be 100% homozygous, several scenarios can lead to heterozygosity.[2] These include the regeneration of plants from somatic tissues (like the anther wall), chimerism, or mutations occurring during the culture process itself. Molecular markers are indispensable for confirming the gametic origin and complete homozygosity of the DH lines.[17]

Comparative Analysis of Molecular Marker Systems

The choice of marker system depends on the required resolution, throughput, and available resources. Simple Sequence Repeats (SSRs) and Single Nucleotide Polymorphisms (SNPs) are the most widely used.[16]

FeatureSSR (Microsatellite) MarkersSNP (Single Nucleotide Polymorphism) Markers
Principle Detects variations in the number of repeating DNA sequence units.Detects single base-pair changes at a specific locus in the genome.[18]
Detection Method PCR followed by gel electrophoresis or capillary electrophoresis.High-throughput genotyping arrays (e.g., KASP, TaqMan) or sequencing.[19]
Resolution High, multi-allelic. Good for detecting polymorphism.Very high, bi-allelic. Excellent for fine-scale genetic analysis.[18][20]
Throughput Moderate to high.Extremely high, easily automated.[17]
Pros Highly polymorphic, co-dominant, abundant in most genomes.Highest possible resolution, amenable to automation, cost-effective at scale.[19]
Cons Can be labor-intensive to develop and score.Lower polymorphism information content per marker compared to SSRs.
Best For Confirming hybridity of F1 donor, checking for residual heterozygosity.High-density genome scans for mutations, quality control of large DH populations.
Experimental Protocol: SSR-Based Stability Screen

Principle: A set of polymorphic SSR markers, well-distributed across the genome, are used to genotype the donor parent(s) and the derived DH lines. The DH lines should show a single, homozygous allele (from either parent) at each marker locus. The presence of both parental alleles indicates heterozygosity and a potential issue with the DH line.

Methodology:

  • Marker Selection (Self-Validating Step): Select 20-30 robust SSR markers that are known to be polymorphic between the parental lines of the F1 donor plant. Ensure these markers span all chromosomes to provide comprehensive genome coverage.

  • DNA Extraction: Extract high-quality genomic DNA from young leaf tissue of the parental lines, the F1 donor, and each individual DH line to be tested.

  • PCR Amplification:

    • Set up PCR reactions for each DNA sample with each selected SSR marker primer pair.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • Run the PCR under optimized thermal cycling conditions.

  • Fragment Analysis:

    • Separate the PCR amplicons using high-resolution agarose gel electrophoresis or, for higher accuracy, capillary electrophoresis on a genetic analyzer.

  • Data Interpretation:

    • The parental lines should show distinct, homozygous bands (alleles).

    • The F1 donor must show heterozygous bands (both parental alleles), confirming its hybrid status. This is a critical control.

    • Each valid DH line should exhibit only one of the parental bands for every marker tested, and this pattern should be consistent across all markers.

    • Any DH line showing a heterozygous pattern for one or more markers should be flagged as genetically unstable or of somatic origin and potentially culled from the program.[21]

Conclusion: An Integrated Strategy for Ensuring Genetic Integrity

No single method is sufficient to declare an APM-derived doubled haploid line as genetically stable. A robust, multi-tiered validation workflow is essential. The process should begin with high-throughput flow cytometry to rapidly screen large populations and discard undesirable ploidies. This is followed by detailed cytological analysis on a subset of confirmed diploids to ensure chromosomal integrity. Finally, a genome-wide scan with molecular markers provides the ultimate confirmation of homozygosity and genetic fidelity. By integrating these self-validating methodologies, researchers and breeders can proceed with confidence, knowing their foundational DH material is genetically sound and stable.

G cluster_0 DH Production & Regeneration cluster_1 Tier 1: Ploidy Screening cluster_2 Tier 2: Chromosomal Analysis cluster_3 Tier 3: Sequence Fidelity A APM Culture B Regenerated Plantlets (Population) A->B C Flow Cytometry B->C D Haploids / Polyploids (Discard) C->D >50% E Verified Diploids (2x) C->E ~40-50% F Cytological Analysis (Root Tips) E->F G Aneuploids / Aberrations (Discard) F->G Low % H Euploid & Structurally Normal F->H High % I Molecular Marker Screen (SSR/SNP) H->I J Heterozygous / Off-Type (Discard) I->J Low % K Confirmed Stable Doubled Haploid Lines I->K Final Population

Sources

Comparative

Executive Summary: The Shift to Amiprophos-Methyl (APM)

Histological Analysis of Amiprophos-Induced Polyploids: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals [1] For decades, Colch...

Author: BenchChem Technical Support Team. Date: February 2026

Histological Analysis of Amiprophos-Induced Polyploids: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

[1]

For decades, Colchicine has been the "gold standard" for inducing polyploidy in plant breeding and genomic manipulation. However, its high mammalian toxicity and low specificity for plant tubulin often result in high mortality rates and chimerism.

Amiprophos-methyl (APM) , a phosphorothioamidate herbicide, has emerged as a superior alternative. Unlike Colchicine, which binds poorly to plant tubulin, APM exhibits a high affinity for plant microtubule proteins, allowing for effective polyploidization at significantly lower concentrations (micromolar vs. millimolar).

This guide provides a rigorous histological framework for analyzing APM-induced polyploids, contrasting its performance with Colchicine and Oryzalin, and detailing self-validating protocols for verification.

Comparative Performance Analysis

The choice of antimitotic agent dictates not just the induction rate but the survival and histological quality of the regenerants.

Table 1: Comparative Efficacy of Antimitotic Agents

FeatureAmiprophos-methyl (APM) Colchicine Oryzalin
Mechanism Binds plant tubulin with high affinity; disrupts polymerization.[1]Binds tubulin (low affinity for plants); prevents spindle formation.Binds plant tubulin with high affinity (similar to APM).
Typical Concentration Low (10–80 µM)High (1–15 mM)Low (5–50 µM)
Mammalian Toxicity Low (Rapid degradation).High (Binds animal tubulin; hazardous).Low.
Explant Survival High; less necrosis than Colchicine.Low; often causes "colchicine burn" or necrosis.High; comparable to APM.[2]
Chimerism Risk Moderate; reduces with liquid culture agitation.High; poor penetration often leaves diploid sectors.Moderate.
Histological Impact Clean cell enlargement; fewer necrotic lesions.Often shows cytoplasmic condensation and tissue browning.Similar to APM.[3]

Expert Insight: While Oryzalin is a strong competitor, APM often shows superior solubility and faster clearance from tissues, reducing the "lag phase" in post-treatment growth.

Mechanistic Pathway: Microtubule Disruption

To interpret histological slides correctly, one must understand the cellular arrest point. APM functions by depolymerizing microtubules, preventing the formation of the metaphase spindle.

APM_Mechanism Tubulin Free Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Normal Cycle Spindle Mitotic Spindle Formation Microtubules->Spindle Restitution Restitution Nucleus (Re-formation of nuclear envelope) Microtubules->Restitution Spindle Failure Metaphase Metaphase Alignment Spindle->Metaphase Anaphase Chromatid Separation Metaphase->Anaphase APM Amiprophos-methyl (APM) APM->Microtubules High Affinity Binding (Inhibits) Polyploid Polyploid Cell (4n) Restitution->Polyploid Cytokinesis Failure

Figure 1: Mechanism of APM-induced polyploidization. APM blocks microtubule polymerization, leading to spindle failure and the formation of a restitution nucleus.

Histological & Cytological Markers of Polyploidy

Histological analysis serves as the primary screen before investing in flow cytometry.

A. Stomatal Characteristics (The "First Pass" Screen)

Polyploidization universally affects the guard cells of stomata.

  • Size: Guard cells in APM-induced tetraploids are typically 30–50% larger than diploids.

  • Density: As cell size increases, the number of stomata per unit area decreases.

  • Protocol: Use the "Nail Polish Impression" method (detailed below) to visualize.

B. Chloroplast Count (The "Reliable" Screen)

The number of chloroplasts in guard cells is positively correlated with ploidy level.

  • Diploid (2n): Typically 10–14 chloroplasts per guard cell pair.

  • Tetraploid (4n): Typically 18–24 chloroplasts.

  • Why it works: Chloroplast replication is regulated by nuclear DNA content (nucleoplasmic ratio).

C. Tissue Architecture (Histology)

Cross-sections of APM-treated leaves often reveal:

  • Mesophyll Hypertrophy: Palisade cells are wider and shorter.

  • Intercellular Spaces: Reduced compactness in the spongy mesophyll.

  • Epidermal Thickness: Significant thickening of the cuticular layer.

Detailed Experimental Protocols

These protocols are designed to be self-validating : if the control samples do not meet the baseline specifications, the experimental data should be discarded.

Protocol 1: APM Induction Workflow

Reagents:

  • Amiprophos-methyl (Sigma-Aldrich or equivalent).

  • DMSO (Dimethyl sulfoxide) for stock solution.

  • Liquid MS (Murashige & Skoog) medium.

Workflow:

  • Stock Preparation: Dissolve APM in DMSO to create a 10 mM stock. Store at -20°C.

  • Treatment Solution: Dilute stock into liquid MS medium to target concentrations (e.g., 20, 40, 60 µM).

    • Critical Step: Add a surfactant (e.g., Tween-20 at 0.02%) to ensure tissue penetration.

  • Immersion: Submerge nodal segments or shoot tips.

    • Duration: 24 to 48 hours on a rotary shaker (80 rpm).

    • Note: Static incubation often leads to localized necrosis (anoxia).

  • Recovery: Rinse explants 3x with sterile distilled water. Transfer to solid regeneration medium without herbicides.

Protocol 2: Histological Verification (Stomata & Chloroplasts)

Objective: Rapidly screen regenerants to identify putative polyploids.

Step-by-Step:

  • Leaf Selection: Select fully expanded leaves from the 3rd or 4th node of regenerated shoots.

  • Impression (Stomata Size):

    • Apply a thin layer of clear nail polish to the abaxial (lower) leaf surface.

    • Allow to dry (5–10 min).

    • Peel off the film with forceps and mount on a glass slide.

    • Validation: Measure length of 30 guard cells. If SD > 20% of mean, suspect chimerism (mixoploidy).

  • Chloroplast Counting:

    • Peel the abaxial epidermis directly.

    • Stain with 1% Iodine-Potassium Iodide (IKI) or 1% Silver Nitrate (AgNO3) for 10 min in the dark.

    • Observation: View under 400x magnification. Count chloroplasts in 20 guard cell pairs.

Protocol 3: Root Tip Squash (Chromosomal Confirmation)

Objective: Definitive proof of ploidy level.

  • Pre-treatment: Harvest active root tips (1 cm). Treat with 2 mM 8-hydroxyquinoline for 4 hours at 4°C (accumulates metaphase cells).

  • Fixation: Transfer to Farmer’s Fixative (3:1 Ethanol:Glacial Acetic Acid) for 24 hours.

  • Hydrolysis: Incubate in 1N HCl at 60°C for 8–10 minutes.

    • Validation: Tissue must be soft enough to squash but not disintegrated.

  • Staining: Stain with Schiff’s Reagent (Feulgen stain) for 45 min in the dark (stains DNA magenta).

  • Squash: Place tip on slide, add a drop of 45% acetic acid, cover, and apply firm vertical pressure.

Experimental Workflow Diagram

Workflow Start Explant Selection (Nodal Segments/Shoot Tips) Induction APM Treatment (20-60 µM, 24-48h, Shaking) Start->Induction Wash Triple Rinse (Sterile H2O) Induction->Wash Recovery Recovery Phase (Hormone-free MS Medium) Wash->Recovery Screening Histological Screening (Stomata/Chloroplasts) Recovery->Screening 4-8 Weeks Discard Discard Diploids Screening->Discard No Change Confirm Root Tip Squash (Chromosome Count) Screening->Confirm Larger Stomata/High Chloroplasts FlowCyt Flow Cytometry (DNA Index) Confirm->FlowCyt Final Validation

Figure 2: Step-by-step workflow for APM induction and histological verification.

Troubleshooting & Validation

  • Issue: Mixoploidy (Chimeras).

    • Diagnosis: High variance in stomatal size; flow cytometry shows split peaks.

    • Remedy: Isolate nodal segments from the putative polyploid sectors and re-culture (solid state). Repeat histological screening on new growth.

  • Issue: Explant Necrosis.

    • Causality: APM concentration too high or exposure too long.

    • Remedy: Reduce exposure time rather than concentration. Use AVG (Aminoethoxyvinylglycine) in the recovery medium to inhibit ethylene production, which is a common stress response to APM [1].

  • Issue: Reversion to Diploidy.

    • Insight: Unstable polyploids often revert if the cell volume-to-DNA ratio is energetically unfavorable. Maintain selection pressure by sub-culturing only the most vigorous, morphologically distinct shoots.

References

  • Amiprophosmethyl-induced efficient in vitro production of polyploids in raphanobrassica with the aid of aminoethoxyvinylglycine (AVG) in the culture medium. Source: National Institutes of Health (PMC) URL:[Link]

  • Effectiveness of Colchicine and Oryzalin at Inducing Polyploidy in Watsonia lepida. Source: American Society for Horticultural Science URL:[Link]

  • Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. Source: African Journal of Biotechnology URL:[Link]

  • Stomatal variation in the process of polyploidization in Chinese chive (Allium tuberosum). Source: National Institutes of Health (PMC) URL:[Link]

  • Induction of Tetraploids by Treatment with Amiprofos-methyl and Evaluation of Interploidy Cross Compatibility in Platycodon grandiflorus. Source: The Horticulture Journal (J-STAGE) URL:[1][Link]

Sources

Validation

A Comparative Guide to the Long-Term Fertility of Amiprophos-methyl (APM) Induced Doubled Haploids

Introduction: The Quest for Homozygosity and the Doubled Haploid Revolution In the realm of modern plant breeding and genetics, the rapid production of completely homozygous lines is a cornerstone of progress. Doubled ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Homozygosity and the Doubled Haploid Revolution

In the realm of modern plant breeding and genetics, the rapid production of completely homozygous lines is a cornerstone of progress. Doubled haploid (DH) technology offers a revolutionary shortcut, compressing the breeding cycle from 6-8 generations of self-pollination to a mere 2-3 generations.[1][2] This acceleration in achieving homozygosity is invaluable for hybrid development, quantitative trait loci (QTL) mapping, and genomic selection.[1] The critical step in this technology is the induction of chromosome doubling in haploid cells to restore fertility, a process historically dominated by the potent but hazardous antimitotic agent, colchicine.[2][3]

This guide provides an in-depth comparison of amiprophos-methyl (APM), a phosphoric amide herbicide, as a modern alternative to colchicine. We will dissect its mechanism, compare its efficacy across different species, and critically evaluate the long-term fertility and stability of the resulting doubled haploid lines, providing researchers with the data-driven insights needed to optimize their experimental designs.

The Mechanism of Action: A Safer Approach to Mitotic Disruption

Both colchicine and APM function by disrupting the formation of the mitotic spindle, the microtubule-based structure essential for separating chromosomes during cell division. This inhibition leads to a duplicated set of chromosomes within a single nucleus, effectively creating a diploid cell from a haploid one.

However, the causality behind their selection differs significantly. Colchicine is a broad-spectrum tubulin-binding agent, making it highly toxic to both plant and mammalian cells.[2][4] In contrast, APM is a selective herbicide that potently inhibits the polymerization of plant microtubules with minimal effect on animal microtubules.[5][6] This specificity is the cornerstone of its superior safety profile, offering a significant advantage for laboratory personnel and reducing the toxic burden on the plant material itself, which can lead to higher survival rates.[2][5]

Caption: Mechanism of mitotic spindle disruption for DH production.

Comparative Performance Analysis: Efficacy Beyond Simple Doubling Rates

A doubling agent's true value is not merely its ability to induce polyploidy, but its overall success in producing viable, fertile plants. This requires balancing doubling efficiency with phytotoxicity. A superior agent produces a high rate of doubled haploids from a high-surviving population.

Experimental data reveals that APM's performance is highly competitive and, in some cases, superior to colchicine, particularly when factoring in survival rates.

Plant SpeciesAgentConcentration & DurationSurvival Rate (%)Doubling Rate (%)Actual Success Rate¹ (%)Source
Maize APM20 µM, 24h (Seed Soaking)~85~4538.23 [7]
Colchicine0.06%, 12h (Seedling)~35~5920.64[7]
Oryzalin20 µM, 12h (Seed Soaking)~40~4819.40[7]
Onion APM15.2 - 60 mg/L, 24-48hNot specifiedLower than colchicineNot specified[4][8]
Colchicine250 mg/L, 48hNot specified100 Not specified[4][8]
Cork Oak APM0.01 mMAcceptableLower than OryzalinNot specified[9]
Colchicine1.3 - 8.8 mMLow (necrosis)LowVery Low[9]
Oryzalin0.01 mM, 48hHigh~50 High[9]
Banana APM40 µM, 24hNot specified66.67 (Tetraploids)Not specified[10]
Colchicine5.0 mM, 48hNot specified50 (Tetraploids)Not specified[10]
¹ Actual Success Rate is calculated as (Survival Rate x Doubling Rate) / 100, providing a more accurate measure of overall efficiency.

Analysis of Experimental Data:

  • In Maize: APM demonstrates a clear advantage. While colchicine has a higher raw doubling rate on the plants that survive, its high toxicity leads to a much lower survival rate. The actual success rate of APM is nearly double that of colchicine, making it a more efficient choice for large-scale DH production pipelines.[7]

  • In Onion: Colchicine treatment was optimized to achieve a 100% doubling rate, outperforming the tested APM concentrations in this specific study.[4][8] This highlights that protocol optimization (concentration and duration) is critical and agent effectiveness can be species-dependent.

  • In Woody Species (Cork Oak): APM proved to be a viable option, whereas colchicine was largely ineffective and highly toxic.[9] This suggests that for more sensitive or recalcitrant species, less toxic agents like APM or oryzalin are essential.

Long-Term Fertility and Genomic Stability: An Inherent Challenge of the DH Process

The ultimate goal of DH production is a population of stable, fertile, homozygous lines. The question of "long-term fertility" is therefore a question of genomic and epigenetic stability across generations.

Currently, there is a lack of multi-generational studies that directly compare the long-term stability of DH lines derived from APM versus colchicine. However, research into the DH process itself provides critical insights:

  • Genomic Instability: The process of creating DH lines, especially from genetically unstable material like interspecific hybrids, can lead to fertility loss in subsequent generations. A study on Brassica allohexaploid lines found that seed fertility and viability decreased significantly from the first (MDL1) to the second (MDL2) generation due to chromosome missegregation and homoeologous exchanges.[11] This instability is a feature of the biological material and the tissue culture process, not necessarily a direct result of the doubling agent used.

  • Epigenetic Alterations: The DH induction process, involving both the elimination of a genome (haploidization) and its subsequent doubling, can generate extensive changes in DNA methylation patterns.[12][13] A study in Arabidopsis found that both haploidization and colchicine-induced genome doubling produced thousands of differentially methylated regions (DMRs).[12] These epigenetic changes can potentially alter gene expression and phenotype.

Expert Insight: The choice of doubling agent is unlikely to be the primary driver of long-term instability. Rather, instability is an inherent risk of the significant biological upheaval that occurs during DH induction. While APM offers a less toxic method for the chromosome doubling step, the resulting DH lines must undergo the same rigorous downstream validation as those produced with colchicine. Researchers should plan for careful observation and selection in subsequent generations to ensure the stability of desired traits and overall plant fertility.

A Validated Experimental Protocol for APM-Induced Chromosome Doubling

This protocol is a synthesized workflow based on successful methodologies, incorporating self-validating checkpoints for ploidy verification. It is designed to be a robust starting point, with the understanding that concentration and duration may require optimization for different species and genotypes.

G Workflow for APM-Induced Doubled Haploid Production A 1. Haploid Seedling Germination - Germinate haploid seeds/embryos - Grow to appropriate stage (e.g., V2 stage for maize) B 2. APM Treatment - Prepare APM solution (e.g., 20-40 µM) - Immerse seedlings/explants for optimized duration (e.g., 12-24h) - Maintain controlled environment (temp, light) A->B Expose to antimitotic agent C 3. Recovery & Growth - Thoroughly rinse plant material - Transfer to recovery medium/soil - Grow to maturity under standard conditions B->C Wash & transfer D 4. Initial Ploidy Screening (Non-Destructive) - Collect leaf samples - Measure stomatal guard cell length and density - Compare against known haploid and diploid controls C->D Early validation checkpoint E 5. Definitive Ploidy Confirmation - Use flow cytometry on young leaf tissue - Quantify nuclear DNA content to confirm 2n status D->E For definitive analysis F 6. Self-Pollination & Seed Set - Grow confirmed DH plants to flowering - Bag inflorescences to ensure self-pollination - Assess pollen viability and seed set E->F Select confirmed DH0 plants G 7. Progeny Evaluation (Long-Term) - Grow out DH1 generation - Monitor for phenotypic uniformity and sustained fertility F->G Assess stability

Caption: A self-validating workflow for producing and verifying APM-induced DH lines.

Step-by-Step Methodology:

  • Haploid Material Preparation:

    • Generate haploid plants or embryos through established methods like anther culture, microspore culture, or in vivo induction.[14]

    • Germinate seedlings in a sterile environment until they reach a robust stage for treatment (e.g., the V2 stage in maize, where the crown region is well-defined).[3]

  • APM Solution and Treatment:

    • Prepare a stock solution of Amiprophos-methyl. Based on literature, a starting concentration range of 10-50 µM is effective for many species.[7][10]

    • Immerse the target tissue (e.g., whole seedlings, crown region, or in vitro explants) in the APM solution. Treatment duration is critical; start with a 12 to 24-hour window.[7]

    • Maintain the treatment under controlled, low-light conditions to minimize stress.

  • Recovery and Acclimatization:

    • After treatment, thoroughly rinse the plant material with sterile water or medium to remove all traces of APM.

    • Transfer the plants to a fresh recovery medium or a suitable soil mix.

    • Gradually acclimatize the plants to greenhouse or field conditions.

  • Ploidy Level Verification (Self-Validation):

    • Checkpoint 1 (Rapid Screening): Once new leaves have fully developed, use microscopy to measure stomatal guard cell length and density. Doubled haploid plants typically exhibit larger, less dense stomata compared to their haploid counterparts.[4][8] This is a quick, cost-effective method for early screening.

    • Checkpoint 2 (Definitive Confirmation): Use flow cytometry to analyze the nuclear DNA content of young, healthy leaf tissue. This provides an unambiguous confirmation of the ploidy level.

  • Fertility Assessment and Progeny Testing:

    • Grow confirmed DH plants to maturity.

    • Assess fertility by observing pollen viability (e.g., staining) and the ability to set seed after controlled self-pollination.

    • For long-term assessment, grow the subsequent DH1 generation and evaluate for phenotypic uniformity and sustained fertility, ensuring no segregation or loss of viability occurs.[11]

Conclusion and Future Perspectives

Amiprophos-methyl has emerged as a scientifically sound and superior alternative to colchicine for the production of doubled haploid plants. Its key advantage lies in its selective, potent action on plant microtubules, which translates to significantly lower toxicity for researchers and higher survival rates for treated plant material.[2][5][6] Quantitative data, particularly in maize, demonstrates that this lower toxicity can lead to a higher overall success rate, producing more viable DH plants per experiment.[7]

While APM provides a safer and often more efficient path to chromosome doubling, the challenge of ensuring long-term fertility and stability is inherent to the entire DH induction process. Evidence suggests that both genomic and epigenetic instability can arise from the profound cellular manipulations involved, irrespective of the specific doubling agent.[11][12] Therefore, the adoption of APM should be coupled with a robust, multi-generational validation strategy to confirm the genetic integrity and agronomic stability of the resulting lines. Future research should focus on direct, comparative studies of the epigenetic landscapes of DH lines produced by different doubling agents to fully elucidate any differential long-term effects.

References

  • Foschi, M. L., Martínez, L. E., Ponce, M. T., Galmarini, C. R., & Bohanec, B. (2013). Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment between ploidy level and stomatal size. Revista de la Facultad de Ciencias Agrarias, Universidad Nacional de Cuyo. [Link]

  • Geoffriau, E., et al. (2013). Effect of colchicine and amiprophos-methyl on the production of in vitro doubled haploid onion plants and correlation assessment between ploidy level and stomatal size. ResearchGate. [Link]

  • Pintos, B., et al. (2021). Production of Doubled Haploid Embryos from Cork Oak Anther Cultures by Antimitotic Agents and Temperature Stress. Methods in Molecular Biology. [Link]

  • Paspureddy, S. L., et al. (2024). Advances in Haploid and Doubled Haploid Technology for Accelerating Breeding Cycles in Crop Improvement. PLANT CELL BIOTECHNOLOGY AND MOLECULAR BIOLOGY. [Link]

  • Häntzschel, K. R., & Weber, G. (2010). Colchicine Alternatives for Chromosome Doubling in Maize Haploids for Doubled Haploid Production. ResearchGate. [Link]

  • Ren, J., et al. (2018). Doubling effect of anti-microtubule herbicides on the maize haploid. Semantic Scholar. [Link]

  • Campayo, V., et al. (2013). Doubled haploid production from Spanish onion (Allium cepa L.) germplasm. ResearchGate. [Link]

  • Jan, H. U., et al. (2023). Irradiated Pollen-Induced Parthenogenesis for Doubled Haploid Production in Sunflowers (Helianthus spp.). MDPI. [Link]

  • Souza, F. V. D., et al. (2011). Colchicine and amiprophos-methyl (APM) in polyploidy induction in banana plant. ResearchGate. [Link]

  • Pintos, B., et al. (2007). Antimitotic agents increase the production of doubled-haploid embryos from cork oak anther culture. Journal of Plant Physiology. [Link]

  • Ren, J., et al. (2018). Doubling Effect of Anti-microtubule Herbicides on the Maize Haploid. ResearchGate. [Link]

  • Molloy, C., et al. (2021). Impact of Spontaneous Haploid Genome Doubling in Maize Breeding. MDPI. [Link]

  • Schilde-Rentschler, L., et al. (1988). Amiprophos-methyl (APM): A rapid, reversible, anti-microtuble agent for plant cell cultures. Protoplasma. [Link]

  • Mason, A. S., et al. (2019). "Doubled-haploid" allohexaploid Brassica lines lose fertility and viability and accumulate genetic variation due to genomic instability. Theoretical and Applied Genetics. [Link]

  • Piskorz, E. W., et al. (2023). Doubled-haploid induction generates extensive differential DNA methylation in Arabidopsis. Journal of Experimental Botany. [Link]

  • Rahman, M. (2016). Flow chart of the double haploid production protocol. ResearchGate. [Link]

  • Chaikam, V., et al. (2019). Novel technologies in doubled haploid line development. Plant Breeding. [Link]

  • Piskorz, E. W., et al. (2023). Double-haploid induction generates extensive differential DNA methylation in Arabidopsis. ResearchGate. [Link]

  • Moll, C. D., et al. (2000). Application of trifluralin to embryogenic microspore cultures to generate doubled haploid plants in Brassica napus. ResearchGate. [Link]

  • Ravi, M., et al. (2023). Haploid male fertility is restored by parallel spindle genes in Arabidopsis thaliana. Nature Plants. [Link]

  • Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of Plant Microtubule Polymerization in Vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl. Science. [Link]

  • Chayka, V., et al. (2020). Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids. Plants. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Amiprophos for Laboratory Professionals

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of Amiprophos, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of Amiprophos, an organophosphate herbicide. As scientists, it is our collective responsibility to not only advance our respective fields but also to ensure that our work is conducted with the highest standards of safety and environmental stewardship. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in chemical principles and regulatory compliance, to empower you to manage this hazardous material with confidence and precision.

Chemical Profile and Inherent Hazards of Amiprophos

Amiprophos-methyl is an organophosphate herbicide that functions as an acetylcholinesterase inhibitor.[1] Its mode of action, while effective for its intended purpose, also presents significant toxicological risks to non-target organisms, including humans.

The primary hazards associated with Amiprophos are its high acute toxicity upon ingestion, inhalation, or skin contact. The Safety Data Sheet (SDS) for a related compound, Fenamiphos, highlights the severity of these risks with hazard statements such as "Fatal if swallowed, in contact with skin or if inhaled" and "Very toxic to aquatic life with long lasting effects".[2] Although specific toxicity data for Amiprophos-methyl is limited, its classification as an organophosphate necessitates a highly cautious approach.[1]

PropertyValueSource
Chemical Name Amiprophos-methyl
CAS Number 36001-88-4
Molecular Formula C₁₁H₁₇N₂O₄PSPubChem
Molecular Weight 304.30 g/mol PubChem
Appearance SolidCayman Chemical[3]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.Cayman Chemical[4]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Hazardous to the Aquatic EnvironmentSigma-Aldrich[2]

I. Foundational Safety Protocols: Beyond the Basics

Before any handling or disposal of Amiprophos, a thorough understanding and implementation of safety protocols are non-negotiable. This goes beyond simply wearing gloves; it involves a comprehensive risk assessment and the establishment of a controlled working environment.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the high toxicity of Amiprophos, a robust PPE ensemble is mandatory. The selection of PPE should be based on a conservative assessment of the risks.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Avoid latex gloves as they offer limited protection against many chemicals.

  • Eye and Face Protection: Chemical splash goggles are essential. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: A chemically resistant lab coat or apron over long-sleeved clothing is required.

  • Respiratory Protection: Due to the risk of fatal inhalation, all work with solid Amiprophos or concentrated solutions should be conducted in a certified chemical fume hood. If there is any potential for aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates must be used.

Engineering Controls: Creating a Safe Workspace

Your primary engineering control is a certified chemical fume hood. Ensure the sash is at the appropriate height to maintain proper airflow. All manipulations of solid Amiprophos and the initial preparation of solutions must be performed within the fume hood.

II. Spill Management: A Rapid and Controlled Response

Accidents happen, but a well-rehearsed spill response plan can mitigate the consequences significantly.

Immediate Actions:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: If safe to do so, prevent the spread of the spill by containing it with absorbent materials.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.

Cleanup Procedure for Small Spills (within a fume hood):

  • Don Appropriate PPE: Before beginning cleanup, don the full PPE ensemble described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels directly on the spill.[5]

  • Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a decontamination solution (see Section III). Then, wash the area with soap and water.[6] All cleaning materials must be disposed of as hazardous waste.

III. In-Lab Chemical Neutralization: A Step-by-Step Guide to Alkaline Hydrolysis

For small quantities of Amiprophos waste generated in the laboratory, chemical neutralization through alkaline hydrolysis is a viable method to significantly reduce its toxicity before final disposal. Organophosphates are susceptible to hydrolysis, which breaks the ester bonds, rendering the molecule far less toxic.[2][7] This procedure should only be performed by trained personnel in a designated area and within a chemical fume hood.

Experimental Workflow for Alkaline Hydrolysis

amiprophos_disposal_workflow cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_disposal Final Disposal prep_ppe Don Full PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_waste Prepare Waste Container prep_hood->prep_waste dissolve Dissolve Amiprophos in appropriate solvent prep_waste->dissolve add_base Slowly add alkaline solution dissolve->add_base Exothermic reaction possible react Stir at room temperature (monitor reaction) add_base->react e.g., 24 hours neutralize Neutralize pH react->neutralize e.g., with HCl label_waste Label Hazardous Waste neutralize->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for the in-lab alkaline hydrolysis and disposal of Amiprophos.

Materials:

  • Amiprophos waste

  • Suitable organic solvent (e.g., ethanol, isopropanol)

  • 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • 1M Hydrochloric Acid (HCl) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • Appropriate hazardous waste container

Protocol:

  • Quantify Waste: Determine the approximate mass of the Amiprophos waste to be treated.

  • Dissolution: In a chemical fume hood, carefully dissolve the Amiprophos waste in a minimal amount of a suitable organic solvent. The choice of solvent is critical due to Amiprophos's low water solubility. Ethanol or isopropanol are good starting points.

  • Alkaline Addition: While stirring the dissolved Amiprophos solution, slowly add an excess of 1M NaOH or KOH solution. A 10-fold molar excess of the base to the estimated amount of Amiprophos is recommended to ensure complete hydrolysis. Be aware that this may be an exothermic reaction.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours. This extended reaction time helps to ensure the complete degradation of the organophosphate. For some organophosphates, gentle heating can accelerate hydrolysis, but this should be done with extreme caution due to the potential for increased vapor pressure of the solvent.

  • pH Verification: After the reaction period, check the pH of the solution. It should be highly alkaline (pH > 12).

  • Neutralization: Slowly and carefully neutralize the solution by adding 1M HCl while stirring. Monitor the pH frequently. The goal is to bring the pH to a neutral range (pH 6-8). This step is also likely to be exothermic.

  • Final Disposal: The resulting neutralized solution, while significantly less toxic than the parent compound, must still be disposed of as hazardous chemical waste. Transfer the solution to a properly labeled hazardous waste container.

IV. Waste Disposal Protocol: Ensuring Regulatory Compliance

The final step in the lifecycle of Amiprophos in your lab is its compliant disposal. All waste generated from the handling and neutralization of Amiprophos, including empty containers, contaminated PPE, and the final hydrolysate, is considered hazardous waste.

Waste Classification and Labeling:

  • All waste must be collected in compatible, sealed containers.

  • The container must be labeled with the words "Hazardous Waste" and a complete and accurate description of the contents, including the estimated concentrations of all components (e.g., "Amiprophos hydrolysate, neutralized, containing water, ethanol, sodium chloride, and phosphate salts").

Disposal Pathway:

  • Segregate Waste: Keep Amiprophos waste separate from other waste streams.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any of the waste, treated or untreated, down the drain.[8] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pesticides under the Resource Conservation and Recovery Act (RCRA).[9]

V. Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and can swallow, have them rinse their mouth with water. Seek immediate medical attention.

For any exposure, have the Safety Data Sheet (SDS) for Amiprophos or a similar organophosphate available for medical personnel.

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